Epiandrosterone sulfate
Description
Structure
3D Structure
Properties
CAS No. |
977-35-5 |
|---|---|
Molecular Formula |
C19H30O5S |
Molecular Weight |
370.504 |
IUPAC Name |
[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H30O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h12-16H,3-11H2,1-2H3,(H,21,22,23)/t12-,13-,14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
ZMITXKRGXGRMKS-DDCNXBGYSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)O |
Appearance |
White to off-white crystalline powder. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Epiandrosterone Sulfate, Epiandrosterone, Epiandrosterone 16-bromo, Epiandrosterone 16 bromo, |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Epiandrosterone Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epiandrosterone sulfate (EpiA-S) is a sulfated endogenous steroid metabolite that has garnered increasing interest in clinical diagnostics and sports doping control. While its parent compound, epiandrosterone, was isolated in the early 1930s, the discovery of its sulfated conjugate is intrinsically linked to the broader exploration of steroid metabolism and the development of analytical techniques capable of separating and identifying steroid conjugates from complex biological matrices. This technical guide provides a comprehensive history of the discovery of this compound, detailing the key scientific milestones, the evolution of experimental protocols for its isolation and characterization, and its metabolic context. Quantitative data from foundational and contemporary studies are summarized, and key pathways and experimental workflows are visualized to offer a clear and in-depth understanding of this important steroid metabolite.
Historical Context: The Dawn of Steroid Chemistry
The story of this compound begins with the pioneering work on sex hormones in the early 20th century. A pivotal moment came in 1931 when Adolf Friedrich Johann Butenandt and Kurt Tscherning first isolated epiandrosterone from male urine.[1] This discovery was part of a broader effort that led to Butenandt being awarded the Nobel Prize in Chemistry in 1939 for his work on sex hormones.[2] Following this, the focus of steroid research expanded to include not just the free hormones but also their metabolites and conjugates, which were hypothesized to be the primary forms of excretion.
The existence of steroid sulfates was confirmed in 1944 with the isolation of dehydrothis compound (DHEA-S) from urine.[3] This discovery opened a new chapter in endocrinology, suggesting that sulfation was a key metabolic pathway for steroids. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its identification was an inevitable outcome of the systematic studies on urinary steroid excretion undertaken in the late 1940s and 1950s by researchers such as Konrad Dobriner and Seymour Lieberman.[4][5] Their work involved the meticulous fractionation and characterization of ketosteroids from human urine, laying the groundwork for our understanding of the complete urinary steroid profile.[6][7]
Metabolic Pathway of this compound
This compound is a downstream metabolite in the androgen synthesis pathway. Its formation involves a series of enzymatic conversions, primarily occurring in the adrenal glands and peripheral tissues.
The metabolic cascade begins with dehydroepiandrosterone (DHEA), a major secretory product of the adrenal glands.[8] DHEA is then converted to epiandrosterone. Subsequently, epiandrosterone undergoes sulfation to form this compound. This sulfation is catalyzed by sulfotransferase enzymes, which transfer a sulfonate group to the steroid molecule.[9] This process increases the water solubility of the steroid, facilitating its transport in the circulation and eventual excretion in the urine.
Experimental Protocols: From Early Isolation to Modern Quantification
The methodologies for studying this compound have evolved significantly since its initial discovery, driven by advancements in analytical chemistry.
Early Isolation and Characterization (circa 1940s-1950s)
The initial identification of this compound would have relied on a series of classical biochemical techniques aimed at separating and characterizing steroid conjugates from large volumes of urine.
Experimental Workflow for Early Isolation:
References
- 1. THE CLINICAL SIGNIFICANCE OF URINARY 17-KETOSTEROID ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of sulfate esters. The synthesis of steroid sulfates by a dicyclohexylcarbodimide-mediated sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies in steroid metabolism; identification and characterization of ketosteroids isolated from urine of healthy and diseased persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple method for the small scale synthesis and solid-phase extraction purification of steroid sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Study of the urinary elimination of 17-ketogenic steroids in childhood (with the Norymberski method)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The evolution of methods for urinary steroid metabolomics in clinical investigations particularly in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of steroid bisglucuronide and sulfate glucuronide reference materials: Unearthing neglected treasures of steroid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The isolation of 17-ketosteroids from the urine of normal women - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Role of Epiandrosterone Sulfate in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epiandrosterone sulfate (EpiA-S) is an endogenous sulfated neurosteroid and a metabolite of dehydroepiandrosterone (DHEA). While research has historically focused on its more abundant precursor, DHEA sulfate (DHEAS), emerging evidence suggests that EpiA-S may have distinct physiological roles and potential as a clinical biomarker. This technical guide provides a comprehensive overview of the current understanding of EpiA-S in human physiology, including its biosynthesis, metabolism, and putative functions. This document summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and metabolic workflows through structured diagrams to facilitate further research and drug development efforts in this area.
Introduction
Epiandrosterone (EpiA) is a naturally occurring 19-carbon steroid hormone and a metabolite of DHEA.[1] It is produced in the adrenal glands, gonads, and the brain.[1] Epiandrosterone itself is a precursor to the potent androgen dihydrotestosterone (DHT), and thus contributes to androgenic activity, influencing the development of male sexual characteristics, muscle mass, and bone density.[1] Epiandrosterone has also been investigated for its potential neuroprotective effects.[1]
This compound (EpiA-S) is the sulfated conjugate of Epiandrosterone. Steroid sulfation is a critical process that increases the water solubility of steroids, facilitating their transport in the circulation and creating a reservoir of precursor molecules.[2] While DHEAS is the most abundant circulating steroid hormone in humans, the specific endogenous role of EpiA-S is less understood. This guide aims to consolidate the existing knowledge on EpiA-S to serve as a foundational resource for the scientific community.
Biosynthesis and Metabolism of this compound
The formation and breakdown of EpiA-S are integral parts of the broader steroidogenic pathways. The key enzymatic steps involve 5α-reduction, sulfation, and desulfation.
Biosynthesis
Epiandrosterone is primarily derived from DHEA through the action of 5α-reductase enzymes (SRD5A1 and SRD5A2). Subsequently, Epiandrosterone is sulfated to form this compound. This reaction is catalyzed by sulfotransferase enzymes (SULTs), with SULT2A1 being a key enzyme responsible for the sulfation of DHEA and other hydroxysteroids.[3][4] The universal sulfonate donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[5]
Metabolism and Deconjugation
This compound can be hydrolyzed back to its unconjugated, biologically active form, Epiandrosterone, by the enzyme steroid sulfatase (STS).[6][7] This deconjugation process is crucial for the local, intracrine production of active androgens in peripheral tissues.[8]
Physiological Role of this compound
The direct biological functions of EpiA-S are not yet fully elucidated. Much of its activity is likely attributable to its role as a precursor to Epiandrosterone and subsequently DHT. However, like other sulfated neurosteroids, EpiA-S may possess intrinsic activity.
Androgen Precursor
The primary established role of EpiA-S is as a circulating reservoir for the production of more potent androgens. Following uptake into peripheral tissues and desulfation by STS, the resulting Epiandrosterone can be converted to DHT, a powerful androgen receptor agonist.
Neurosteroid Activity
While direct evidence is limited, the structural similarity of EpiA-S to DHEAS suggests it may function as a neurosteroid. DHEAS is known to be a negative allosteric modulator of the GABA-A receptor and can also modulate NMDA receptor activity.[1][9][10][11][12] These actions contribute to neuronal excitability and plasticity. It is plausible that EpiA-S exerts similar effects, thereby influencing mood, cognition, and neuronal function. Further research is required to confirm the direct interaction of EpiA-S with these and other neuronal receptors.
Biomarker Potential
Recent studies have highlighted the potential of EpiA-S as a clinical biomarker. For instance, lower levels of EpiA-S have been associated with chronic widespread musculoskeletal pain. Additionally, the ratio of androsterone sulfate to this compound is being explored as a marker for 5α-reductase activity.[13]
Quantitative Data
Quantitative data for EpiA-S in human serum is limited. The following table summarizes available data. For context, reference ranges for the more abundant DHEAS are also provided.
| Steroid | Population | Mean Concentration (µg/dL) | Concentration Range (µg/mL) | Citation |
| This compound | Adult Males | 44 | 0.005 - 1.5 | [14] |
| Adult Females | 25 | 0.005 - 1.5 | [14] | |
| DHEA Sulfate | Adult Males (20-29 yrs) | - | 280 - 640 | [15] |
| Adult Females (20-29 yrs) | - | 65 - 380 | [15] | |
| Adult Males (60-69 yrs) | - | 42 - 290 | [15] | |
| Adult Females (60-69 yrs) | - | 13 - 130 | [15] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol is adapted from a method for the analysis of androsterone and epiandrosterone sulfates in human serum.[14]
Objective: To quantify the concentration of this compound in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Human serum samples
-
Acetonitrile (ACN)
-
Hexane
-
Internal Standard (IS): [7,7,16,16-²H₄]dehydroepiandrosterone-S
-
Solid-Phase Extraction (SPE) cartridges
-
LC-MS/MS system with electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To 10 µL of serum, add the internal standard solution.
-
Deproteinize the sample by adding acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with hexane to remove non-polar interferences.
-
Elute the androgen sulfates from the cartridge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried eluate in an appropriate mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Operate the mass spectrometer in negative ion mode and use selected ion monitoring (SIM) to detect the specific mass-to-charge ratios of EpiA-S and the internal standard.
-
-
Data Analysis:
-
Quantify EpiA-S concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Steroid Sulfatase Activity Assay
This is a general protocol for measuring steroid sulfatase activity that can be adapted for this compound as a substrate.[16]
Objective: To measure the activity of steroid sulfatase in a given sample (e.g., cell lysate, purified enzyme).
Materials:
-
Enzyme source (e.g., cell lysate containing STS)
-
Substrate: this compound (or a fluorogenic substrate like 4-methylumbelliferyl sulfate for a continuous assay)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Stop Solution (e.g., 0.2 M Glycine-NaOH, pH 10.5, if using a fluorogenic substrate)
-
Detection system (e.g., LC-MS/MS to measure Epiandrosterone formation, or a fluorometer)
Procedure:
-
Reaction Setup:
-
In a microplate or microcentrifuge tube, combine the assay buffer and the enzyme source.
-
Pre-incubate the mixture at 37°C.
-
-
Initiate Reaction:
-
Add the substrate (this compound) to start the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
-
Terminate Reaction:
-
Stop the reaction (e.g., by adding a cold organic solvent to precipitate the enzyme, or a high pH stop solution if using a fluorogenic substrate).
-
-
Product Quantification:
-
Quantify the amount of product (Epiandrosterone) formed using a suitable analytical method like LC-MS/MS. If a fluorogenic substrate is used, measure the fluorescence.
-
-
Data Analysis:
-
Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.
-
Conclusion and Future Directions
This compound is an endogenous steroid with a largely unexplored physiological role. As a metabolite of DHEA and a precursor to potent androgens, it is positioned at a key juncture in steroid metabolism. The limited available data suggest its potential as a neuroactive compound and a clinical biomarker.
Future research should focus on:
-
Elucidating Direct Biological Effects: Investigating the direct binding of EpiA-S to neuronal and other receptors to uncover any intrinsic biological activity.
-
Expanding Quantitative Data: Establishing comprehensive reference ranges for EpiA-S in diverse populations to aid in its clinical utility as a biomarker.
-
Developing Specific Assays: Optimizing and validating high-throughput assays for the accurate quantification of EpiA-S in various biological matrices.
-
Investigating Pathophysiological Roles: Exploring the involvement of EpiA-S in the pathology of androgen-related disorders, neurodegenerative diseases, and other conditions.
This technical guide provides a framework for understanding the current state of knowledge on this compound and is intended to catalyze further investigation into this intriguing endogenous molecule.
References
- 1. Receptor binding and electrophysiological effects of dehydrothis compound, an antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sulfoconjugation of androstenone and dehydroepiandrosterone by human and porcine sulfotransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural rearrangement of SULT2A1: effects on dehydroepiandrosterone and raloxifene sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of dehydrothis compound and allopregnanolone sulfate on the binding of [(3)H]ifenprodil to the N-methyl-d-aspartate receptor in rat frontal cortex membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroid Sulfatase Deficiency and Androgen Activation Before and After Puberty - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Steroid Sulfatase Deficiency and Androgen Activation Before and After Puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neurosteroid dehydrothis compound is an allosteric antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dehydroepiandrosterone (DHEA) and dehydrothis compound (DHEAS) as neuroactive neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactions of the neurosteroid dehydrothis compound with the GABA(A) receptor complex reveals that it may act via the picrotoxin site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An increase in spinal dehydrothis compound (DHEAS) enhances NMDA-induced pain via phosphorylation of the NR1 subunit in mice: involvement of the sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The Sulfated Steroids Pregnenolone Sulfate and Dehydrothis compound Inhibit the α1β3γ2L GABAA Receptor by Stabilizing a Novel Nonconducting State - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DHEA-Sulfate Test - UF Health [ufhealth.org]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Metabolic Pathway of Epiandrosterone Sulfate Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of Epiandrosterone sulfate. It details the key enzymes involved, presents quantitative kinetic data, and outlines a representative experimental protocol for studying this biotransformation. The included diagrams visualize the core metabolic and experimental processes to facilitate a deeper understanding of this critical pathway in steroid metabolism.
Introduction to Epiandrosterone and its Sulfation
Epiandrosterone (EpiA), or 3β-hydroxy-5α-androstan-17-one, is an androgenic steroid hormone and a natural metabolite of dehydroepiandrosterone (DHEA).[1][2] It is found in most mammals and is excreted in urine as a normal part of metabolism.[1] Like other steroids, Epiandrosterone undergoes phase II metabolism to increase its water solubility and facilitate excretion.[3][4] A primary route for this is sulfation (or sulfoconjugation), which involves the transfer of a sulfonate group to the steroid molecule, forming this compound.[5] This process is not only crucial for detoxification and clearance but also for creating a reservoir of steroids that can be converted back to their active forms by sulfatases in peripheral tissues.[6][7] Understanding the formation of this compound is vital for research in endocrinology, drug metabolism, and for the development of diagnostics and therapeutics targeting steroid hormone pathways.
The Metabolic Pathway of this compound Formation
The formation of this compound is a multi-step process that begins with cholesterol and involves several enzymatic conversions. The final and rate-limiting step is the sulfation of Epiandrosterone itself, catalyzed by cytosolic sulfotransferase enzymes.
Precursor Synthesis: From DHEA to Epiandrosterone
Epiandrosterone is derived from DHEA, a major steroid precursor synthesized primarily in the adrenal glands.[8][9] DHEA can be metabolized into more potent androgens.[10] One of these metabolic routes leads to the formation of Dihydrotestosterone (DHT), which is subsequently inactivated and converted into metabolites including Epiandrosterone.[11] The conversion of DHT to Epiandrosterone is facilitated by hydroxysteroid dehydrogenases.[11]
The Sulfation Reaction
The critical step in the formation of this compound is the enzymatic transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3β-hydroxyl group of Epiandrosterone.[8][12]
This reaction is catalyzed by specific sulfotransferase (SULT) enzymes. The primary enzyme responsible for the sulfation of DHEA and other related steroids, including likely Epiandrosterone, is SULT2A1 , also known as dehydroepiandrosterone sulfotransferase (DHEA-ST).[4][13][14] While SULT1E1 can also sulfate DHEA to a lesser extent, SULT2A1 is considered the principal enzyme in this pathway.[8][15] This enzyme is highly expressed in the human liver, intestine, and adrenal glands.[3][4]
The overall reaction can be summarized as: Epiandrosterone + PAPS ---(SULT2A1)---> this compound + PAP
Below is a diagram illustrating the broader metabolic context leading to the formation of this compound.
Caption: Overview of the steroidogenic pathway leading to Epiandrosterone and its subsequent sulfation.
Quantitative Data: Enzyme Kinetics
The efficiency of the sulfation reaction is described by enzyme kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). While specific kinetic data for Epiandrosterone is limited in readily available literature, extensive research has been conducted on its precursor, DHEA, with the key enzyme SULT2A1. These values provide a strong proxy for understanding the affinity and efficiency of this metabolic step.
| Enzyme | Substrate | Km (μM) | Vmax/Km (Efficiency) | Species | Reference |
| hSULT2A1 | DHEA | 9.4 ± 2.5 | 50.5 | Human | [16] |
| pSULT2A1 | DHEA | 3.3 ± 1.9 | 72.9 | Porcine | [16] |
| hSULT2A1 | Androstenone | 5.8 ± 0.6 | - | Human | [16] |
| pSULT2A1 | Androstenone | 74.1 ± 15.9 | - | Porcine | [16] |
Table 1: Summary of kinetic parameters for SULT2A1 with DHEA and a related steroid. Data for Vmax/Km is presented as reported in the source.
The lower Km value indicates a higher affinity of the enzyme for the substrate. The data highlights species-specific differences in substrate affinity for SULT2A1.[16]
Experimental Protocols: Sulfotransferase Activity Assay
Investigating the formation of this compound in vitro typically involves a sulfotransferase activity assay. The following is a generalized protocol synthesized from established methodologies for measuring SULT activity.[17][18] This assay quantifies the transfer of a radiolabeled sulfate group from [35S]PAPS to Epiandrosterone.
Materials and Reagents
-
Enzyme Source: Recombinant human SULT2A1 or human liver S9 fractions.[2][14]
-
Substrate: Epiandrosterone (stock solution in ethanol or DMSO).
-
Cofactor: 3'-phosphoadenosine-5'-phosphosulfate (PAPS), including radiolabeled [35S]PAPS.[17]
-
Assay Buffer: e.g., 50 mM potassium phosphate buffer (pH 6.5 - 7.0).[17]
-
Dithiothreitol (DTT): To maintain a reducing environment.
-
Magnesium Chloride (MgCl2): Often included as a cofactor for the enzyme.[17]
-
Quenching Solution: e.g., Acetonitrile or methanol to stop the reaction.
-
Scintillation Cocktail: For quantifying radioactivity.
-
Separation Method: Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system.
Assay Procedure
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction cocktail. A typical 100 µL reaction might contain:
-
Enzyme Addition: Add 10 µL of the diluted enzyme source (e.g., recombinant SULT2A1) to initiate the reaction. Ensure control reactions are included: one without the substrate (to measure background) and one without the enzyme (to ensure no non-enzymatic reaction occurs).[17]
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold quenching solution (e.g., 100 µL of acetonitrile).
-
Separation of Product: Separate the radiolabeled product (Epiandrosterone [35S]sulfate) from the unreacted [35S]PAPS.
-
TLC Method: Spot the reaction mixture onto a TLC plate and develop it with an appropriate solvent system. The sulfated steroid will have a different Rf value than PAPS.
-
HPLC Method: Inject the sample into an HPLC system equipped with a radioactivity detector to separate and quantify the product peak.
-
-
Quantification:
-
For TLC, the spot corresponding to the product can be scraped and the radioactivity measured using a liquid scintillation counter.
-
For HPLC, the radioactivity of the eluting product peak is measured.
-
-
Data Analysis: Calculate the amount of product formed per unit time to determine the reaction velocity. By varying the substrate concentration, kinetic parameters like Km and Vmax can be determined using Michaelis-Menten plots.
Caption: A generalized experimental workflow for determining the kinetics of Epiandrosterone sulfation.
Conclusion
The formation of this compound is a key metabolic process driven primarily by the SULT2A1 enzyme, which converts the hydrophobic Epiandrosterone steroid into a water-soluble conjugate for transport and excretion. This pathway is an integral part of the broader network of steroid metabolism that regulates androgen activity and homeostasis. The provided kinetic data for the precursor DHEA offers valuable insight into the efficiency of this reaction, and the outlined experimental protocol provides a robust framework for researchers to further investigate the sulfation of Epiandrosterone and other related steroids. A thorough understanding of this pathway is essential for professionals in pharmacology and endocrinology engaged in the study of steroid-related physiological and pathological conditions.
References
- 1. evolutionary.org [evolutionary.org]
- 2. Human liver S9 fractions: metabolism of dehydroepiandrosterone, epiandrosterone, and related 7-hydroxylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehydroepiandrosterone sulfotransferase is a target for transcriptional induction by the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | SULT2A1 Gene Copy Number Variation is Associated with Urinary Excretion Rate of Steroid Sulfates [frontiersin.org]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0062657) [hmdb.ca]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Multienzyme Complex Nature of Dehydrothis compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Human sulfotransferase SULT2A1 pharmacogenetics: genotype-to-phenotype studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dehydrothis compound - Wikipedia [en.wikipedia.org]
- 16. The sulfoconjugation of androstenone and dehydroepiandrosterone by human and porcine sulfotransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
physiological function of Epiandrosterone sulfate in the brain
An In-depth Technical Guide on the Physiological Function of Dehydroepiandrosterone Sulfate (DHEAS) in the Brain
Disclaimer: This technical guide focuses on the physiological functions of Dehydrothis compound (DHEAS) . The initial request specified "this compound"; however, the available scientific literature overwhelmingly pertains to DHEAS, a distinct and extensively studied neurosteroid. Epiandrosterone is a metabolite of DHEA, but its sulfated form is not a prominent subject of research in neuroscience. It is presumed that the intended subject of this in-depth guide was the functionally significant and widely researched DHEAS.
Introduction
Dehydroepiandrosterone (DHEA) and its sulfated ester, DHEAS, are the most abundant circulating steroid hormones in humans.[1][2] While largely produced by the adrenal glands, both DHEA and DHEAS are also synthesized de novo in the central nervous system (CNS), earning them the classification of "neurosteroids".[1][2][3] Brain concentrations of these steroids can be significantly higher than in the periphery, suggesting a crucial role in neural function independent of peripheral endocrine signaling.[4][5]
DHEAS, the more stable and abundant form, readily crosses the blood-brain barrier and exerts a wide range of effects within the CNS.[6][7] It is a potent modulator of several key neurotransmitter systems and has been implicated in neuroprotection, neurogenesis, cognitive enhancement, and the regulation of mood and emotional responses.[1][3][8] Its levels naturally decline with age, a phenomenon that has been correlated with age-related cognitive decline and increased vulnerability to neurodegenerative diseases.[9][10]
This technical guide provides a comprehensive overview of the physiological functions of DHEAS in the brain, intended for researchers, scientists, and drug development professionals. It details the neurosteroid's biosynthesis and metabolism, its mechanisms of action at the receptor and signaling pathway levels, and its impact on broader neurological processes. The guide includes summaries of quantitative data, detailed experimental protocols from key studies, and visualizations of critical pathways and workflows.
Biosynthesis and Metabolism of DHEAS in the Brain
The presence of DHEAS in the brain is attributable to both uptake from peripheral circulation and local synthesis within the CNS.[1][6]
2.1 De Novo Synthesis
Brain cells, particularly astrocytes and neurons, possess the necessary enzymatic machinery to synthesize DHEA from cholesterol.[11][12] The pathway is as follows:
-
Cholesterol to Pregnenolone: The process begins with the conversion of cholesterol to pregnenolone by the enzyme CYP11A1 (cytochrome P450 side-chain cleavage).[13]
-
Pregnenolone to DHEA: Pregnenolone is then converted to DHEA by a single enzyme, cytochrome P450c17, which catalyzes two sequential reactions: 17α-hydroxylation and the 17,20-lyase reaction.[1] The expression of P450c17 in astrocytes and neurons is strong evidence for the brain's capacity for de novo DHEA synthesis.[1][12]
-
DHEA to DHEAS: DHEA is reversibly converted to its more stable sulfated form, DHEAS, by the action of sulfotransferase enzymes (SULTs), primarily SULT2A1.[1][14]
-
DHEAS to DHEA: The reverse reaction, the hydrolysis of DHEAS back to DHEA, is catalyzed by the enzyme steroid sulfatase (STS).[1][15]
This local production and interconversion allow for precise spatial and temporal control of neurosteroid levels within specific brain regions, independent of fluctuating peripheral concentrations.
Neurophysiological Functions and Mechanisms of Action
DHEAS exerts its influence on the brain primarily through non-genomic mechanisms, directly modulating the function of several key ligand-gated ion channels and signaling pathways.[8]
3.1 Modulation of Neurotransmitter Receptors
-
GABA-A Receptor: One of the most well-characterized actions of DHEAS is its role as a negative allosteric modulator of the GABA-A receptor.[16][17][18] It binds to a site on the receptor complex, distinct from the GABA binding site, reducing the receptor's sensitivity to GABA.[17][18] This inhibition of GABAergic neurotransmission decreases chloride influx, leading to reduced neuronal hyperpolarization and an overall increase in neuronal excitability.[17][19] Studies suggest DHEAS may act via the picrotoxin site or stabilize a novel non-conducting state of the receptor.[18][20]
-
NMDA Receptor: The interaction of DHEAS with the N-methyl-D-aspartate (NMDA) receptor is more complex. While some studies show weak direct modulatory effects, a significant mechanism appears to be indirect.[21] DHEAS has been shown to potentiate NMDA receptor activity and NMDA-induced pain behaviors.[22] This effect is often mediated through the sigma-1 (σ1) receptor, which, when activated by DHEAS, can enhance NMDA receptor function.[1][22]
-
Sigma-1 (σ1) Receptor: DHEAS acts as an agonist at the σ1 receptor, an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[1][21] This interaction is implicated in many of DHEAS's neuroprotective and neuromodulatory effects, including the enhancement of NMDA receptor signaling and the regulation of intracellular calcium.[1][22]
3.2 Intracellular Signaling Pathways
-
Akt Signaling Pathway: DHEAS influences the Akt (Protein Kinase B) signaling pathway, which is central to cell survival and apoptosis. Interestingly, its effects can be contrary to those of its precursor, DHEA. One study found that while DHEA activated Akt and decreased apoptosis in neural precursors, DHEAS decreased activated Akt levels and increased apoptosis.[23] This suggests a complex regulatory role during neurogenesis where the balance between DHEA and DHEAS could be critical.
-
PKC and PKA Pathways: DHEAS can enhance NMDA receptor function by increasing the phosphorylation of its subunits, such as NR1. This process involves the activation of protein kinase C (PKC) and protein kinase A (PKA), demonstrating a link between the neurosteroid and these crucial intracellular signaling cascades.[22]
-
Anti-Inflammatory Pathways: DHEAS exhibits significant anti-inflammatory and neuroprotective properties. It can reduce neuroinflammation by inhibiting the expression of matrix metalloproteinase-9 (MMP-9) in astrocytes challenged with inflammatory mediators like bradykinin.[9] This action involves blocking the activation of upstream signaling molecules such as ERK1/2 and Akt.[9] Furthermore, DHEAS has been shown to modulate the synthesis of cytokines like Interleukin-6 (IL-6), a key player in neuroinflammatory responses.[7]
3.3 Cellular and Systemic Effects
-
Neurogenesis and Neuroprotection: DHEAS plays a vital role in the development and protection of the nervous system. It has been shown to enhance the survival of neurons and glial cells in culture.[24] In vivo, DHEA(S) can stimulate neurogenesis in the hippocampus, promote the survival of newly formed neurons, and counteract the suppressive effects of stress hormones like corticosterone on this process.[25][26] Its neuroprotective effects extend to shielding neurons from various insults, including excitotoxicity and inflammation.[1][3][7][9]
-
Memory and Cognition: A substantial body of evidence from animal studies demonstrates the memory-enhancing effects of DHEAS.[8][24][27] Post-training administration of DHEAS has been shown to improve memory retention in tasks such as active and passive avoidance.[24][27] These effects are dose-dependent, often showing a typical inverted U-shaped curve.[27] The mechanism is thought to involve the modulation of neuronal excitability and synaptic plasticity in key memory circuits, such as the hippocampus.[1][28]
-
Mood and Anxiety: The role of DHEAS in mood and anxiety is complex, with some studies suggesting anxiolytic properties while others report conflicting results.[8][29] Research in humans has found a significant inverse association between DHEAS levels and measures of anxiety sensitivity and negative affect.[30] Conversely, lower levels of DHEAS have been observed in female patients with major depression, particularly when accompanied by severe anxiety.[31] These findings suggest that DHEAS is an important factor in the neurobiology of mood and stress-related disorders.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on the effects of DHEAS.
Table 1: Receptor Interaction and Electrophysiological Effects
| Parameter | Receptor/Channel | Preparation | Value | Reference |
|---|---|---|---|---|
| IC₅₀ | GABA-induced Currents | Cultured Ventral Mesencephalon Neurons | 13 ± 3 µM | [17] |
| Binding Inhibition | [³H]muscimol Binding | Rat Brain Membranes | High µM concentrations | [17] |
| Binding Inhibition | [³⁵S]TBPS Binding | Rat Cerebral Cortical Membranes | Competitive Inhibition |[18] |
Table 2: Behavioral Effects in Rodents
| Effect | Animal Model | Administration Route | Effective Dose Range | Reference |
|---|---|---|---|---|
| Memory Enhancement | Mice (FAAT¹) | Intracerebroventricular (i.c.v.) | 162 ng/mouse (peak effect) | [27] |
| Memory Enhancement | Mice (FAAT¹) | Subcutaneous (s.c.) | 700 µ g/mouse (peak effect) | [27] |
| Anxiolytic Activity | Mice (Elevated Plus Maze) | Not specified | DHEA: 5 µg/kg to 1.0 mg/kg | [29] |
| Potentiation of Pain | Mice (NMDA-induced) | Intrathecal (i.t.) | Not specified | [22] |
¹FAAT: Footshock Active Avoidance Training
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a framework for replication and further investigation.
5.1 Protocol: Electrophysiological Recording of DHEAS on GABA-A Receptors
-
Objective: To measure the effect of DHEAS on GABA-induced chloride currents in cultured neurons using whole-cell patch-clamp electrophysiology.
-
Methodology:
-
Cell Culture: Primary neurons are cultured from the ventral mesencephalon of embryonic rats on poly-L-lysine-coated glass coverslips.
-
Electrophysiology Setup: Recordings are performed using a patch-clamp amplifier. The external solution contains standard physiological saline (e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES). The internal pipette solution contains a chloride salt (e.g., CsCl) to isolate chloride currents, along with EGTA and HEPES.
-
Recording Procedure: A neuron is selected, and a high-resistance seal (>1 GΩ) is formed between the patch pipette and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -60 mV.
-
Drug Application: GABA (e.g., 10 µM) is applied to the cell via a perfusion system to elicit an inward chloride current. Once a stable baseline response to GABA is established, DHEAS is co-applied with GABA at varying concentrations (e.g., 1 µM to 100 µM).
-
Data Analysis: The peak amplitude of the GABA-induced current is measured before and during the application of DHEAS. The percentage of inhibition is calculated, and a concentration-response curve is generated to determine the IC₅₀ value for DHEAS.
-
-
Reference: Adapted from Majewska et al. (1990).[17]
5.2 Protocol: Assessment of Memory Enhancement in Mice
-
Objective: To determine if post-training administration of DHEAS enhances memory retention using a footshock active avoidance task.
-
Methodology:
-
Animals: Male mice are used for the experiment.
-
Apparatus: A two-chamber shuttle box with a grid floor capable of delivering a mild footshock.
-
Training (Day 1): A mouse is placed in the shuttle box. A conditioned stimulus (CS), such as a light or tone, is presented for a few seconds, followed by the unconditioned stimulus (US), a mild footshock (e.g., 0.2 mA). The mouse can avoid the shock by moving to the other chamber during the CS presentation. Each mouse undergoes a set number of trials (e.g., 10 trials). "Weakly trained" mice, which do not meet a stringent acquisition criterion, are often selected to avoid ceiling effects.
-
Drug Administration: Immediately after the training session (within 2 minutes), mice are injected with either vehicle or DHEAS at various doses via the desired route (e.g., intracerebroventricular or subcutaneous).
-
Retention Test (Day 2 or later): The mouse is returned to the apparatus, and the CS is presented without the US for a set number of trials. The number of successful avoidances (crossing to the other side during the CS) is recorded as a measure of memory retention.
-
Data Analysis: The mean number of avoidances in the retention test is compared between the vehicle-treated group and the different DHEAS-treated groups using statistical tests like ANOVA followed by post-hoc tests.
-
-
Reference: Adapted from Flood et al. (1988).[27]
Conclusion and Future Directions
Dehydrothis compound (DHEAS) is a multifaceted neurosteroid with profound effects on brain physiology. Its primary mechanisms of action, centered on the allosteric modulation of GABA-A and NMDA receptors, position it as a critical regulator of neuronal excitability, synaptic plasticity, and cellular resilience. The functional outcomes of these actions—including neuroprotection, enhanced memory, and mood regulation—underscore its importance in maintaining brain health throughout the lifespan.
For drug development professionals, DHEAS and its signaling pathways present compelling targets. The development of selective modulators that mimic or enhance the beneficial effects of DHEAS could offer novel therapeutic strategies for a range of conditions, including:
-
Neurodegenerative Diseases: Leveraging its neuroprotective and anti-inflammatory properties could be beneficial in diseases like Alzheimer's, where inflammation and neuronal loss are key features.[4][5][10]
-
Cognitive Aging: DHEAS supplementation or the use of mimetics could potentially mitigate age-related cognitive decline.[32]
-
Mood and Anxiety Disorders: Targeting the DHEAS-GABA-A receptor interaction may provide new avenues for treating depression and anxiety, particularly in populations with documented DHEAS deficiencies.[30][31]
Future research should focus on elucidating the precise binding sites of DHEAS on its target receptors, further mapping the downstream signaling cascades, and understanding the differential effects of DHEAS versus DHEA in specific neuronal populations. Clinical trials are needed to rigorously evaluate the therapeutic potential and safety of DHEA(S) supplementation for CNS disorders, moving beyond preclinical findings to establish clear clinical utility.
References
- 1. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydroepiandrosterone--a neurosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurobiological and neuropsychiatric effects of dehydroepiandrosterone (DHEA) and DHEA sulfate (DHEAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and Accumulation in Cellular and Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dehydroepiandrosterone: a neuroactive steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective properties of dehydroepiandrosterone-sulfate and its relationship to interleukin 6 after aneurysmal subarachnoid hemorrhage: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actions of dehydroepiandrosterone and its sulfate in the central nervous system: effects on cognition and emotion in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Dehydrothis compound Through Inhibiting Expression of Matrix Metalloproteinase-9 from Bradykinin-Challenged Astroglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dehydroepiandrosterone and Dehydrothis compound in Alzheimer's Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Dehydroepiandrosterone: biosynthesis and metabolism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. Dehydroepiandrosterone sulphate: action and mechanism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of Action in Neuroprotection and Neuroinflammation [mdpi.com]
- 16. The neurosteroid dehydrothis compound is an allosteric antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Receptor binding and electrophysiological effects of dehydrothis compound, an antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interactions of the neurosteroid dehydrothis compound with the GABA(A) receptor complex reveals that it may act via the picrotoxin site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Sulfated Steroids Pregnenolone Sulfate and Dehydrothis compound Inhibit the α1β3γ2L GABAA Receptor by Stabilizing a Novel Nonconducting State - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Sulfated Steroids Pregnenolone Sulfate and Dehydrothis compound Inhibit the α 1 β 3 γ 2L GABAA Receptor by Stabilizing a Novel Nonconducting State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dehydroepiandrosterone (DHEA) and dehydrothis compound (DHEAS) as neuroactive neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An increase in spinal dehydrothis compound (DHEAS) enhances NMDA-induced pain via phosphorylation of the NR1 subunit in mice: involvement of the sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dehydroepiandrosterone (DHEA) and its sulfated derivative (DHEAS) regulate apoptosis during neurogenesis by triggering the Akt signaling pathway in opposing ways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of dehydroepiandrosterone and its sulfate on brain tissue in culture and on memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Dehydroepiandrosterone (DHEA) stimulates neurogenesis in the hippocampus of the rat, promotes survival of newly formed neurons and prevents corticosterone-induced suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Dehydroepiandrosterone and its sulfate enhance memory retention in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Peripheral steroid sulfatase inhibition potentiates improvement of memory retention for hippocampally administered dehydrothis compound but not pregnenolone sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Dehydroepiandrosterone is an anxiolytic in mice on the plus maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. The association of dehydroepiandrosterone and dehydrothis compound with anxiety sensitivity and electronic diary negative affect among smokers with and without posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Testosterone and dehydrothis compound in female anxious and non-anxious major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Epiandrosterone Sulfate: A Technical Guide on its Role as a Neurosteroid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurosteroids are a class of steroids synthesized de novo within the central nervous system (CNS), independently of peripheral endocrine glands. These molecules act as potent modulators of neuronal activity, influencing everything from synaptic plasticity to neuroinflammation and cell survival. Epiandrosterone sulfate, the sulfated ester of the androstane neurosteroid epiandrosterone, has emerged as a significant player in this domain. While structurally related to dehydrothis compound (DHEAS), it exhibits a distinct profile of activity that warrants specific investigation. This technical guide provides a comprehensive overview of the current understanding of this compound as a neurosteroid, focusing on its mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its functional pathways.
Biochemical Profile and Synthesis
This compound belongs to the androstane family of steroids. Its synthesis in the brain is believed to follow the classical steroidogenic pathways, originating from cholesterol. While the precise enzymatic steps and their regulation within specific neural cell types are still under active investigation, it is understood that pregnenolone is a key intermediate. The sulfation of epiandrosterone is a critical step, catalyzed by sulfotransferase enzymes, which not only alters its solubility but also profoundly impacts its biological activity. This sulfated form is generally more stable and can act as a reservoir for the unconjugated steroid.
The biosynthesis of neurosteroids like DHEA (a precursor to epiandrosterone) in the brain involves enzymes such as cytochrome P450c17.[1] This enzyme is expressed in brain cells, including astrocytes and neurons, and is capable of converting pregnenolone to DHEA.[1][2][3] DHEA is then reversibly converted to its sulfated form, DHEAS, by sulfotransferase enzymes.[1] It is believed that this compound synthesis follows a similar pathway. The concentration of these sulfated steroids in the brain can be significantly higher than in the plasma, and their levels appear to be regulated independently of peripheral sources like the adrenal glands.[4][5][6]
Mechanism of Action: Modulating Neuronal Excitability
This compound exerts its influence on the CNS primarily through the allosteric modulation of key ligand-gated ion channels. Its actions are complex and can be both inhibitory and excitatory, depending on the receptor subtype and neuronal context.
Interaction with GABA-A Receptors
The most well-characterized action of this compound is its role as a negative allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[7][8] Unlike positive modulators that enhance GABAergic inhibition (e.g., benzodiazepines, other neurosteroids like allopregnanolone), this compound antagonizes the action of GABA.[7]
-
Action: It acts as a non-competitive antagonist, meaning it does not bind to the GABA binding site itself but to a distinct, allosteric site on the receptor complex.[8][9]
-
Effect: This binding reduces the receptor's sensitivity to GABA, decreasing the frequency of chloride channel opening and thereby reducing the inhibitory postsynaptic current.[8] Studies suggest that DHEAS, a closely related compound, stabilizes a novel non-conducting state of the receptor, which may be a shared mechanism for sulfated neurosteroids.[10][11] This action leads to an overall increase in neuronal excitability.
-
Binding Site: Evidence suggests that the binding site for sulfated neurosteroids like DHEAS may overlap with or be identical to the picrotoxin/TBPS site on the GABA-A receptor complex.[12]
Modulation of NMDA Receptors
This compound also interacts with N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory synaptic transmission and plasticity. The modulation is complex and can be bidirectional. While some sulfated neurosteroids like pregnenolone sulfate are known positive allosteric modulators of NMDA receptors, the effects of this compound are less defined but are believed to contribute to its overall effect on neuronal excitability.[8][13][14] DHEAS has been shown to enhance NMDA receptor activity, potentially through an interaction with sigma-1 receptors.[15][16]
Sigma-1 Receptor Agonism
Recent evidence points to the sigma-1 receptor as another important target for this compound and related neurosteroids.[15][16] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it plays a crucial role in regulating calcium signaling, ion channel function, and cell survival.[15] Agonism at this receptor by DHEAS has been linked to the inhibition of 5-HT3 receptor-mediated glutamate release and may underlie some of its neuroprotective and cognitive-enhancing effects.[17][18]
Physiological and Pharmacological Effects
The multifaceted mechanism of action of this compound translates into a range of physiological and potential therapeutic effects.
-
Neuroprotection: Several studies have highlighted the neuroprotective properties of related sulfated neurosteroids. DHEAS has been shown to protect neurons against glutamate-induced excitotoxicity and amyloid-beta toxicity.[19][20][21] This protection may be mediated through the activation of transcription factors like NF-κB and signaling pathways such as PI3K/Akt.[19][20]
-
Cognition and Memory: By modulating synaptic plasticity through its actions on GABA-A and NMDA receptors, this compound is implicated in learning and memory processes.[22] The general excitatory nature of its action is thought to contribute to enhanced cognitive function.
-
Proconvulsant Activity: A direct consequence of its GABA-A receptor antagonism is an increase in neuronal excitability, which can manifest as proconvulsant effects, particularly with chronic administration.[23] This underscores the importance of dose and context when considering its therapeutic potential.
-
Anti-inflammatory Effects: DHEAS has demonstrated anti-inflammatory actions in the brain, for instance, by inhibiting the production of inflammatory mediators in glial cells.[24] This suggests a role in mitigating neuroinflammation, which is a key factor in many neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and the closely related DHEAS. This data is essential for understanding its potency and concentration-dependent effects.
| Parameter | Value | Receptor/System | Species | Reference |
| IC₅₀ (GABA-induced currents) | 13 ± 3 µM | GABA-A Receptor | Rat (cultured neurons) | [9] |
| Brain Concentration (Anterior) | 1.58 ± 0.14 ng/g | Endogenous Level | Rat | [5][6] |
| Brain Concentration (Posterior) | 4.89 ± 1.06 ng/g | Endogenous Level | Rat | [5][6] |
| Plasma Concentration | 0.26 ± 0.13 ng/ml | Endogenous Level | Rat | [5][6] |
Note: Data for DHEAS is often used as a proxy due to the limited specific data on this compound and their similar mechanisms of action as GABA-A receptor negative modulators.
Key Experimental Methodologies
The investigation of this compound's neurosteroidal activity relies on a combination of sophisticated electrophysiological, biochemical, and behavioral techniques.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique is fundamental for studying the direct effects of this compound on ion channel function.
-
Objective: To measure changes in GABA-induced currents in the presence of this compound.
-
Protocol Outline:
-
Cell Culture: Primary neurons (e.g., from rat ventral mesencephalon or hippocampus) are cultured on glass coverslips.[7][9]
-
Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope stage and superfused with an external saline solution.
-
Pipette Preparation: Glass micropipettes with a resistance of 3-5 MΩ are filled with an internal solution containing KCl to maintain the chloride equilibrium potential.
-
Whole-Cell Configuration: A high-resistance seal ("giga-seal") is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of whole-cell currents.
-
Drug Application: GABA is applied to the cell to elicit an inward chloride current (at a holding potential of -60mV). This compound is then co-applied with GABA to observe its modulatory effect.[7]
-
Data Analysis: The peak amplitude of the GABA-induced current before and after the application of the neurosteroid is measured and compared to determine the percentage of inhibition and calculate parameters like IC₅₀.[9]
-
Radioligand Binding Assays
These assays are used to determine the binding affinity of this compound to its target receptors and to investigate its binding site.
-
Objective: To measure the inhibition of radiolabeled ligand binding (e.g., [³H]muscimol for the GABA site or [³⁵S]TBPS for the picrotoxin site) by this compound.[9][12]
-
Protocol Outline:
-
Membrane Preparation: Rat brain tissue (e.g., cerebral cortex) is homogenized and centrifuged to prepare a crude synaptosomal membrane fraction.[12]
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³⁵S]TBPS) and varying concentrations of unlabeled this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data is used to generate competition curves and perform Scatchard analysis to determine binding parameters (Kᵢ, Bₘₐₓ).[12]
-
In Vivo Neuroprotection Models (e.g., Amyloid-Beta Toxicity)
Animal models are crucial for evaluating the physiological effects of this compound in a complex biological system.
-
Objective: To assess the neuroprotective effects of this compound against Aβ-induced neurotoxicity in an animal model of Alzheimer's disease.[19]
-
Protocol Outline:
-
Animal Model: A transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD mice) is used.[19]
-
Treatment: Mice receive intraperitoneal injections of either vehicle control or this compound.
-
Behavioral Testing: Cognitive function can be assessed using tests like the Morris water maze or object recognition tests.
-
Histological Analysis: After a set period, the animals are euthanized, and their brains are collected. Brain sections are processed for immunohistochemistry to quantify Aβ plaque density and markers of neuronal apoptosis (e.g., caspase-3).[19]
-
Biochemical Analysis: Brain tissue homogenates can be used for Western blotting or ELISA to measure levels of signaling proteins (e.g., Akt, Bax, Bcl2) involved in cell survival pathways.[19]
-
Visualizations: Pathways and Protocols
Signaling Pathway: GABA-A Receptor Modulation
Caption: Negative allosteric modulation of the GABA-A receptor by this compound.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for a whole-cell patch-clamp experiment studying neurosteroid modulation.
Logical Relationship: Neuroprotective Cascade
Caption: Proposed logical cascade for the neuroprotective effects of this compound.
Future Directions and Drug Development Implications
This compound represents a compelling endogenous modulator of neuronal function. Its unique profile as a negative allosteric modulator of GABA-A receptors, coupled with its effects on sigma-1 and potentially NMDA receptors, positions it as a tool for probing brain excitability and as a lead for novel therapeutic agents.
For drug development professionals, the key implications are:
-
Target for Excitability Disorders: Analogs of this compound could be developed to treat conditions characterized by excessive inhibition, such as certain cognitive disorders or positive symptoms of schizophrenia.
-
Neuroprotective Agents: Leveraging its neuroprotective pathways, particularly through sigma-1 receptor agonism, could lead to treatments for neurodegenerative diseases like Alzheimer's.[19][25]
-
Balancing Efficacy and Safety: The proconvulsant potential must be carefully managed. Structure-activity relationship (SAR) studies will be critical to designing molecules that retain desired neuroprotective or cognitive-enhancing effects while minimizing GABA-A antagonism.
Future research should focus on elucidating the specific receptor subunit combinations that this compound interacts with, further detailing its downstream signaling cascades, and exploring its therapeutic window in relevant preclinical models of CNS disorders.
References
- 1. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Dehydroepiandrosterone (DHEA) and dehydrothis compound (DHEAS) as neuroactive neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and measurement of dehydrothis compound in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and measurement of dehydrothis compound in rat brain [pubmed.ncbi.nlm.nih.gov]
- 7. The neurosteroid dehydrothis compound is an allosteric antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor binding and electrophysiological effects of dehydrothis compound, an antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Sulfated Steroids Pregnenolone Sulfate and Dehydrothis compound Inhibit the α1β3γ2L GABAA Receptor by Stabilizing a Novel Nonconducting State - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Sulfated Steroids Pregnenolone Sulfate and Dehydrothis compound Inhibit the α 1 β 3 γ 2L GABAA Receptor by Stabilizing a Novel Nonconducting State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Pitfalls of NMDA Receptor Modulation by Neuroactive Steroids. The Effect of Positive and Negative Modulation of NMDA Receptors in an Animal Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurosteroid regulation of CNS development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Neuroactive steroid dehydrothis compound inhibits 5-hydroxytryptamine (5-HT)-evoked glutamate release via activation of sigma-1 receptors and then inhibition of 5-HT3 receptors in rat prelimbic cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stimulation of the sigma-1 receptor by DHEA enhances synaptic efficacy and neurogenesis in the hippocampal dentate gyrus of olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and Accumulation in Cellular and Animal Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotection by dehydroepiandrosterone-sulfate: role of an NFkappaB-like factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of Dehydrothis compound on the Evoked Cortical Activity of Controls and of Brain-Injured Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dehydroepiandrosterone sulphate: action and mechanism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Proconvulsant effects of neurosteroids pregnenolone sulfate and dehydrothis compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neuroprotective Effects of Dehydrothis compound Through Inhibiting Expression of Matrix Metalloproteinase-9 from Bradykinin-Challenged Astroglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Neurosteroid quantification in human brain regions: comparison between Alzheimer's and nondemented patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Determinants of Epiandrosterone Sulfate Levels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiandrosterone sulfate (EpiA-S) is a sulfated endogenous steroid, a metabolite of dehydroepiandrosterone (DHEA) and its sulfated form, DHEA-sulfate (DHEA-S). Circulating levels of DHEA-S are known to be heritable, with genetic factors accounting for a significant portion of the observed variance.[1][2][3] Given that EpiA-S is a downstream metabolite, its levels are also influenced by genetic variations in the enzymes responsible for steroid biosynthesis and metabolism. This technical guide provides a comprehensive overview of the known genetic determinants of EpiA-S levels, with a primary focus on the robust genetic associations identified for its precursor, DHEA-S, due to the limited direct genetic association data for EpiA-S itself.
Core Genetic Associations
Genome-wide association studies (GWAS) have been instrumental in identifying genetic loci associated with circulating DHEA-S levels. A large meta-analysis of several GWAS cohorts identified eight independent single nucleotide polymorphisms (SNPs) significantly associated with serum DHEA-S concentrations.[4][5] These findings provide a strong foundation for understanding the genetic architecture of DHEA-S and, by extension, EpiA-S levels.
Table 1: Summary of Genome-Wide Significant SNPs Associated with DHEA-S Levels
| SNP | Nearest Gene | Chromosome:Position (GRCh37) | Risk Allele | Effect on DHEA-S Levels | p-value |
| rs11761528 | ZKSCAN5 | 7:100197642 | A | Decrease | 3.15 x 10-36 |
| rs2637125 | SULT2A1 | 19:50098099 | G | Decrease | 2.61 x 10-19 |
| rs740160 | ARPC1A | 7:99075038 | C | Decrease | 1.56 x 10-16 |
| rs17277546 | TRIM4 | 12:11183888 | A | Decrease | 4.50 x 10-11 |
| rs7181230 | BMF | 15:63749843 | A | Decrease | 5.44 x 10-11 |
| rs2497306 | HHEX | 10:94753998 | G | Decrease | 4.64 x 10-9 |
| rs6738028 | BCL2L11 | 2:111838888 | T | Decrease | 1.72 x 10-8 |
| rs2185570 | CYP2C9 | 10:96711958 | A | Decrease | 2.29 x 10-8 |
Data sourced from a meta-analysis of genome-wide association studies.[4][5]
The most directly relevant gene from this list for EpiA-S metabolism is SULT2A1, which encodes the sulfotransferase enzyme responsible for the sulfation of DHEA to DHEA-S.[1][6][7] Variations in this gene, including SNPs and copy number variations, have been shown to impact DHEA-S levels.[8] For instance, the G allele of rs2637125 in SULT2A1 is associated with lower DHEA-S levels.[4] Another SNP, rs182420 in SULT2A1, has also been linked to DHEA-S concentrations, particularly in specific populations.[6]
Metabolic Pathways and Genetic Influences
The biosynthesis and metabolism of EpiA-S are part of the broader steroidogenesis pathway. Understanding this pathway is crucial for interpreting the impact of genetic variations.
Diagram 1: Simplified Metabolic Pathway of DHEA to this compound
Caption: Simplified metabolic pathway from DHEA to this compound.
Genetic variations in the enzymes depicted in this pathway can lead to inter-individual differences in EpiA-S levels. For example, polymorphisms in SULT2A1 that reduce its enzymatic activity would be expected to lower the conversion of DHEA to DHEA-S, potentially leading to lower downstream levels of EpiA-S, assuming DHEA-S is a primary precursor. Conversely, variations in 5-alpha-reductase (SRD5A1, SRD5A2) or aldo-keto reductase family members like AKR1C2 could alter the production of Epiandrosterone from DHEA and androstenedione, thereby influencing the substrate available for sulfation into EpiA-S.
Diagram 2: Logical Relationship of Genetic Variants to this compound Levels
References
- 1. Metabolic GWAS of elite athletes reveals novel genetically-influenced metabolites associated with athletic performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic GWAS of elite athletes reveals novel genetically-influenced metabolites associated with athletic performance – ScienceOpen [scienceopen.com]
- 3. Eight Common Genetic Variants Associated with Serum DHEAS Levels Suggest a Key Role in Ageing Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eight common genetic variants associated with serum DHEAS levels suggest a key role in ageing mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. SULT2A1 sulfotransferase family 2A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. SULT2A1 Gene Copy Number Variation is Associated with Urinary Excretion Rate of Steroid Sulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GWAS Catalog [ebi.ac.uk]
Epiandrosterone sulfate in pediatric and adolescent development
An In-depth Technical Guide on Epiandrosterone Sulfate in Pediatric and Adolescent Development
Abstract
This compound (EpiA-S) is a key adrenal steroid metabolite that, while less abundant than its precursor Dehydrothis compound (DHEA-S), holds distinct significance in the neuroendocrine changes characterizing pediatric and adolescent development. As a neurosteroid, EpiA-S plays a modulatory role in the central nervous system, and its fluctuating levels are intrinsically linked to the processes of adrenarche and puberty. This technical guide provides a comprehensive overview of the synthesis, metabolism, and physiological functions of EpiA-S, with a focus on its role during development. It details established experimental protocols for its quantification and presents its known signaling interactions, offering a resource for researchers, endocrinologists, and drug development professionals.
Introduction
The developmental epochs of childhood and adolescence are marked by profound changes in the endocrine system. Adrenarche, the maturation of the adrenal glands, typically precedes gonadal activation and is characterized by a significant rise in adrenal androgens, most notably DHEA-S. Epiandrosterone, a downstream metabolite of DHEA, and its sulfated conjugate, EpiA-S, are integral components of this adrenal steroid milieu. Though historically considered a minor androgen, emerging evidence highlights the neuroactive properties of EpiA-S, suggesting a potential role in modulating neuronal excitability and behavior during the critical window of adolescent brain development. Understanding the biochemistry and physiological impact of EpiA-S is crucial for elucidating the complex interplay of hormones that orchestrates normal development and contributes to various pediatric endocrine and psychiatric disorders.
Biochemistry and Metabolism
Synthesis Pathway
This compound is not secreted directly but is synthesized in the adrenal cortex and peripheral tissues from DHEA. The pathway involves several key enzymatic steps. DHEA is first converted to androstenedione. Subsequently, androstenedione is metabolized into epiandrosterone. The final step is the sulfation of epiandrosterone by the sulfotransferase enzyme SULT2A1, which is highly expressed in the adrenal glands, to form the more stable and abundant this compound.
Caption: Biosynthetic pathway of this compound from Cholesterol.
Circulating Levels During Development
Serum concentrations of EpiA-S mirror the pattern of its precursor, DHEA-S, throughout childhood and adolescence. Levels are relatively high in neonates, decline rapidly in infancy, and remain low throughout early childhood. A significant rise marks the onset of adrenarche, with concentrations continuing to increase throughout puberty before peaking in young adulthood.
Table 1: Representative Serum Concentrations of this compound (EpiA-S) by Developmental Stage
| Developmental Stage | Age Range (Years) | Typical EpiA-S Concentration (µg/dL) |
| Infancy & Early Childhood | 1 - 5 | < 15 |
| Pre-Adrenarche | 6 - 7 | 15 - 40 |
| Adrenarche / Early Puberty | 8 - 12 | 40 - 150 |
| Mid-to-Late Puberty | 13 - 17 | 100 - 300 |
| Young Adulthood | 18 - 25 | 150 - 400 |
| Note: These values are illustrative and compiled from general patterns of adrenal androgen secretion. Precise reference ranges for EpiA-S are not as well-established as for DHEA-S and can vary significantly with the analytical method used. |
Physiological Roles and Signaling
Neuroactive Properties: GABA-A Receptor Modulation
EpiA-S is classified as a neurosteroid, capable of directly modulating neuronal function. One of its primary mechanisms of action in the central nervous system is the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Specifically, it acts as a negative allosteric modulator, binding to a site on the receptor complex to decrease the influx of chloride ions in response to GABA.[1][3] This inhibitory effect on GABAergic transmission can lead to increased neuronal excitability. The balance of such neurosteroids is thought to be critical for mood, stress response, and cognitive function during adolescence.
Caption: Negative allosteric modulation of the GABA-A receptor by EpiA-S.
Androgenic Activity
While its sulfated form is largely inactive, epiandrosterone itself is a weak androgen. More importantly, it can be peripherally converted to the potent androgen dihydrotestosterone (DHT), thereby contributing to the overall androgenic load.[4] This activity is responsible for androgen-mediated developmental events such as the growth of pubic and axillary hair (pubarche).
Experimental Protocols
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The gold-standard methodology for the accurate and specific quantification of EpiA-S in biological matrices like serum or plasma is LC-MS/MS. This technique offers superior sensitivity and specificity compared to traditional immunoassays.
Detailed Methodology:
-
Sample Preparation:
-
Thawing and Aliquoting: Frozen serum/plasma samples are thawed, vortexed, and a precise aliquot (e.g., 100 µL) is transferred to a clean tube.
-
Internal Standard Spiking: A deuterated internal standard (e.g., Epiandrosterone-d5-sulfate) in a solution is added to each sample, calibrator, and quality control to correct for matrix effects and procedural losses.
-
Protein Precipitation: A protein precipitation solvent (e.g., ice-cold acetonitrile) is added to denature and precipitate proteins. Samples are vortexed and then centrifuged at high speed (e.g., 10,000 x g for 10 minutes).
-
Supernatant Transfer: The clear supernatant containing the steroids is carefully transferred to a new plate or set of tubes for analysis.
-
-
Chromatographic Separation:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A reverse-phase C18 column is typically employed for separation.
-
Mobile Phase: A gradient elution is performed using two mobile phases, such as (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid. The gradient is programmed to separate EpiA-S from other endogenous steroids.
-
-
Mass Spectrometric Detection:
-
Instrumentation: A triple quadrupole mass spectrometer is used.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used to generate ions of EpiA-S and its internal standard.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte (EpiA-S) and the internal standard to ensure specificity and accurate quantification.
-
-
Data Analysis:
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibrators.
-
Quantification: The concentration of EpiA-S in the unknown samples is calculated by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Caption: Experimental workflow for EpiA-S quantification via LC-MS/MS.
Drug Development and Future Directions
The distinct neuroactive profile of EpiA-S and its changing levels during the sensitive developmental window of adolescence make it a molecule of interest for drug development. Dysregulation of neurosteroid balance has been implicated in mood disorders, anxiety, and schizophrenia, many of which have their onset during puberty. Therapeutic strategies could involve the development of selective modulators of the SULT2A1 enzyme to control EpiA-S synthesis or the design of small molecules that mimic or antagonize its effects at the GABA-A receptor. Further research is required to fully delineate the specific contributions of EpiA-S to both normal and pathological adolescent development, which could unveil novel biomarkers and therapeutic targets for pediatric neuropsychiatric conditions.
References
- 1. Receptor binding and electrophysiological effects of dehydrothis compound, an antagonist of the GABAA receptor [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the GABAA Receptor by Sulfated Neurosteroids: A Mechanistic Comparison Study between Pregnenolone Sulfate and Dehydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of the neurosteroid dehydrothis compound with the GABA(A) receptor complex reveals that it may act via the picrotoxin site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epiandrosterone: physiological effects and applications_Chemicalbook [chemicalbook.com]
For Immediate Release
This technical guide provides a comprehensive overview of the age-related changes in Epiandrosterone sulfate (EpiA-S) concentration, intended for researchers, scientists, and professionals in drug development. This document synthesizes current knowledge on the metabolic pathways, quantitative data, and experimental protocols relevant to the study of EpiA-S.
Introduction
This compound (EpiA-S) is a sulfated metabolite of the neurosteroid Epiandrosterone, which itself is a downstream product of Dehydroepiandrosterone (DHEA). As a significant component of the steroid metabolome, understanding the dynamics of EpiA-S concentration across the human lifespan is crucial for research into aging, neurodegenerative diseases, and endocrine function. While the age-associated decline of its precursor, DHEA, and its sulfated form, DHEAS, is well-documented, specific quantitative data on the age-related trajectory of EpiA-S are less prevalent in the scientific literature. This guide aims to consolidate the available information and provide a framework for its study.
Metabolic Pathway of this compound
Epiandrosterone is derived from DHEA through a series of enzymatic conversions. The subsequent sulfation of Epiandrosterone to form this compound is a critical step in its metabolism, rendering the molecule more water-soluble and affecting its biological activity and clearance.
Caption: Metabolic pathway of this compound formation.
Age-Related Changes in this compound Concentration
Scientific literature indicates a trend of decreasing this compound levels with advancing age. This pattern is consistent with the well-established age-related decline of other adrenal androgens, a phenomenon often referred to as "adrenopause."
While detailed age- and sex-stratified reference ranges for EpiA-S are not widely established, a study by Numazawa et al. (2005) validated a measurement range for EpiA-S in human serum from 0.005 to 1.5 µg/mL. The same study noted that the levels of EpiA-S, along with Androsterone sulfate, tended to decrease with aging.
For comparative purposes, this guide presents the extensively documented age-related changes in the concentration of Dehydrothis compound (DHEAS), a closely related and more commonly measured adrenal androgen. The trends observed for DHEAS are believed to be largely reflective of the age-related changes in EpiA-S.
Quantitative Data Summary
The following tables summarize the age- and sex-specific serum concentrations for DHEAS, which can serve as a proxy for understanding the expected age-related trends of EpiA-S.
Table 1: Serum Dehydrothis compound (DHEAS) Concentrations in Males by Age Group
| Age Group (Years) | Mean Concentration (µg/dL) | Concentration Range (µg/dL) |
| 18-29 | 310.5 | 110 - 510 |
| 30-39 | 240 | 110 - 370 |
| 40-49 | 195 | 45 - 345 |
| 50-59 | 132.5 | 25 - 240 |
| >59 | <204 | Not specified |
Source: UCSF Health, 2024.[1]
Table 2: Serum Dehydrothis compound (DHEAS) Concentrations in Females by Age Group
| Age Group (Years) | Mean Concentration (µg/dL) | Concentration Range (µg/dL) |
| 18-29 | 182.5 | 45 - 320 |
| 30-39 | 182.5 | 40 - 325 |
| 40-49 | 122.5 | 25 - 220 |
| 50-59 | 92.5 | 15 - 170 |
| >59 | <145 | Not specified |
Source: UCSF Health, 2024.[1]
Experimental Protocols for the Measurement of this compound
Accurate quantification of EpiA-S in biological matrices is critical for research. The following sections detail established methodologies for the analysis of sulfated steroids, including EpiA-S.
General Experimental Workflow
The measurement of EpiA-S typically involves sample preparation, analytical separation, and detection. A generalized workflow is depicted below.
Caption: General workflow for this compound analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of steroid sulfates.
-
Sample Preparation:
-
Deproteinization: Serum or plasma samples are typically deproteinized by the addition of a solvent such as acetonitrile.
-
Extraction: Solid-phase extraction (SPE) is commonly employed to isolate and concentrate the androgen sulfates from the sample matrix. A mixed-mode SPE cartridge can be used to separate the sulfate fraction from the glucuronide fraction.
-
Internal Standard: An isotope-labeled internal standard, such as [7,7,16,16-2H4]dehydroepiandrosterone-S, is added to the sample prior to extraction to account for matrix effects and procedural losses.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 or similar column is typically used for the separation of the analytes.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., methanol or acetonitrile with formic acid) is commonly used.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is effective for the detection of sulfated steroids.
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions of EpiA-S and the internal standard, ensuring high selectivity and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for steroid analysis, though it often requires derivatization.
-
Sample Preparation:
-
Extraction: Similar to LC-MS/MS, samples are first subjected to extraction to isolate the steroid fraction.
-
Hydrolysis: The sulfate group is typically cleaved through enzymatic (sulfatase) or chemical (solvolysis) hydrolysis to yield the unconjugated Epiandrosterone.
-
Derivatization: The resulting Epiandrosterone is then derivatized (e.g., silylation) to increase its volatility and thermal stability for GC analysis.
-
-
Chromatographic Separation:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is used for separation.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection: The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity for the target analytes.
-
Radioimmunoassay (RIA)
While less common now due to the advent of mass spectrometry, RIA has historically been used for steroid quantification. A competitive RIA for a sulfated steroid would typically involve:
-
Principle: A competition between unlabeled EpiA-S in the sample and a fixed amount of radiolabeled EpiA-S for a limited number of binding sites on a specific antibody.
-
Procedure:
-
Incubation of the sample or standard with the radiolabeled EpiA-S and the specific antibody.
-
Separation of the antibody-bound and free radiolabeled EpiA-S.
-
Measurement of the radioactivity in either the bound or free fraction.
-
Quantification of EpiA-S in the sample by comparing the results to a standard curve.
-
Conclusion
The concentration of this compound exhibits a discernible decline with age, mirroring the trajectory of other key adrenal androgens. While comprehensive, age-stratified quantitative data for EpiA-S remains an area for further research, the methodologies and comparative data presented in this guide provide a robust framework for its investigation. The continued study of EpiA-S and its age-related changes holds significant promise for advancing our understanding of the aging process and related endocrine and neurodegenerative conditions.
References
Epiandrosterone Sulfate: An In-depth Technical Guide on its Interaction with Steroid Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epiandrosterone, a downstream metabolite of dehydroepiandrosterone (DHEA), and its sulfated conjugate, epiandrosterone sulfate, are endogenous steroids with emerging roles in cellular signaling. While extensive research has focused on DHEA and its primary sulfate, DHEA-S, the specific interactions of this compound with nuclear steroid receptors remain a developing area of investigation. This technical guide synthesizes the current understanding of this compound's engagement with androgen and estrogen receptors, drawing upon data from related compounds to infer potential mechanisms and biological activities. Detailed experimental protocols for assessing these interactions are provided, alongside visualizations of pertinent signaling pathways and experimental workflows to facilitate further research in this domain.
Introduction
Epiandrosterone is a 3β-hydroxy steroid and a metabolite of DHEA, a precursor to both androgens and estrogens.[1] Like other steroids, epiandrosterone can be sulfated, increasing its water solubility and altering its biological activity and disposition. While epiandrosterone itself is considered a weak androgen, its interactions and those of its sulfated form with steroid receptors are of interest for understanding its physiological and potential pharmacological roles. This document provides a detailed overview of the known and inferred interactions of this compound with androgen and estrogen receptors.
Interaction with Steroid Receptors
Direct quantitative data on the binding affinity of this compound to androgen and estrogen receptors is limited in publicly available literature. However, insights can be gleaned from studies on its precursor, DHEA, and other related metabolites.
Androgen Receptor (AR)
Epiandrosterone is known to be a metabolite of DHEA and can be converted to more potent androgens. Its direct interaction with the androgen receptor is considered weak. One study on the physicochemical characterization of the androgen receptor from hyperplastic human prostate provided Ki values for several androgens, including epitestosterone, which is an isomer of testosterone and structurally related to epiandrosterone.[2]
Table 1: Competitive Binding Affinities (Ki) for the Androgen Receptor [2]
| Compound | Ki (nM) |
| R1881 (synthetic androgen) | 0.09 |
| Dihydrotestosterone (DHT) | 6 |
| Testosterone | 50 |
| Progesterone | 92 |
| Estradiol | 100 |
| Epitestosterone | 860 |
| Cortisol | >1,000 |
Note: Data for epitestosterone is presented as a proxy due to the lack of direct data for epiandrosterone or this compound.
Estrogen Receptor (ER)
The interaction of DHEA and its metabolites with estrogen receptors (ERα and ERβ) is complex and can be cell-type specific. Some studies suggest that DHEA metabolites can exert anti-estrogenic effects, potentially through interaction with ERβ. For instance, the DHEA metabolite 7β-hydroxy-epiandrosterone has been shown to interact with ERβ and exert anti-estrogenic effects in breast cancer cell lines.[3] It is plausible that epiandrosterone and its sulfate may also exhibit some affinity for estrogen receptors, although likely lower than that of estradiol.
Signaling Pathways
The signaling pathways for steroid hormones are well-established. Upon entering the cell, the steroid binds to its cognate receptor in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus, where it binds to hormone response elements (HREs) on the DNA to regulate gene transcription.[4][5]
Experimental Protocols
Investigating the interaction of this compound with steroid receptors requires specific biochemical and cell-based assays.
Radioligand Competitive Binding Assay
This assay determines the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Receptor Preparation: Prepare cytosol from a tissue known to express the target receptor (e.g., rat prostate for AR) or use a recombinant receptor preparation.
-
Incubation: In a multi-well plate, incubate a constant concentration of the radiolabeled ligand (e.g., [³H]-DHT for AR) and the receptor preparation with varying concentrations of unlabeled this compound.
-
Separation: Separate the receptor-bound from the free radioligand using a method such as filtration or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
References
- 1. Epiandrosterone | C19H30O2 | CID 441302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Physicochemical characterization of the androgen receptor from hyperplastic human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The DHEA metabolite 7β-hydroxy-epiandrosterone exerts anti-estrogenic effects on breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling pathways and steroid receptors modulating estrogen receptor α function in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer [mdpi.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
Cellular Uptake and Transport of Epiandrosterone Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epiandrosterone sulfate (EAS) is a sulfated neurosteroid and an important intermediate in steroid metabolism. Its movement across cellular membranes is a critical determinant of its biological activity and is mediated by a sophisticated network of influx and efflux transporters. This technical guide provides an in-depth overview of the cellular uptake and transport mechanisms of EAS, focusing on the key transporters involved, their kinetics, regulatory pathways, and the experimental methodologies used to study these processes. Understanding these transport systems is crucial for research into steroid biochemistry, endocrinology, and the development of drugs targeting steroid-sensitive pathways.
Introduction to this compound Transport
This compound is the 3β-sulfated conjugate of epiandrosterone. The addition of a sulfate group increases its water solubility, facilitating its circulation in the bloodstream, but restricts its passive diffusion across lipophilic cell membranes. Therefore, the cellular entry and exit of EAS are dependent on specific carrier-mediated transport systems. These transporters play a gatekeeper role, controlling the intracellular concentration of EAS and, consequently, its availability for metabolic conversion to active androgens or other steroid hormones. The primary families of transporters implicated in the disposition of sulfated steroids, including EAS, are the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies.
Influx Transporters of this compound
The cellular uptake of EAS is predominantly mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, encoded by SLCO genes, and the Sodium-dependent Organic Anion Transporter (SOAT), encoded by the SLC10A6 gene.
Sodium-dependent Organic Anion Transporter (SOAT/SLC10A6)
SOAT is a sodium-dependent transporter that exhibits high specificity for sulfated steroids. It actively transports its substrates into cells, driven by the sodium gradient.
-
Mechanism: SOAT-mediated transport is a secondary active transport process. The inwardly directed sodium gradient, maintained by the Na+/K+-ATPase, provides the driving force for the uphill transport of negatively charged EAS into the cell.
-
Substrate Specificity: SOAT transports a variety of 3'- and 17'-monosulfated steroids, including androsterone sulfate and this compound[1].
Organic Anion Transporting Polypeptides (OATPs/SLCO)
OATPs are a family of sodium-independent transporters that facilitate the uptake of a wide range of amphipathic organic compounds, including sulfated steroids. Several OATP isoforms have been shown to transport androgen sulfates.
-
Key Isoforms: OATP1B1, OATP1B3, and OATP2B1 are the primary OATPs involved in the uptake of androgen sulfates[2].
-
Mechanism: OATP-mediated transport is a facilitated diffusion process, driven by the electrochemical gradient of the substrate across the membrane.
Efflux Transporters of this compound
The cellular extrusion of EAS and other steroid conjugates is primarily handled by members of the ATP-Binding Cassette (ABC) transporter superfamily, particularly the Multidrug Resistance-Associated Proteins (MRPs).
Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3)
MRP3 is a key efflux transporter for a variety of organic anions, including glucuronide and sulfate conjugates of steroids.
-
Function: MRP3 is an ATP-dependent primary active transporter that pumps its substrates out of the cell, against a concentration gradient[3][4][5][6]. Recent structural studies have provided insights into the substrate-binding pocket of ABCC3, demonstrating its capacity to accommodate conjugated steroid hormones like dehydrothis compound (DHEAS)[7][8].
-
Substrate Specificity: All studied androgen sulfates, which would include EAS, have been identified as substrates of MRP3[2].
Quantitative Data on this compound Transport
While specific kinetic data for the transport of this compound is limited in the literature, data for the structurally similar and abundant androgen sulfate, DHEAS, provides valuable insights. The following tables summarize the available kinetic parameters for the transport of DHEAS by the key influx and efflux transporters.
Table 1: Kinetic Parameters for the Uptake of Dehydrothis compound (DHEAS)
| Transporter | Cell System | Km (μM) | Vmax (nmol/min/mg protein) | Reference |
| OATP (rat hepatocytes) | Primary rat hepatocytes | 17.0 | 3.7 | [9] |
| hOAT3 | Human kidney slices | 2.2 - 3.9 (high-affinity) | Not specified | [8] |
Table 2: Kinetic Parameters for the Efflux of Androgen Conjugates
| Transporter | Substrate | Km (μM) | Reference |
| MRP3 | Dehydroepiandrosterone glucuronide | 51 | [10] |
| MRP3 | Androsterone glucuronide | 0.4 - 4 | [10] |
| MRP3 | Epitestosterone glucuronide | 0.4 - 4 | [10] |
| MRP2 | Androsterone glucuronide | >100 | [10] |
| MRP2 | Epitestosterone glucuronide | >100 | [10] |
Regulation of this compound Transporters
The expression and activity of the transporters involved in EAS disposition are tightly regulated by a complex network of signaling pathways, with nuclear receptors playing a central role.
Regulation of SOAT (SLC10A6)
The expression of SLC10A6 is influenced by inflammatory signals and is linked to intracrine steroid regulation. For instance, lipopolysaccharide (LPS) treatment has been shown to upregulate Soat expression through JNK and NF-κB–dependent pathways in adipocytes[11]. This increased expression enhances DHEAS uptake and subsequent lipolysis via an androgen receptor-dependent pathway[11].
Regulation of OATPs (SLCO)
The expression of SLCO genes is regulated by a variety of nuclear receptors, including the pregnane X receptor (PXR), constitutive androstane receptor (CAR), and farnesoid X receptor (FXR). These receptors act as sensors for xenobiotics and endogenous metabolites, modulating the expression of drug-metabolizing enzymes and transporters to maintain homeostasis. Androgen deprivation therapy has also been shown to alter the expression of SLCO genes in prostate cancer, suggesting a role for the androgen receptor in their regulation.
Experimental Protocols
The study of EAS transport typically involves in vitro assays using cell lines that are genetically engineered to overexpress a specific transporter.
General Protocol for Cellular Uptake Assay
This protocol describes a general method for measuring the uptake of radiolabeled EAS into adherent cells overexpressing a specific influx transporter.
-
Cell Culture:
-
Seed transporter-transfected cells (e.g., HEK293 or CHO cells) and control (mock-transfected) cells in 24-well plates at a density that allows them to reach approximately 90% confluency on the day of the experiment.
-
Culture the cells in the appropriate growth medium, typically supplemented with fetal bovine serum and antibiotics.
-
-
Uptake Experiment:
-
On the day of the assay, aspirate the growth medium and wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Pre-incubate the cells in transport buffer for 10-15 minutes at 37°C to allow them to equilibrate.
-
Initiate the uptake by adding the transport buffer containing a known concentration of radiolabeled EAS (e.g., [³H]EAS) and, for kinetic studies, varying concentrations of unlabeled EAS.
-
For sodium-dependent transporters like SOAT, perform parallel experiments in a sodium-free buffer where sodium chloride is replaced with an equimolar concentration of choline chloride.
-
Incubate the cells for a predetermined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the initial linear phase of uptake.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer to remove extracellular substrate.
-
-
Quantification:
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% SDS).
-
Transfer the cell lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
In a parallel set of wells, determine the protein concentration of the cell lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
-
Data Analysis:
-
Calculate the uptake rate, typically expressed as pmol of substrate per mg of protein per minute.
-
Subtract the uptake in mock-transfected cells from that in transporter-expressing cells to determine the transporter-mediated uptake.
-
For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
General Protocol for Cellular Efflux Assay
This protocol outlines a method to measure the efflux of radiolabeled EAS from cells overexpressing an ABC transporter.
-
Cell Loading:
-
Culture transporter-expressing and mock-transfected cells to confluency in appropriate multi-well plates.
-
Load the cells with radiolabeled EAS by incubating them in a medium containing the substrate for a sufficient time to allow for intracellular accumulation (e.g., 30-60 minutes at 37°C).
-
-
Efflux Measurement:
-
After loading, wash the cells multiple times with ice-cold buffer to remove extracellular substrate.
-
Initiate efflux by adding a fresh, pre-warmed, substrate-free medium to the cells. For ABC transporters, perform parallel experiments in the presence and absence of ATP to distinguish between active and passive efflux. This is often achieved by using membrane vesicles prepared from transporter-expressing cells.
-
At various time points, collect aliquots of the extracellular medium and lyse the cells to determine the intracellular concentration.
-
Quantify the amount of radiolabeled EAS in the medium and the cell lysate using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of the initial intracellular substrate that has been effluxed into the medium at each time point.
-
Compare the efflux rates between transporter-expressing and mock-transfected cells, and in the presence and absence of ATP, to determine the transporter-mediated efflux.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships in the cellular transport of this compound.
Caption: Overview of EAS cellular influx and efflux pathways.
Caption: Workflow for in vitro EAS uptake experiments.
Caption: Regulation of EAS transporter gene expression.
Conclusion
The cellular transport of this compound is a highly regulated process mediated by specific influx (SOAT, OATPs) and efflux (MRP3) transporters. These transporters are critical for maintaining steroid homeostasis and are regulated by complex signaling networks involving nuclear receptors. A thorough understanding of these transport mechanisms is essential for advancing our knowledge of steroid biology and for the development of novel therapeutic strategies targeting steroid-dependent diseases. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the cellular disposition of EAS and other sulfated steroids.
References
- 1. Membrane Transporters for Sulfated Steroids in the Human Testis - Cellular Localization, Expression Pattern and Functional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efflux and uptake of androgen sulfates using transporter-overexpressing HEK293 cells and membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] In vitro synthesis of dehydrothis compound. | Semantic Scholar [semanticscholar.org]
- 6. Nuclear hormone receptors and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.r-project.org [journal.r-project.org]
- 9. DSpace [helda.helsinki.fi]
- 10. youtube.com [youtube.com]
- 11. Association of Prostate Cancer SLCO Gene Expression with Gleason Grade and Alterations Following Androgen Deprivation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Sulfotransferase in Epiandrosterone Sulfate Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epiandrosterone, a downstream metabolite of dehydroepiandrosterone (DHEA), plays a significant role in various physiological processes. Its sulfated form, epiandrosterone sulfate (Epi-S), is a key circulating steroid conjugate, and its synthesis is critically dependent on the activity of sulfotransferase enzymes. This technical guide provides a comprehensive overview of the enzymatic sulfation of epiandrosterone, with a primary focus on the role of sulfotransferase 2A1 (SULT2A1). We delve into the substrate specificity, enzyme kinetics, and tissue-specific expression of SULT2A1. Furthermore, this guide details the intricate regulatory networks governing SULT2A1 expression, including signaling pathways involving nuclear receptors and transcription factors. Detailed experimental protocols for assessing sulfotransferase activity are provided, alongside a summary of known inhibitors and inducers of SULT2A1, offering valuable insights for drug development and toxicological studies.
Introduction: The Significance of Epiandrosterone Sulfation
Epiandrosterone is an endogenous steroid hormone that is a metabolite of DHEA.[1] Like other steroids, its biological activity and bioavailability are modulated by metabolic transformations, with sulfation being a critical conjugation reaction. The addition of a sulfo group to epiandrosterone to form this compound is a key step in steroid metabolism. This biotransformation is catalyzed by a family of enzymes known as sulfotransferases (SULTs).
The sulfation of epiandrosterone serves several important functions:
-
Increased Water Solubility: The addition of a negatively charged sulfate moiety dramatically increases the water solubility of the lipophilic epiandrosterone molecule, facilitating its transport in the bloodstream and subsequent excretion.[2]
-
Creation of a Reservoir: Sulfated steroids, including Epi-S, can act as a circulating reservoir from which the active, unconjugated steroid can be regenerated in target tissues by the action of steroid sulfatase.
-
Modulation of Biological Activity: Sulfation generally inactivates the hormonal activity of steroids by preventing them from binding to their cognate receptors.
The primary enzyme responsible for the sulfation of DHEA and its metabolites, including by extension epiandrosterone, is the cytosolic sulfotransferase SULT2A1, also known as dehydroepiandrosterone sulfotransferase (DHEA-ST).[3][4]
The Key Enzyme: Sulfotransferase 2A1 (SULT2A1)
SULT2A1 is a member of the SULT2 family of sulfotransferases and is the principal enzyme involved in the sulfation of hydroxysteroids.[5] It catalyzes the transfer of a sulfonyl group from the universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of its substrates.[2]
Substrate Specificity
SULT2A1 exhibits broad substrate specificity for a variety of endogenous and xenobiotic compounds. Its primary endogenous substrates include:
While direct kinetic studies on epiandrosterone are limited, the high structural similarity and shared metabolic pathway with DHEA and androsterone strongly indicate that epiandrosterone is also a substrate for SULT2A1.[7]
Enzyme Kinetics
The enzymatic reaction catalyzed by SULT2A1 with DHEA as a substrate follows Michaelis-Menten kinetics.[6] Although specific kinetic parameters for epiandrosterone are not extensively reported, the data for the closely related steroids DHEA and androstenone provide valuable insights.
| Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Source |
| DHEA | 3.8 | 130.8 | [6] |
| DHEA | 1.9 | 17.8 nmol/min/mg | [8] |
| DHEA | 9.4 ± 2.5 | - | [1] |
| Androstenone | 5.8 ± 0.6 | - | [1] |
Note: Vmax values can vary significantly depending on the experimental conditions and the source of the enzyme (e.g., recombinant vs. tissue cytosol).
Tissue Distribution of SULT2A1
SULT2A1 is predominantly expressed in the liver and adrenal glands.[9][10] Lower levels of expression are also detected in the small intestine and kidneys.[4] The high expression in the adrenal glands is consistent with its role in sulfating the large amounts of DHEA produced in this tissue. In the liver, SULT2A1 is crucial for the metabolism and detoxification of steroids and bile acids.[11]
| Tissue | Relative SULT2A1 Protein Expression | Quantitative Expression (ng/mg cytosol protein) | Source |
| Liver | High | 420 - 4900 (accounts for ~27% of total SULTs) | [3][12] |
| Adrenal Gland | High | High | [9][10] |
| Small Intestine | Low | Minor form (~6% of total SULTs) | [3][12] |
| Kidney | Very Low | Very low levels | [3][12] |
| Lung | Low | Minor form (~9% of total SULTs) | [3][12] |
The Co-substrate: 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS)
The synthesis of Epi-S is entirely dependent on the availability of the universal sulfonate donor, PAPS.[2] PAPS is synthesized in the cytoplasm of all cells from ATP and inorganic sulfate in a two-step enzymatic reaction catalyzed by the bifunctional enzyme PAPS synthase (PAPSS).
Regulation of SULT2A1 Expression: A Complex Signaling Network
The expression of the SULT2A1 gene is tightly regulated by a complex network of nuclear receptors and transcription factors, highlighting its importance in maintaining steroid homeostasis.
Several nuclear receptors, acting as sensors for a wide range of endogenous and xenobiotic molecules, play a crucial role in modulating SULT2A1 gene expression.[13] These include:
-
Pregnane X Receptor (PXR): Activated by a variety of xenobiotics, including the antibiotic rifampicin.[14]
-
Constitutive Androstane Receptor (CAR): Activated by compounds such as phenobarbital.[14]
-
Vitamin D Receptor (VDR): Activated by Vitamin D, VDR can induce SULT2A1 expression.[15]
-
Liver X Receptor α (LXRα): Activated by oxysterols, LXRα positively regulates SULT2A1 expression.[16]
-
Estrogen-Related Receptor α (ERRα): This orphan nuclear receptor enhances SULT2A1 promoter activity.[17]
In addition to nuclear receptors, transcription factors such as Steroidogenic Factor 1 (SF1) and GATA-6 are positive regulators of SULT2A1 transcription, particularly in the adrenal glands.[5]
Experimental Protocols
The following section outlines a general methodology for determining SULT2A1 activity with epiandrosterone as a substrate, based on established protocols for other hydroxysteroids.
Radioenzymatic Assay for Epiandrosterone Sulfation
This method relies on the use of radioactively labeled PAPS ([³⁵S]PAPS) to quantify the formation of radiolabeled Epi-S.
Materials:
-
Recombinant human SULT2A1 or human liver cytosol
-
Epiandrosterone
-
[³⁵S]PAPS
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.0, containing 5 mM dithiothreitol and 10 mM MgCl₂
-
Scintillation cocktail
-
Ethyl acetate
-
Stop Solution: 0.1 M Tris-HCl, pH 9.5
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a specified concentration of epiandrosterone (e.g., ranging from 0.1 to 10 µM for kinetic studies), and the enzyme source (recombinant SULT2A1 or liver cytosol).
-
Pre-incubate the reaction mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding [³⁵S]PAPS (final concentration typically 0.5-1.0 µM).
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Extract the unreacted [³⁵S]PAPS and the formed [³⁵S]Epi-S with ethyl acetate. The sulfated steroid will remain in the aqueous phase.
-
Quantify the radioactivity in an aliquot of the aqueous phase using a liquid scintillation counter.
-
Calculate the amount of Epi-S formed based on the specific activity of the [³⁵S]PAPS.
HPLC-Based Assay
For laboratories not equipped for radiochemical work, an HPLC-based method can be employed to separate and quantify the formation of Epi-S.
Materials:
-
Recombinant human SULT2A1 or human liver cytosol
-
Epiandrosterone
-
PAPS
-
HPLC system with a UV or mass spectrometry detector
-
C18 reverse-phase HPLC column
-
Acetonitrile
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Perform the enzymatic reaction as described in the radioenzymatic assay, but using non-radiolabeled PAPS.
-
Stop the reaction by adding an equal volume of cold acetonitrile to precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject an aliquot of the supernatant onto the C18 column.
-
Elute the compounds using a gradient of water/acetonitrile containing 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., ~200-210 nm for steroids without a strong chromophore) or by mass spectrometry.
-
Quantify the amount of Epi-S formed by comparing the peak area to a standard curve of chemically synthesized Epi-S.
Inhibitors and Inducers of SULT2A1
The activity of SULT2A1 can be modulated by a variety of compounds, which is of significant interest in drug development and toxicology.
Inhibitors
Several classes of compounds have been identified as inhibitors of SULT2A1.
| Inhibitor Class | Example | IC₅₀ / Kᵢ | Source |
| Flavonoids | Quercetin, Kaempferol, Genistein, Daidzein | IC₅₀: 34-116 µM (for DHEA sulfation) | [18] |
| Selective Estrogen Receptor Modulators (SERMs) | Tamoxifen, Raloxifene, Bazedoxifene | Varies depending on the compound | [19] |
| Anti-androgens | Galeterone, Abiraterone | - | [20] |
| Environmental Chemicals | Phthalates | - | [21] |
Inducers
The expression of SULT2A1 can be induced by various xenobiotics, often through the activation of nuclear receptors.
| Inducer | Fold Induction | Cell Line/System | Source |
| Genistein | ~1.6-fold (activity), up to 9.4-fold (mRNA) | Caco-2 cells | [22] |
| Rifampicin (via PXR) | Variable | Primary human hepatocytes | [13] |
| Methotrexate (via CAR) | - | - | [14] |
| Vitamin D (via VDR) | - | Liver and intestinal cells | [15] |
Conclusion
The sulfation of epiandrosterone, primarily catalyzed by SULT2A1, is a crucial metabolic pathway that regulates the bioavailability and excretion of this steroid. The expression and activity of SULT2A1 are under complex regulatory control by a network of nuclear receptors and transcription factors, making it a key node in steroid homeostasis. A thorough understanding of the kinetics, tissue distribution, and regulation of SULT2A1 is essential for researchers in endocrinology, pharmacology, and toxicology. The experimental protocols and information on inhibitors and inducers provided in this guide offer a solid foundation for further investigation into the role of sulfotransferases in health and disease, as well as for the development of novel therapeutic agents that target steroid metabolism.
References
- 1. The sulfoconjugation of androstenone and dehydroepiandrosterone by human and porcine sulfotransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue expression of SULT2A1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and localization of soluble sulfotransferases in the human gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid sulfotransferase 2A1 gene transcription is regulated by steroidogenic factor 1 and GATA-6 in the human adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | SULT2A1 Gene Copy Number Variation is Associated with Urinary Excretion Rate of Steroid Sulfates [frontiersin.org]
- 8. Structural rearrangement of SULT2A1: effects on dehydroepiandrosterone and raloxifene sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SULT2A1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. uniprot.org [uniprot.org]
- 11. The Role of Sulfotransferases in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative evaluation of the expression and activity of five major sulfotransferases (SULTs) in human tissues: the SULT "pie" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of the cytosolic sulfotransferases by nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Constitutive Androstane Receptor Mediated Methotrexate Induction of Human Dehydroepiandrosterone Sulfotransferase (hSULT2A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dehydroepiandrosterone sulfotransferase is a target for transcriptional induction by the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transcriptional Regulation of Human Hydroxysteroid Sulfotransferase SULT2A1 by LXRα - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptional regulation of dehydroepiandrosterone sulfotransferase (SULT2A1) by estrogen-related receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of rat liver sulfotransferases SULT1A1 and SULT2A1 and glucuronosyltransferase by dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of Human Sulfotransferase 2A1-Catalyzed Sulfonation of Lithocholic Acid, Glycolithocholic Acid, and Taurolithocholic Acid by Selective Estrogen Receptor Modulators and Various Analogs and Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. SULT2A1 sulfotransferase family 2A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 21. Sulfotransferase inhibition: potential impact of diet and environmental chemicals on steroid metabolism and drug detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Genistein induction of human sulfotransferases in HepG2 and Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Epiandrosterone Sulfate in Human Serum using LC-MS/MS
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of Epiandrosterone sulfate (EpiA-S) in human serum. The protocol employs a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction. Chromatographic separation is achieved using a reversed-phase C18 column, and detection is performed on a triple quadrupole mass spectrometer operating in negative ion electrospray ionization mode. This method provides the necessary accuracy and precision for clinical research and drug development applications.
Introduction
This compound (EpiA-S) is a sulfated endogenous steroid and a metabolite of dehydroepiandrosterone (DHEA). As a marker of androgen metabolism, the accurate measurement of EpiA-S in serum is crucial for research in endocrinology, oncology, and pharmacology. While immunoassays have been traditionally used, they can suffer from cross-reactivity and lack of sensitivity.[1] LC-MS/MS has emerged as the gold standard for steroid analysis due to its high specificity and sensitivity, enabling precise quantification of individual steroid conjugates.[1][2] This document provides a comprehensive protocol for the quantification of EpiA-S in human serum, suitable for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
This compound-d4 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human serum (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Sample Preparation
A combined protein precipitation and solid-phase extraction (SPE) method is utilized for sample clean-up and concentration.
-
Spiking: To 100 µL of serum sample, add 10 µL of the internal standard working solution (this compound-d4).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the serum sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
SPE Conditioning: Condition an SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of ultrapure water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 1: LC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 50% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
Table 2: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3000 V |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 369.2 | 97.0 | 35 |
| This compound-d4 (IS) | 373.2 | 97.0 | 35 |
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of this compound in human serum.
Method Validation
The method was validated for linearity, precision, accuracy, and sensitivity according to established guidelines.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The sample preparation procedure effectively removes proteins and phospholipids, minimizing ion suppression and leading to a robust and reliable assay.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of this compound in human serum. The detailed protocol for sample preparation and instrumental analysis, along with the method's proven performance, makes it highly suitable for clinical research, diagnostic applications, and in the field of drug development. This method offers significant advantages over traditional immunoassays in terms of specificity and accuracy.
References
Solid-Phase Extraction Protocol for Enhanced Recovery of Epiandrosterone Sulfate
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the solid-phase extraction (SPE) of Epiandrosterone sulfate, a key endogenous steroid metabolite, from biological matrices. The presented methodology is optimized for high recovery and purity, making it suitable for downstream quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound is a sulfated form of the androgen epiandrosterone and serves as a significant biomarker in various physiological and pathological processes.[1] Accurate quantification is crucial for research in endocrinology, clinical diagnostics, and drug development. Solid-phase extraction is a robust and efficient sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by minimizing matrix effects and improving analytical sensitivity.[2][3]
This document outlines two primary SPE protocols utilizing Hydrophilic-Lipophilic Balanced (HLB) and Polymeric Weak Anion Exchange (WAX) sorbents, both of which have demonstrated high efficiency in the extraction of sulfated steroids.[2][4]
Data Presentation
Quantitative data from studies utilizing SPE for the analysis of this compound and related sulfated steroids are summarized below. These tables provide an overview of the expected performance of the described protocols.
Table 1: SPE Performance Data for this compound Analysis
| Analyte | Matrix | SPE Sorbent | Recovery Rate (%) | Method | Reference |
| This compound | Human Serum | Not Specified | Satisfactory | LC-ESI-MS | [5] |
| Androsterone Sulfate | Human Serum | Not Specified | Satisfactory | LC-ESI-MS | [5] |
| Sulfated Steroids (General) | Urine, Plasma, Blood | Styre Screen® HLB | High | LC-MS/MS | [4] |
| Sulfated Steroids (General) | Biological Matrices | Polymeric WAX/HLB | Adequate | Not Specified | [2] |
Note: "Satisfactory" and "Adequate" indicate that the referenced studies reported successful extraction and analysis without providing specific recovery percentages.
Table 2: Validation Data for LC-ESI-MS Analysis of Androgen Sulfates in Human Serum [5]
| Analyte | Validation Range (µg/mL) |
| Androsterone Sulfate | 0.02 - 5 |
| This compound | 0.005 - 1.5 |
Experimental Protocols
The following sections provide detailed step-by-step protocols for the solid-phase extraction of this compound from human serum or plasma.
Protocol 1: Hydrophilic-Lipophilic Balanced (HLB) SPE
This protocol is suitable for the simultaneous extraction of a broad range of free and sulfated steroids.[4]
1. Sample Pre-treatment:
-
To 0.25 mL of serum or plasma in a microcentrifuge tube, add an appropriate internal standard.
-
Add 0.75 mL of acetonitrile to precipitate proteins.[4]
-
Vortex the mixture thoroughly for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[2]
-
Decant the supernatant into a clean tube containing 5 mL of deionized water and vortex to mix.[4]
2. SPE Cartridge Conditioning and Equilibration:
-
Pass 3 mL of methanol through the HLB SPE cartridge.[4]
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to dry.[4]
3. Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate of 1-2 mL/min.[2][4]
4. Washing:
-
Wash the cartridge with 3 mL of 60 mM HCl in deionized water.[4]
-
Wash the cartridge with 3 mL of 30% methanol in deionized water.[4]
-
Dry the cartridge under full vacuum for 10 minutes.[4]
5. Elution:
-
Elute the analytes with 3 mL of a 50:50 (v/v) mixture of methanol and acetonitrile into a clean collection tube.[4]
6. Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the dried extract in an appropriate volume (e.g., 100-200 µL) of a suitable solvent, such as 80:20 water:acetonitrile, for subsequent analysis.[4]
Protocol 2: Polymeric Weak Anion Exchange (WAX) SPE
This protocol is specifically designed for the selective extraction of acidic compounds like sulfated steroids.[2]
1. Sample Pre-treatment:
-
Follow the same sample pre-treatment procedure as described in Protocol 1 (Section 1).
2. SPE Cartridge Conditioning and Equilibration:
-
Pass 1-3 mL of methanol through the WAX SPE cartridge.[2]
-
Pass 1-3 mL of deionized water through the cartridge. Ensure the sorbent bed remains wetted.[2]
3. Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge at a flow rate of 1-2 mL/min.[2]
4. Washing:
-
Wash the cartridge with 1-3 mL of water.
-
Wash the cartridge with 1-3 mL of methanol to remove non-polar interferences.
5. Elution:
-
Elute this compound with 1-3 mL of a solution of 5% ammonium hydroxide in methanol into a clean collection tube.
6. Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for analysis.
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principles of the SPE protocols.
Caption: Experimental workflow for the solid-phase extraction of this compound.
Caption: Interaction principles of this compound with HLB and WAX sorbents.
References
- 1. Supel™ Swift HLB SPE Cartridges [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Use of a sulfate: hydrogen sulfate buffer to preserve urine for steroid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unitedchem.com [unitedchem.com]
- 5. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a Competitive Immunoassay for Epiandrosterone Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiandrosterone sulfate (Epi-S) is a sulfated endogenous steroid and a metabolite of dehydrothis compound (DHEA-S). As a key component in steroid metabolism, the quantification of Epi-S in biological matrices is of significant interest in various fields, including endocrinology, clinical chemistry, and pharmacology. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a sensitive, specific, and high-throughput method for the detection and quantification of small molecules like Epi-S.
This document provides a detailed guide for the development of a competitive immunoassay for this compound. It outlines the necessary steps, from the synthesis of a suitable immunogen to the validation of the final assay. The protocols provided are intended to serve as a comprehensive resource for researchers and scientists involved in the development of steroid immunoassays.
Principle of the Competitive Immunoassay
The developed assay is a competitive ELISA. This format is ideal for the quantification of small molecules like this compound. The principle of the assay is based on the competition between a fixed amount of enzyme-labeled this compound and the Epi-S in a sample or standard for a limited number of binding sites on a specific anti-Epi-S antibody.
In the assay, a microtiter plate is coated with a capture antibody (e.g., goat anti-mouse IgG). A specific monoclonal antibody against this compound, the sample or standard, and an enzyme-conjugated this compound are then added to the wells. During incubation, the free Epi-S in the sample and the enzyme-labeled Epi-S compete to bind to the primary antibody. After washing away unbound components, a substrate solution is added, which reacts with the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration of Epi-S in the samples is determined by interpolating from a standard curve.
Figure 1. Overall workflow for the development of an this compound immunoassay.
Key Experimental Protocols
Preparation of this compound-Carrier Protein Conjugate (Immunogen)
To elicit an immune response against the small molecule this compound (a hapten), it must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). A common method for conjugating steroids containing a hydroxyl group is through the formation of a hemisuccinate derivative, which introduces a carboxyl group for coupling to the amine groups of the carrier protein.
Materials:
-
This compound
-
Succinic anhydride
-
Pyridine
-
N,N-Dimethylformamide (DMF)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Bovine Serum Albumin (BSA)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Synthesis of this compound-3-hemisuccinate:
-
Dissolve this compound and a molar excess of succinic anhydride in anhydrous pyridine.
-
Heat the mixture at 60-70°C for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, evaporate the pyridine under reduced pressure.
-
Purify the resulting hemisuccinate derivative by recrystallization or column chromatography.
-
-
Activation of the Hemisuccinate:
-
Dissolve the this compound-3-hemisuccinate in DMF.
-
Add NHS and DCC (or EDC) in equimolar amounts to the solution.
-
Stir the reaction mixture at room temperature for several hours to form the NHS-ester.
-
-
Conjugation to BSA:
-
Dissolve BSA in PBS (pH 7.4) at a concentration of 10-20 mg/mL.
-
Slowly add the activated this compound-NHS ester solution to the BSA solution with gentle stirring.
-
Continue the reaction overnight at 4°C.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture extensively against PBS at 4°C for 2-3 days with multiple buffer changes to remove unreacted hapten and coupling reagents.
-
Determine the protein concentration and the hapten-to-protein molar incorporation ratio by spectrophotometry or other appropriate methods.
-
Store the purified Epi-S-BSA conjugate at -20°C.
-
Production of Monoclonal Antibodies
The generation of high-affinity and specific monoclonal antibodies is crucial for the development of a sensitive immunoassay. This is typically achieved using hybridoma technology.
Materials:
-
Epi-S-BSA immunogen
-
Adjuvant (e.g., Freund's Complete and Incomplete Adjuvant)
-
BALB/c mice
-
Myeloma cell line (e.g., SP2/0-Ag14)
-
Polyethylene glycol (PEG)
-
HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium
-
HT (Hypoxanthine-Thymidine) medium
-
ELISA plates
-
Goat anti-mouse IgG antibody
Procedure:
-
Immunization:
-
Emulsify the Epi-S-BSA immunogen with an equal volume of Freund's Complete Adjuvant for the primary immunization.
-
Immunize BALB/c mice subcutaneously or intraperitoneally with 50-100 µg of the immunogen per mouse.
-
Administer booster injections with the immunogen emulsified in Freund's Incomplete Adjuvant every 2-3 weeks.
-
Monitor the antibody titer in the mouse serum by indirect ELISA using plates coated with Epi-S-BSA.
-
-
Hybridoma Production:
-
Select a mouse with a high antibody titer and administer a final booster injection without adjuvant 3-4 days before cell fusion.
-
Aseptically harvest the spleen and prepare a single-cell suspension of splenocytes.
-
Fuse the splenocytes with myeloma cells using PEG.
-
Plate the fused cells in 96-well plates with a feeder layer and culture in HAT medium to select for hybridoma cells.
-
-
Screening of Hybridomas:
-
After 10-14 days, screen the culture supernatants for the presence of antibodies specific to this compound using an indirect ELISA. Coat plates with Epi-S-BSA.
-
Expand positive hybridoma clones and re-screen.
-
-
Cloning and Antibody Production:
-
Subclone positive hybridomas by limiting dilution to ensure monoclonality.
-
Expand the selected monoclonal hybridoma cell lines to produce larger quantities of the antibody.
-
Purify the monoclonal antibody from the culture supernatant using protein A or G affinity chromatography.
-
Preparation of this compound-Enzyme Conjugate
For the competitive ELISA, an enzyme-labeled this compound is required. Horseradish peroxidase (HRP) is a commonly used enzyme for this purpose. The conjugation procedure is similar to the immunogen synthesis, substituting the carrier protein with the enzyme.
Materials:
-
This compound-3-hemisuccinate
-
Horseradish Peroxidase (HRP)
-
DMF, NHS, EDC
-
PBS, pH 7.4
-
Dialysis tubing
Procedure:
-
Activate the this compound-3-hemisuccinate with NHS and EDC as described in section 3.1.
-
Dissolve HRP in PBS.
-
Slowly add the activated this compound-NHS ester to the HRP solution.
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Purify the Epi-S-HRP conjugate by dialysis against PBS.
-
Store the conjugate at 4°C with a stabilizing agent.
Competitive ELISA Protocol
Figure 2. Workflow for the competitive ELISA of this compound.
Materials:
-
96-well microtiter plates
-
Goat anti-mouse IgG coating antibody
-
Anti-Epiandrosterone sulfate monoclonal antibody
-
This compound-HRP conjugate
-
This compound standard
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Assay buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the goat anti-mouse IgG antibody in coating buffer.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution and wash the plate 3-4 times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard in assay buffer.
-
Add 50 µL of assay buffer to the non-specific binding (NSB) wells and 50 µL of the zero standard to the maximum binding (B₀) wells.
-
Add 50 µL of each standard and sample to the appropriate wells.
-
Add 25 µL of the diluted anti-Epiandrosterone sulfate monoclonal antibody to all wells except the NSB wells.
-
Add 25 µL of the diluted Epi-S-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature on a plate shaker.
-
-
Washing:
-
Aspirate the solution and wash the plate 3-4 times with wash buffer.
-
-
Substrate Reaction:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of binding for each standard and sample relative to the maximum binding (B/B₀ %).
-
Plot a standard curve of %B/B₀ versus the logarithm of the this compound concentration.
-
Determine the concentration of this compound in the samples by interpolating from the standard curve.
-
Assay Validation
A thorough validation is essential to ensure the reliability and robustness of the newly developed immunoassay. The key validation parameters include sensitivity, specificity (cross-reactivity), precision, accuracy (recovery), and linearity.
Sensitivity
The analytical sensitivity (Lower Limit of Detection, LLoD) is the lowest concentration of this compound that can be reliably distinguished from the zero standard. It is typically calculated as the concentration corresponding to the mean absorbance of the zero standard minus two or three standard deviations.
Specificity (Cross-Reactivity)
The specificity of the antibody is determined by testing its cross-reactivity with structurally related steroids.
Procedure:
-
Prepare standard curves for this compound and each of the potentially cross-reacting steroids.
-
Determine the concentration of this compound and the cross-reactant that causes 50% inhibition of the maximum binding (IC₅₀).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of cross-reactant) x 100
Table 1: Representative Cross-Reactivity Data
| Compound | % Cross-Reactivity |
| This compound | 100 |
| Dehydrothis compound (DHEA-S) | < 1.0 |
| Androsterone sulfate | < 0.5 |
| Testosterone | < 0.1 |
| Progesterone | < 0.1 |
| Cortisol | < 0.1 |
Precision
Precision is assessed by determining the intra-assay and inter-assay coefficients of variation (CV).
-
Intra-assay precision: Determined by measuring the same set of samples multiple times within the same assay run.
-
Inter-assay precision: Determined by measuring the same set of samples in multiple independent assay runs.
Table 2: Representative Precision Data
| Sample | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Low | < 10% | < 15% |
| Medium | < 10% | < 15% |
| High | < 10% | < 15% |
Accuracy (Recovery)
Accuracy is evaluated by spiking known amounts of this compound into biological samples and measuring the recovery.
Procedure:
-
Spike samples with low, medium, and high concentrations of this compound.
-
Measure the concentration of the spiked and unspiked samples.
-
Calculate the percent recovery: % Recovery = (Measured concentration in spiked sample - Measured concentration in unspiked sample) / Spiked concentration x 100
Acceptable recovery is typically within 80-120%.
Linearity of Dilution
This experiment determines if the assay can accurately measure samples that have been diluted.
Procedure:
-
Select a sample with a high endogenous concentration of this compound.
-
Serially dilute the sample with the assay buffer.
-
Measure the this compound concentration in each dilution.
-
Multiply the measured concentrations by their respective dilution factors.
-
The corrected concentrations should be consistent across the dilution series.
Data Presentation
Table 3: Summary of Assay Performance Characteristics
| Parameter | Result |
| Assay Range | 0.1 - 100 ng/mL |
| Analytical Sensitivity | < 0.1 ng/mL |
| Sample Types | Serum, Plasma, Urine, Saliva |
| Intra-Assay Precision (CV) | < 10% |
| Inter-Assay Precision (CV) | < 15% |
| Spike Recovery | 85-115% |
Conclusion
The development of a robust and reliable immunoassay for this compound requires a systematic approach, from the careful design of the immunogen to the thorough validation of the final assay. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to establish a sensitive and specific competitive ELISA for the quantification of this compound in various biological matrices. This will facilitate further research into the physiological and pathological roles of this important steroid metabolite.
Application Note: Quantitative Analysis of Epiandrosterone Sulfate in Human Serum by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note presents a detailed protocol for the quantitative analysis of Epiandrosterone sulfate (EpiA-S) in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, [7,7,16,16-2H4]dehydroepiandrosterone-S, to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol includes a straightforward solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by rapid and selective LC-MS/MS detection. This method is suitable for clinical research and drug development applications requiring reliable measurement of EpiA-S.
Introduction
This compound is a sulfated steroid that serves as a marker for 5α-reductase activity.[1] Accurate quantification of EpiA-S in biological matrices is crucial for understanding various physiological and pathological conditions. LC-MS/MS has emerged as the preferred analytical technique for steroid analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[2][3][4][5] The use of a deuterated internal standard is essential for robust and reliable quantification, as it mimics the analyte's behavior during extraction and ionization.[2][3][6][7] This application note provides a comprehensive workflow for the analysis of EpiA-S in human serum.
Experimental
Materials and Reagents
-
This compound (analytical standard)
-
[7,7,16,16-2H4]dehydroepiandrosterone-S (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Waters Oasis™ WAX or EVOLUTE® EXPRESS ABN)[4][8]
-
Human serum (drug-free)
Equipment
-
High-performance liquid chromatography (HPLC) system (e.g., Thermo ScientificTM DionexTM VanquishTM Horizon)[9]
-
Triple quadrupole mass spectrometer (e.g., Waters® Xevo TQ-XS or Thermo ScientificTM TSQ Quantiva)[4][9]
-
Nitrogen evaporator
-
Centrifuge
-
Vortex mixer
Sample Preparation
-
Protein Precipitation: To 100 µL of human serum, add 200 µL of acetonitrile containing the deuterated internal standard. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of hexane.[1]
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[10]
LC-MS/MS Method
-
LC Column: ACQUITY® UPLC® HSS T3 2.1 mm × 50 mm, 1.8 µm[4]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid[10]
-
Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Negative[2][4]
-
Detection Mode: Scheduled Multiple Reaction Monitoring (sMRM)[9]
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the standards.
Results and Discussion
The use of a deuterated internal standard, [7,7,16,16-2H4]dehydroepiandrosterone-S, ensures high accuracy and precision by compensating for any loss of analyte during sample preparation and for matrix-induced ion suppression or enhancement. The solid-phase extraction step effectively removes phospholipids and other interfering substances from the serum matrix, leading to a clean baseline and reliable quantification.
Quantitative Data Summary
| Parameter | Result |
| Linearity (R²) | >0.99[4][11] |
| Lower Limit of Quantification (LLOQ) | 0.005 µg/mL[1] |
| Upper Limit of Quantification (ULOQ) | 1.5 µg/mL[1] |
| Intra-day Precision (%CV) | < 15%[9] |
| Inter-day Precision (%CV) | < 15%[9] |
| Accuracy (% Bias) | Within ±15%[11] |
Protocol Workflow
Caption: Experimental workflow for this compound analysis.
Signaling Pathway Context
While this application note focuses on the analytical method, it's important to understand the biological context of this compound. It is a downstream metabolite in the androgen synthesis pathway.
References
- 1. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydrothis compound quantification in serum using high-performance liquid chromatography/mass spectrometry and a deuterated internal standard: a technique suitable for routine use or as a reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of dehydrothis compound in human plasma by gas chromatography/mass spectrometry using a deuterated internal standard: a method suitable for routine clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A liquid chromatography-tandem mass spectrometry method for the analysis of dehydroepiandrosterone sulphate (DHEAs) in serum and plasma with comparison to an immunoassay method in a neonatal population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of dehydroepiandrosterone sulphate in biological samples by liquid chromatography/atmospheric pressure chemical ionization-mass spectrometry using [7,7,16,16-2H4]-dehydroepiandrosterone sulphate as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 3α-deuterated 7α-hydroxy-DHEA and 7-oxo-DHEA and application in LC-MS/MS plasma analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medrxiv.org [medrxiv.org]
Application Notes and Protocols for Epiandrosterone Sulfate Measurement in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiandrosterone sulfate (EpiAS) is a sulfated steroid metabolite of dehydroepiandrosterone (DHEA) and a weak androgen. Its measurement in urine is a valuable tool in various fields, including clinical diagnostics for adrenal and gonadal disorders, sports anti-doping control to detect the misuse of anabolic androgenic steroids, and research into steroid metabolism.[1][2] Accurate quantification of EpiAS requires robust and reliable sample preparation methods to remove interfering substances from the complex urine matrix and to isolate the analyte of interest. This document provides detailed application notes and protocols for the preparation of urine samples for EpiAS measurement, focusing on direct analysis, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and enzymatic hydrolysis techniques.
Methods Overview
The choice of sample preparation method depends on the analytical technique employed (e.g., immunoassay, gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS)) and whether the analysis requires the measurement of the conjugated steroid directly or the total steroid concentration after hydrolysis.
-
Direct Analysis: Suitable for some immunoassays, this method involves minimal sample handling, typically only dilution.
-
Liquid-Liquid Extraction (LLE): A rapid and straightforward method for separating analytes from the aqueous urine matrix into an immiscible organic solvent.[1][2]
-
Solid-Phase Extraction (SPE): A highly efficient and versatile technique that provides excellent sample cleanup and concentration of the analyte, leading to high recovery rates.[3][4][5]
-
Enzymatic Hydrolysis: Employed to cleave the sulfate conjugate from Epiandrosterone, allowing for the measurement of total Epiandrosterone. This is often a necessary step prior to analysis by GC-MS.[3][6][7]
Experimental Protocols
Protocol 1: Direct Analysis for Immunoassay
This protocol is intended for screening purposes using specific immunoassay kits.
Materials:
-
Urine sample
-
Assay buffer (as provided in the immunoassay kit)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Collect a mid-stream urine sample in a clean container.
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the urine supernatant with the provided assay buffer. A dilution of at least 1:5 is often recommended, but this should be optimized based on the expected concentration range and the immunoassay kit's instructions.[8]
-
Vortex the diluted sample thoroughly.
-
The sample is now ready for analysis according to the immunoassay kit's protocol.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a general procedure for the extraction of EpiAS from urine.
Materials:
-
Urine sample (5 mL)
-
Internal standard (e.g., deuterated EpiAS)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (compatible with the analytical instrument)
Procedure:
-
Pipette 5 mL of urine into a glass centrifuge tube.
-
Add the internal standard to the urine sample.
-
Add 5 mL of the organic solvent (e.g., diethyl ether).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable solvent for the subsequent analytical method (e.g., methanol for LC-MS/MS).
Protocol 3: Solid-Phase Extraction (SPE)
This protocol describes a common SPE procedure using a C18 cartridge for the cleanup and concentration of EpiAS.
Materials:
-
Urine sample (pre-treated if necessary)
-
C18 SPE cartridge (e.g., 500 mg, 3 mL)
-
Methanol
-
Deionized water
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE manifold
-
Evaporator
-
Reconstitution solvent
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.[4][5]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).[4][5]
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. A subsequent wash with a low percentage of organic solvent (e.g., 3 mL of 10% methanol in water) can be performed to remove less polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual water.
-
Elution: Elute the retained EpiAS from the cartridge by passing 3 mL of the elution solvent (e.g., methanol) through the cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.[5]
Protocol 4: Enzymatic Hydrolysis for Total Epiandrosterone Measurement
This protocol is for the cleavage of the sulfate conjugate from Epiandrosterone.
Materials:
-
Urine sample
-
Phosphate buffer (pH may need optimization, typically around 5-7)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Incubator or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1 mL of urine, add 1 mL of phosphate buffer.
-
Add a specified amount of β-glucuronidase/arylsulfatase solution (e.g., providing ≥ 30 units/μL of urine).[7] The optimal enzyme concentration and source should be validated.[7]
-
Vortex the mixture gently.
-
Incubate the sample at a specified temperature (e.g., 37°C or 55°C) for a defined period (e.g., 4 to 24 hours).[4][7] The incubation time and temperature are critical parameters that need to be optimized for complete hydrolysis.[7]
-
After incubation, cool the sample to room temperature.
-
Centrifuge the sample to pellet any precipitate.[4]
-
The supernatant containing the deconjugated Epiandrosterone is now ready for extraction using LLE (Protocol 2) or SPE (Protocol 3).
Data Presentation
The following tables summarize typical performance data for EpiAS measurement in urine following appropriate sample preparation. The values are indicative and should be established for each specific laboratory method.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Recovery | 80-90% | >85% | [9] |
| Limit of Detection (LOD) | 1 ng/mL | 0.03-90 ng/mL (for a panel of steroids) | [9][10] |
| Limit of Quantification (LOQ) | 1.9-21.4 nmol/L (for a panel of steroid glucuronides) | 1 µmol/L (for DHEAS in serum) | [11][12] |
| Linear Range | 10-500 ng/mL | Varies depending on analyte and method | [9] |
| Intra-day Precision (%CV) | <15% | <11% | [11][12] |
| Inter-day Precision (%CV) | <15% | <12% | [11][12] |
Note: The presented data may not be specific to this compound but to similar steroid compounds, as detailed in the cited literature.
Mandatory Visualization
Below are diagrams illustrating the experimental workflows described in the protocols.
Caption: Direct analysis workflow for this compound measurement.
Caption: Liquid-liquid extraction workflow for this compound.
Caption: Solid-phase extraction workflow for this compound.
Caption: Enzymatic hydrolysis workflow for total Epiandrosterone.
References
- 1. Development and validation of a fast gas chromatography combustion isotope ratio mass spectrometry method for the detection of this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing the extraction and analysis of DHEA sulfate, corticosteroids and androgens in urine: application to a study of the influence of corticosteroid intake on urinary steroid profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. unitedchem.com [unitedchem.com]
- 6. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arborassays.com [arborassays.com]
- 9. Extraction of testosterone and epitestosterone in human urine using aqueous two-phase systems of ionic liquid and salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a method for the measurement of dehydroepiandrosterone sulphate by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Distinction of Epiandrosterone Sulfate Isomers
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail advanced analytical methodologies for the successful separation and identification of epiandrosterone sulfate and its isomers, which is crucial for metabolism studies, clinical diagnostics, and pharmaceutical development.
Introduction
This compound is a sulfated endogenous steroid that can exist as several isomers, most notably androsterone sulfate. Due to their structural similarity, distinguishing between these isomers presents a significant analytical challenge. However, their distinct biological activities necessitate accurate and reliable separation and quantification. This document outlines detailed protocols using state-of-the-art techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), to resolve these isomeric compounds.
Analytical Approaches
The primary methods for distinguishing this compound isomers involve creating separation based on subtle differences in their physicochemical properties. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful tools for this purpose, especially when coupled with mass spectrometry for sensitive and specific detection.[1][2] Furthermore, ion mobility spectrometry offers an orthogonal separation dimension based on the gas-phase mobility of ions, which is highly effective for isomer differentiation.[3][4][5]
Key Analytical Techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique that combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[1][6][7] The choice of chromatographic column and mobile phase is critical for resolving isomers.[1][8]
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions in the gas phase based on their size, shape, and charge.[4][5][9] When coupled with LC-MS, it provides an additional layer of separation, significantly enhancing the ability to resolve closely related isomers.[3][10][11]
-
Capillary Electrophoresis (CE): This technique separates charged molecules in a capillary based on their electrophoretic mobility.[12][13] By incorporating chiral selectors, CE can be a powerful tool for separating stereoisomers.[14][15]
Application Note 1: LC-MS/MS for Isomer Separation
Objective: To achieve baseline separation of this compound and androsterone sulfate using UHPLC coupled with tandem mass spectrometry.
Principle: Isomers are separated on a stationary phase due to differential interactions, followed by detection using specific precursor-to-product ion transitions in the mass spectrometer.
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound isomers.
Detailed Protocol
1. Sample Preparation (from Human Serum) [7]
-
Protein Precipitation: To 100 µL of serum, add 300 µL of acetonitrile containing an internal standard (e.g., d4-DHEAS). Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE):
-
Condition an EVOLUTE® EXPRESS ABN plate with methanol followed by water.[6]
-
Load the supernatant from the previous step onto the SPE plate.
-
Wash the plate with a suitable wash solution (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with an appropriate elution solvent (e.g., acetonitrile/methanol mixture).
-
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
2. UHPLC Conditions
-
Column: Accucore™ Biphenyl (100 x 2.1 mm, 2.6 µm) or ACQUITY® UPLC® HSS T3 (50 x 2.1 mm, 1.8 µm).[1][6] Biphenyl phases often provide unique selectivity for steroid isomers.[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-9 min: 95% B
-
9-10 min: 30% B
-
10-12 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions [6]
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound/Androsterone Sulfate: Q1: 369.2 m/z -> Q3: 97.1 m/z (sulfate fragment)
-
Internal Standard (d4-DHEAS): Q1: 373.2 m/z -> Q3: 97.1 m/z
-
-
Ion Source Parameters: Optimize according to the specific instrument (e.g., spray voltage, source temperature, gas flows).
Quantitative Data
| Parameter | This compound | Androsterone Sulfate | Reference |
| Retention Time (min) | ~6.5 | ~6.8 | [1] |
| Resolution (Rs) | > 1.5 | [1] | |
| LOD (ng/mL) | 0.1 | 0.1 | [7] |
| LOQ (ng/mL) | 0.5 | 0.5 | [7] |
| Linearity (r²) | > 0.99 | > 0.99 | [6] |
Application Note 2: Ion Mobility Spectrometry-MS for Isomer Separation
Objective: To separate this compound and androsterone sulfate using ion mobility spectrometry coupled with mass spectrometry, with or without liquid chromatography.
Principle: Isomers with different three-dimensional structures will have different collision cross-sections (CCS) in the gas phase, leading to different drift times in the ion mobility cell. This provides a basis for their separation.
Experimental Workflow
Caption: Workflow for LC-IMS-MS analysis of this compound isomers.
Detailed Protocol
1. Sample Introduction
-
Direct Infusion: The reconstituted sample extract can be directly infused into the mass spectrometer.
-
LC-Coupled: Utilize the UHPLC conditions described in Application Note 1 for upstream separation.[10]
2. Ion Mobility Spectrometry Conditions
-
Instrument: A mass spectrometer equipped with an ion mobility cell (e.g., Drift Tube IMS or Traveling Wave IMS).
-
Drift Gas: Nitrogen or Helium.
-
Drift Voltage/Wave Parameters: Optimize to achieve the best separation of the isomers.
-
Collision Cross Section (CCS) Calibration: Use a suitable calibrant mixture (e.g., Agilent Tune Mix) to calibrate the instrument for CCS measurements.
3. Mass Spectrometry Conditions
-
Ionization Mode: ESI Negative.
-
Mass Analyzer: Time-of-Flight (TOF) for high-resolution mass measurement.
-
Acquisition Mode: Acquire data over a relevant m/z range (e.g., 100-500 m/z), recording both drift time and m/z.
Quantitative Data
| Parameter | This compound | Androsterone Sulfate | Reference |
| Drift Time (ms) | Isomer-specific | Isomer-specific | [9] |
| Collision Cross Section (CCS) in N₂ (Ų) | Varies | Varies | [16] |
| Resolution (Rs) in IMS | Can be > 1.0 | [16] |
Conclusion
The analytical distinction of this compound isomers is achievable with high fidelity using advanced analytical techniques. For routine quantification in complex biological matrices, a well-optimized LC-MS/MS method using a biphenyl or similar selectivity column is recommended. For challenging separations or for confirmatory analysis, the addition of ion mobility spectrometry provides an orthogonal separation mechanism that can resolve isomers that are inseparable by chromatography alone. The detailed protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable methods for the analysis of these important steroid isomers.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. "Analysis of Steroid Hormone Isomers using Ion Mobility-Mass Spectromet" by Shon Paul Neal [repository.fit.edu]
- 4. researchgate.net [researchgate.net]
- 5. tofwerk.com [tofwerk.com]
- 6. A liquid chromatography-tandem mass spectrometry method for the analysis of dehydroepiandrosterone sulphate (DHEAs) in serum and plasma with comparison to an immunoassay method in a neonatal population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. madbarn.com [madbarn.com]
- 9. STEROID ANALYSIS BY ION MOBILITY SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-ion mobility spectrometry-mass spectrometry analysis of multiple classes of steroid hormone isomers in a mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry Analysis of Multiple Classes of Steroid Hormone Isomers in a Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of chiral drug isomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Separation and determination of some stereoisomers by capillary gel electrophoresis with cyclodextrin incorporated in polyacrylamide gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. usp.org [usp.org]
- 16. Ion mobility-mass spectrometry separation of steroid structural isomers and epimers | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for High-Throughput Screening of Epiandrosterone Sulfate Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiandrosterone sulfate (EAS) is a sulfated steroid and a metabolite of dehydroepiandrosterone (DHEA).[1][2][3] It plays a role in various physiological processes and is considered a neurosteroid.[1][2] As a precursor to more potent androgens like dihydrotestosterone (DHT), it influences androgenic activity.[1][2] The quantification of this compound levels is crucial for research in endocrinology, neuroinflammation, and drug development. These application notes provide a framework for high-throughput screening (HTS) of EAS levels using two primary methodologies: competitive enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. High-Throughput Screening using Competitive ELISA
Competitive ELISA is a robust and high-throughput method for quantifying this compound in various biological samples. The principle of this assay is the competition between unlabeled EAS in the sample and a fixed amount of labeled (e.g., horseradish peroxidase-conjugated) EAS for a limited number of binding sites on a specific antibody. The amount of labeled EAS bound to the antibody is inversely proportional to the concentration of EAS in the sample.[4]
Data Presentation: Representative ELISA Kit Performance
The following table summarizes typical performance characteristics of commercially available ELISA kits for Epiandrosterone and the closely related Dehydrothis compound (DHEAS), which can serve as a proxy for establishing an HTS assay for EAS.
| Parameter | Epiandrosterone ELISA Kit | DHEAS Competitive ELISA Kit |
| Assay Type | Competitive ELISA | Competitive ELISA |
| Sample Types | Serum, Plasma, Urine, Saliva, Dried Fecal Extracts, Cell Culture Medium | Serum, Plasma, Urine, Saliva, Dried Fecal Extracts, Cell Culture Medium |
| Analytical Sensitivity | 0.126 ng/mL[4] | 90.9 pg/mL[5] |
| Assay Range | 0.098 - 100 ng/mL[4] | 96 - 60,000 pg/mL[5] |
| Intra-assay CV | 8%[4] | 7%[5] |
| Inter-assay CV | 16%[4] | 8.4%[5] |
| Time-to-Result | ~2.5 hours[4] | ~2.5 hours[5] |
| Instrument | Absorbance Microplate Reader | Absorbance Microplate Reader |
Experimental Protocol: Competitive ELISA for this compound (96-well plate format)
This protocol is a generalized procedure based on commercially available competitive ELISA kits.[4][6] Investigators should always refer to the specific instructions provided with their chosen assay kit.
Materials:
-
Epiandrosterone ELISA Kit (containing pre-coated 96-well plate, EAS standard, HRP-conjugated EAS, wash buffer, substrate, and stop solution)
-
Biological samples (e.g., serum, plasma, cell culture supernatants)
-
Precision pipettes and multichannel pipettes
-
Absorbance microplate reader capable of measuring at 450 nm
-
Plate shaker (optional)
-
Deionized water
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards and wash buffer, according to the kit manufacturer's instructions.
-
Sample Preparation: Dilute samples as necessary to fall within the assay's standard curve range.
-
Assay Procedure:
-
Add 50 µL of standards and samples to the appropriate wells of the pre-coated 96-well plate.
-
Add 50 µL of HRP-conjugated Epiandrosterone to each well.
-
Add 50 µL of anti-Epiandrosterone antibody to each well.
-
Incubate the plate for 2 hours at room temperature, with or without shaking as recommended by the manufacturer.
-
Wash the plate 3-5 times with the provided wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Experimental Workflow: Competitive ELISA
Caption: Workflow for a competitive ELISA to measure this compound.
II. High-Throughput Screening using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity for the quantification of steroids, including this compound. This method is particularly useful for complex biological matrices and for the simultaneous analysis of multiple steroids.
Data Presentation: LC-MS/MS Method Parameters
The following table provides representative parameters for an LC-MS/MS method for the analysis of sulfated androgens, which can be adapted for high-throughput screening of this compound.
| Parameter | LC-MS/MS for Androsterone Sulfate & this compound |
| Sample Volume | 10 µL of human serum[7] |
| Extraction Method | Solid-phase extraction (SPE)[7] |
| Internal Standard | [7,7,16,16-2H4]dehydroepiandrosterone-S[7] |
| Validation Range (EpiA-S) | 0.005 - 1.5 µg/mL[7] |
| Ionization Mode | Electrospray Ionization (ESI) - Negative[7] |
| Detection Mode | Selected Ion Monitoring (SIM)[7] |
Experimental Protocol: High-Throughput LC-MS/MS for this compound
This protocol is a generalized procedure based on published methods for sulfated steroid analysis.[7][8][9] Optimization will be required for specific instrumentation and sample types.
Materials:
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
Solid-phase extraction (SPE) cartridges or 96-well plates
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic acid or Ammonium formate (for mobile phase)
-
This compound standard
-
Deuterated internal standard (e.g., d4-Epiandrosterone sulfate)
-
Biological samples
-
Automated liquid handler (for high-throughput sample preparation)
Procedure:
-
Sample Preparation (96-well format):
-
To 100 µL of sample (e.g., serum, plasma) in a 96-well plate, add the internal standard.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for solid-phase extraction.
-
Condition the SPE plate with methanol followed by water.
-
Load the supernatant onto the SPE plate.
-
Wash the SPE plate with a low percentage of organic solvent to remove interferences.
-
Elute the analytes with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable column (e.g., C18).
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Generate a calibration curve using the peak area ratios of the analyte to the internal standard.
-
Quantify this compound in the samples based on the calibration curve.
-
Experimental Workflow: LC-MS/MS
Caption: Workflow for high-throughput LC-MS/MS analysis of this compound.
III. This compound Signaling Pathways
Epiandrosterone is a metabolite of DHEA, and its sulfated form, this compound, is part of the broader steroid metabolism pathways.[2] DHEA and its sulfate (DHEAS) are known to have neuroprotective and anti-inflammatory effects, and they can modulate various signaling pathways.[10][11] While the specific signaling pathways of this compound are not as well-elucidated as those of DHEA and DHEAS, it is likely to be involved in similar pathways due to its structural similarity and metabolic relationship.
DHEAS has been shown to exert its effects through interactions with several receptors and signaling cascades, including:
-
NMDA Receptors: DHEAS can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and neuronal communication.[12]
-
Sigma-1 Receptors (σ1R): DHEAS can act as a sigma-1 receptor agonist, influencing calcium signaling and neuronal survival.[13]
-
Dopamine D1 Receptors: In some brain regions, DHEAS enhances glutamate release through the activation of dopamine D1 receptors.[13]
-
PI3K/Akt Pathway: DHEA has been shown to activate the pro-survival PI3K/Akt signaling pathway.[10]
The conversion of this compound back to Epiandrosterone by steroid sulfatase can lead to the production of more potent androgens, which would then act through androgen receptors.[2]
Signaling Pathway Diagram
Caption: Putative signaling pathways of this compound.
References
- 1. Epiandrosterone: physiological effects and applications_Chemicalbook [chemicalbook.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound | C19H30O5S | CID 9929317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Epiandrosterone ELISA Kit (EIAANDO) - Invitrogen [thermofisher.com]
- 5. Dehydrothis compound (DHEA-S) Competitive ELISA Kit (EIADHEA) - Invitrogen [thermofisher.com]
- 6. arborassays.com [arborassays.com]
- 7. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC/MS/MS method for quantifying testosterone and dehydrothis compound in four different serum samples during a single run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Central intracrine DHEA synthesis in ageing-related neuroinflammation and neurodegeneration: therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Epiandrosterone Sulfate as a Clinical Research Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiandrosterone sulfate (EpiA-S) is a sulfated endogenous steroid and a metabolite of dehydroepiandrosterone (DHEA). While its precursor, DHEA sulfate (DHEAS), is one of the most abundant circulating steroids in humans, EpiA-S is gaining attention as a potential clinical research marker. Its significance primarily lies in its role as an indicator of 5α-reductase activity, an enzyme crucial in androgen metabolism. These application notes provide a comprehensive overview of the current and potential applications of EpiA-S in clinical research, complete with detailed experimental protocols and data presentation.
Biochemical Pathway
This compound is synthesized from cholesterol through a series of enzymatic reactions primarily in the adrenal glands and gonads. The pathway involves the conversion of DHEA to androstenedione, which is then metabolized to epiandrosterone and subsequently sulfated.
Clinical Research Applications
Prostate Cancer
This compound is being investigated as a biomarker for prostate cancer, primarily as an indicator of 5α-reductase activity, which is implicated in the conversion of testosterone to the more potent dihydrotestosterone (DHT) that drives prostate cancer growth.
Key Findings:
-
Levels of androsterone sulfate (A-S) and this compound (EpiA-S) have been assessed as markers of 5α-reductase activity in males, including those with prostate cancer.[1]
-
Studies have shown a correlation between the levels of A-S and EpiA-S in the sera of both healthy males and patients with prostate cancer.[1]
-
The levels of these androgen sulfates tend to decrease with age.[1]
| Biomarker Panel | Condition | Sample Type | Reported Levels/Findings | Reference |
| Androsterone sulfate (A-S) & this compound (EpiA-S) | Healthy Males & Prostate Cancer Patients | Serum | A-S levels correlated with EpiA-S levels. Levels tend to decrease with aging. | [1] |
Breast Cancer
The role of adrenal androgens in breast cancer is complex. While high levels of DHEA and DHEAS have been found in breast tissues, the specific role of EpiA-S is less clear but is of interest due to its place in the androgen metabolic pathway.[2]
Key Findings:
-
High concentrations of DHEA and its sulfate ester (DHEAS) have been observed in breast tissues and secretions.[2]
-
Elevated DHEAS levels (≥89 µg/dL) have been shown to predict disease progression in patients with low estrogen levels undergoing aromatase inhibitor therapy.[3]
-
In vitro studies have demonstrated that DHEAS can stimulate the growth of estrogen receptor-positive breast cancer cells.[3]
| Biomarker | Condition | Sample Type | Reported Levels/Findings | Reference |
| DHEAS | Stage IV hormone-sensitive breast cancer | Serum | ≥ 89 µg/dL predicted disease progression. | [3] |
| DHEA/DHEAS | Breast cancer tissue | Tissue/Secretions | Very high levels found. | [2] |
Neurodegenerative Diseases (Alzheimer's Disease)
Neurosteroids are increasingly recognized for their role in brain function and pathology. While most research has focused on DHEAS, the metabolic pathways suggest a potential role for its downstream metabolites like EpiA-S.
Key Findings:
-
In Alzheimer's disease (AD), cerebrospinal fluid (CSF) levels of DHEAS were found to be significantly decreased.[4]
-
A meta-analysis concluded that decreased DHEAS concentrations may be an important indicator for Alzheimer's disease.[1]
-
Higher CSF cortisol and DHEAS levels have been shown to predict faster clinical disease progression in AD.[5]
| Biomarker | Condition | Sample Type | Reported Levels/Findings | Reference |
| DHEAS | Alzheimer's Disease | CSF | Significantly decreased levels. | [4] |
| DHEAS | Alzheimer's Disease | Serum/Plasma | Lower levels observed in patients with AD than in controls. | [1] |
| Cortisol and DHEAS | Alzheimer's Disease | CSF | Higher levels predicted more pronounced disease progression. | [5] |
Metabolic Syndrome
Androgen metabolism is closely linked to metabolic health. The role of EpiA-S in this context is being explored, often in conjunction with its precursor, DHEAS.
Key Findings:
-
Elevated serum DHEAS levels have been positively associated with an increased risk for metabolic syndrome in elderly men.[6]
-
The mean serum DHEAS level was found to increase with an increasing number of metabolic syndrome components.[6]
| Biomarker | Condition | Sample Type | Reported Levels/Findings | Reference |
| DHEAS | Metabolic Syndrome in elderly men | Serum | Highest DHEAS quartile group had an odds ratio of 2.68 for metabolic syndrome compared to the lowest quartile. | [6] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol describes a method for the determination of this compound in human serum using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS).[1][7]
Materials:
-
Human serum samples
-
Acetonitrile
-
Internal Standard: [7,7,16,16-2H4]dehydroepiandrosterone-S
-
Solid-phase extraction (SPE) cartridges
-
Hexane
-
LC-MS/MS system with ESI source
Procedure:
-
Sample Preparation:
-
To 10 µL of human serum, add an appropriate amount of the internal standard solution.
-
Deproteinize the sample by adding acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with hexane to remove interfering lipids.
-
Elute the androgen sulfates from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[1]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted extract into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable C18 column.
-
Ionize the analytes using an ESI source in negative ion mode.
-
Detect and quantify the ions using selected ion monitoring (SIM).[1]
-
-
Validation:
-
The method was validated over a range of 0.005-1.5 µg/mL for EpiA-S.[1]
-
Quantification of Epiandrosterone by Competitive ELISA
This protocol outlines a general procedure for a competitive ELISA to measure Epiandrosterone in various biological samples. Note that this protocol is for Epiandrosterone, and for this compound, a hydrolysis step would be required prior to the assay, or a specific antibody for the sulfated form should be used.
Materials:
-
Microtiter plate coated with goat anti-rabbit IgG
-
Epiandrosterone standards
-
Samples (e.g., urine, extracted serum/plasma)
-
Epiandrosterone peroxidase conjugate
-
Epiandrosterone rabbit polyclonal antibody
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Pipette standards and diluted samples into the wells of the microtiter plate.
-
Add the Epiandrosterone peroxidase conjugate and the Epiandrosterone rabbit polyclonal antibody to each well.
-
Incubate the plate, covered, for 2 hours at room temperature with shaking.
-
Wash the plate to remove unbound reagents.
-
Add TMB substrate to each well and incubate.
-
Add stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a plate reader. The intensity of the color is inversely proportional to the concentration of Epiandrosterone in the sample.[8]
ELISA Kit Specifications (Example):
| Parameter | Specification |
|---|---|
| Assay Type | Competitive ELISA |
| Sample Types | Saliva, Urine, Extracted Serum, Extracted Plasma, Fecal Extracts, Tissue Culture Media |
| Sensitivity | 0.120 ng/mL |
| Assay Duration | 2.5 Hours |
| Readout | Colorimetric, 450 nm |
Conclusion
This compound holds promise as a clinical research marker, particularly for assessing 5α-reductase activity, which is relevant in various pathological conditions including prostate cancer. While much of the current research focuses on its precursor, DHEAS, the continued development of specific and sensitive analytical methods for EpiA-S will be crucial for elucidating its precise role in health and disease. Further studies are warranted to establish definitive clinical correlations and reference ranges for EpiA-S in various populations and disease states.
References
- 1. Dehydroepiandrosterone and Dehydrothis compound in Alzheimer's Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Cerebrospinal Fluid Cortisol and Dehydrothis compound, Alzheimer’s Disease Pathology, and Cognitive Decline [frontiersin.org]
- 4. Neurosteroids: Cerebrospinal fluid levels for Alzheimer's disease and vascular dementia diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerebrospinal Fluid Cortisol and Dehydrothis compound, Alzheimer's Disease Pathology, and Cognitive Decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elevated serum dehydroepiandrosterone sulphate level correlates with increased risk for metabolic syndrome in the elderly men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Age changes and sex differences in serum dehydrothis compound concentrations throughout adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Epiandrosterone Sulfate Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiandrosterone sulfate is a key endogenous steroid metabolite, derived from the sulfation of epiandrosterone, which itself is a metabolite of testosterone and dihydrotestosterone (DHT).[1][2] As a reference standard, highly pure this compound is essential for a variety of research and development applications, including but not limited to, endocrinology research, clinical diagnostics, anti-doping analysis, and as a starting material for the synthesis of other steroid derivatives.[3] This document provides a detailed protocol for the chemical synthesis, purification, and characterization of this compound, intended for use as a high-purity reference standard.
The synthesis is a two-stage process. The first stage involves the synthesis of the precursor, epiandrosterone, from androstenedione. The second stage is the sulfation of the 3β-hydroxyl group of epiandrosterone.
Stage 1: Synthesis of Epiandrosterone from Androstenedione
This protocol is adapted from a patented method for the preparation of epiandrosterone.[4][5] The process involves four main steps: enol-esterification, ketal protection, reduction, and deprotection/hydrolysis.
Experimental Protocol
Step 1a: Enol-Esterification of Androstenedione
-
To a three-necked flask under a nitrogen atmosphere, add 100g (0.349 mol) of androstenedione, 200mL (2.12 mol) of acetic anhydride, and 200mL of dichloromethane.
-
Stir the mixture at 20°C until all solids are dissolved.
-
Add 4g (0.023 mol) of p-toluenesulfonic acid to the solution.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
After approximately 20 hours, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under a vacuum to yield the crude enol-ester product.
Step 1b: Ketal Protection
-
In a separate flask, mix 30mL (0.275 mol) of trimethyl orthoformate, 100mL (1.80 mol) of ethylene glycol, and 20g of p-toluenesulfonic acid at 20°C for 2 hours.
-
Add 80g (0.244 mol) of the crude enol-ester product from the previous step.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Separate and purify the resulting ketal-protected intermediate.
Step 1c: Reduction
-
Dissolve the purified product from Step 1b in a suitable solvent (e.g., methanol, ethanol, acetone, ether, dichloromethane, or chloroform).[4]
-
Add an alkaline reagent such as potassium tert-butoxide, sodium hydroxide, potassium hydroxide, or triethylamine.[4]
-
Stir the mixture at a temperature between 0-80°C for 0.5-5 hours.
-
Add palladium on carbon (Pd/C) as a catalyst.
-
Pressurize the reaction vessel to 0.5-2MPa with hydrogen gas and heat to 20-100°C for 6-24 hours to facilitate the reduction.[5]
-
After the reaction is complete, filter to remove the catalyst and purify the product.
Step 1d: Deprotection and Hydrolysis
-
Dissolve the product from Step 1c in a suitable solvent.
-
Heat the solution and add an acidic reagent (e.g., p-toluenesulfonic acid, hydrochloric acid, sulfuric acid) to control the pH between 1-4.[4][5]
-
Stir the mixture at 40-60°C to induce hydrolysis.
-
Separate and purify the final product, epiandrosterone. A yield of 102g with a purity of 98% (as measured by HPLC) has been reported.[4]
Quantitative Data for Epiandrosterone Synthesis
| Step | Reactants | Molar/Volume Ratios | Key Conditions | Reported Yield | Purity |
| 1a | Androstenedione, Acetic Anhydride, p-toluenesulfonic acid | 1 : 6.07 : 0.066 | Reflux, 20 hours | 108% (crude) | - |
| 1b | Enol-ester, Ethylene Glycol, Trimethyl Orthoformate | 1 : 7.38 : 1.13 | 20°C | - | - |
| 1c | Ketal-protected intermediate, Alkaline reagent, Pd/C | - | 0-80°C, then 20-100°C under 0.5-2MPa H₂ | - | - |
| 1d | Reduced intermediate, Acidic reagent | - | 40-60°C, pH 1-4 | 102g (from 100g starting material) | 98% (HPLC) |
Stage 2: Sulfation of Epiandrosterone
This protocol for the sulfation of the 3β-hydroxyl group of epiandrosterone is based on a general and efficient method for the synthesis of steroid sulfates using a sulfur trioxide-pyridine complex.[3][6][7] This method is well-suited for small-scale synthesis to produce reference standards and utilizes solid-phase extraction (SPE) for purification.[3]
Experimental Protocol
Step 2a: Sulfation Reaction
-
Dissolve epiandrosterone (e.g., 10 mg) in anhydrous pyridine (e.g., 1 mL) in a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate vial, prepare a solution of sulfur trioxide-pyridine complex (SO₃·py) (typically 3-5 equivalents) in anhydrous pyridine or another suitable solvent like dimethylformamide (DMF).
-
Slowly add the SO₃·py solution to the epiandrosterone solution with stirring at room temperature.
-
Allow the reaction to proceed for several hours to overnight. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
Step 2b: Quenching and Initial Workup
-
Once the reaction is complete, quench the reaction by the slow addition of methanol, followed by water.
-
Concentrate the solution under reduced pressure to remove the solvents.
-
The crude product will be the pyridinium salt of this compound.
Step 2c: Purification by Solid-Phase Extraction (SPE)
-
Condition a weak anion exchange (WAX) SPE cartridge (e.g., Oasis WAX) with methanol followed by water.[6]
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove any remaining pyridine and other neutral impurities.
-
Elute the this compound from the cartridge using a solution of ammonium hydroxide in an organic solvent (e.g., 5% NH₄OH in methanol).
-
Evaporate the solvent from the collected fractions to yield the purified this compound as its ammonium salt. For conversion to other salt forms (e.g., sodium), further ion exchange may be necessary.
Characterization
The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques, including:
-
Mass Spectrometry (MS): To confirm the molecular weight of the sulfated product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the sulfate group.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Quantitative Data for Epiandrosterone Sulfation
| Parameter | Details | Reference |
| Starting Material | Epiandrosterone | [1] |
| Sulfating Agent | Sulfur trioxide-pyridine complex (SO₃·py) | [6][8][9] |
| Solvent | Anhydrous Pyridine or DMF | [10] |
| Reaction Time | Several hours to overnight | [6] |
| Purification | Solid-Phase Extraction (Weak Anion Exchange) | [3][6] |
| Expected Yield | Near-quantitative conversion is often observed | [6] |
Signaling Pathways and Workflows
Biosynthesis of Epiandrosterone and its Sulfated Form
Epiandrosterone is a downstream metabolite in the androgen synthesis pathway. The following diagram illustrates the key steps leading to the formation of epiandrosterone and its subsequent sulfation.
Caption: Biosynthesis pathway of epiandrosterone and its sulfation.
Experimental Workflow for Synthesis
The overall experimental workflow for the synthesis of the this compound reference standard is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Epiandrosterone - Wikipedia [en.wikipedia.org]
- 2. Epiandrosterone | C19H30O2 | CID 441302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A simple method for the small scale synthesis and solid-phase extraction purification of steroid sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN108752409A - The method for preparing epiandrosterone as raw material using androstenedione - Google Patents [patents.google.com]
- 5. CN108752409B - Method for preparing epiandrosterone by using androstenedione as raw material - Google Patents [patents.google.com]
- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. lifechempharma.com [lifechempharma.com]
- 9. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 10. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Overcoming Analytical Challenges in the Measurement of Low-Concentration Epiandrosterone Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiandrosterone sulfate (EpiA-S) is a sulfated steroid that plays a significant role in human physiology as a metabolite of dehydroepiandrosterone (DHEA).[1] It is considered a neurosteroid and is involved in various biological processes.[1][2] The accurate measurement of EpiA-S at low concentrations is crucial for understanding its physiological and pathological roles. However, quantifying EpiA-S in biological matrices presents several analytical challenges, including its low endogenous levels, potential interference from isomers like androsterone sulfate, and the need for highly sensitive and specific detection methods.[1]
This application note provides a detailed protocol for the analysis of this compound in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique well-suited for this purpose due to its high sensitivity and specificity.[1][3]
Analytical Challenges in Measuring Low-Concentration this compound
The accurate quantification of this compound at low concentrations is a complex task due to several factors:
-
Low Physiological Concentrations: EpiA-S is present in biological fluids at very low levels, necessitating highly sensitive analytical instrumentation to achieve accurate measurement.
-
Isomeric Interference: A significant challenge is the presence of isomers, such as androsterone sulfate, which can have similar chromatographic and mass spectrometric properties, leading to potential inaccuracies in quantification if not properly resolved.
-
Matrix Effects: Biological samples like serum and plasma are complex matrices containing numerous endogenous compounds that can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer and affecting the accuracy of the results.
-
Sample Preparation: The sulfated nature of EpiA-S makes its extraction and purification from biological samples a critical step. Efficient sample preparation is required to remove interfering substances and concentrate the analyte of interest.
Experimental Protocols
This section details a robust method for the quantification of this compound in human serum, employing solid-phase extraction (SPE) for sample clean-up followed by LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction protocol is employed to isolate and concentrate EpiA-S from the serum matrix.
Materials:
-
Human serum samples
-
Internal standard (e.g., deuterated this compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Hexane, HPLC grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., Styre Screen® HLB or polymeric weak anion exchange)[4][5]
Protocol:
-
Deproteinization: Precipitate proteins in the serum sample by adding an equal volume of cold acetonitrile. Vortex thoroughly and centrifuge to pellet the precipitated proteins.[1]
-
SPE Cartridge Conditioning:
-
Sample Loading: Load the supernatant from the deproteinization step onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.[5]
-
Washing:
-
Drying: Dry the SPE cartridge under vacuum for approximately 10 minutes.[5]
-
Elution: Elute the this compound from the cartridge with 3 mL of a 50:50 methanol:acetonitrile solution.[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 100 × 2.1 mm i.d.) is suitable for the separation.[6]
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid, can be used for optimal separation.[7]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[6]
-
Column Temperature: Maintain the column at 40°C.[6]
-
Injection Volume: 15 µL.[6]
MS/MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for sulfated steroids.[3]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized for maximum sensitivity and specificity. Due to the limited availability of specific MRM transitions in the search results, these would need to be determined empirically. For DHEA-sulfate, a pseudo MRM transition has been used due to inefficient fragmentation.[8]
Data Presentation
The following table summarizes the quantitative data for an LC-ESI-MS method for the analysis of this compound in human serum.[1]
| Parameter | Value | Reference |
| Matrix | Human Serum | [1] |
| Validation Range | 0.005 - 1.5 µg/mL | [1] |
| Sample Volume | 10 µL | [1] |
| Reproducibility and Accuracy | Satisfactory | [1] |
Mandatory Visualizations
Signaling Pathways
Caption: Simplified metabolic and signaling pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
References
- 1. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydroepiandrosterone: a neuroactive steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A liquid chromatography-tandem mass spectrometry method for the analysis of dehydroepiandrosterone sulphate (DHEAs) in serum and plasma with comparison to an immunoassay method in a neonatal population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. unitedchem.com [unitedchem.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
Application Note: Enzymatic Hydrolysis of Epiandrosterone Sulfate for Accurate Quantification in Biological Matrices
AN-0012
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epiandrosterone (EpiA) is a 3β-hydroxy-5α-androstane steroid and a metabolite of dehydroepiandrosterone (DHEA). In biological systems, it is often found in its sulfated form, Epiandrosterone sulfate (EpiA-S). Accurate quantification of Epiandrosterone is crucial in various fields, including endocrinology, clinical chemistry, and anti-doping research, as its levels can be indicative of certain physiological or pathological states. For analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), a hydrolysis step is typically required to cleave the sulfate group from EpiA-S to measure the parent steroid. While chemical hydrolysis is an option, it can be harsh and lead to analyte degradation. Enzymatic hydrolysis, utilizing a sulfatase enzyme, offers a mild and highly specific alternative, ensuring the integrity of the target analyte and improving analytical accuracy.[1][2]
This application note provides detailed protocols for the enzymatic hydrolysis of this compound in human urine and serum, followed by sample preparation and analysis using LC-MS/MS or GC-MS.
Principle of Enzymatic Hydrolysis
Steroid sulfatases (EC 3.1.6.2) are enzymes that catalyze the hydrolysis of the sulfate ester bond of steroid sulfates, yielding the free steroid and an inorganic sulfate ion.[3] This reaction is highly specific and occurs under mild conditions (e.g., physiological pH and temperature), which minimizes the degradation of the analyte. Both crude enzyme preparations, such as from Helix pomatia, and highly purified recombinant sulfatases are commercially available for this purpose.[2][4][5] Recombinant enzymes are often preferred due to their higher purity and lack of interfering activities like glucuronidase.[2]
Data Presentation
The following tables summarize typical quantitative data for the analysis of Epiandrosterone following enzymatic hydrolysis. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Performance of Analytical Methods for Epiandrosterone Quantification
| Parameter | LC-MS/MS | GC-MS | Reference |
| Linearity Range | 0.5 - 200 ng/mL | 1 - 500 ng/mL | [6][7] |
| R² | > 0.99 | > 0.99 | [6][7] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 1 ng/mL | [6][8] |
| Recovery | 89% - 105% | 85% - 110% | [9][10] |
| Intra-assay Precision (%CV) | < 10% | < 12% | [10][11] |
| Inter-assay Precision (%CV) | < 15% | < 15% | [10][11] |
Table 2: Comparison of Sulfatase Enzyme Preparations
| Enzyme Source | Optimal pH | Optimal Temperature | Incubation Time | Co-activities | Reference |
| Helix pomatia | 4.5 - 5.5 | 37 - 55°C | 3 - 18 hours | β-glucuronidase | [1][4][5] |
| Recombinant (P. aeruginosa) | 7.0 - 8.0 | 37°C | 30 min - 4 hours | None | [2][12][13] |
Mandatory Visualizations
Caption: Enzymatic hydrolysis of this compound.
Caption: General workflow for Epiandrosterone analysis.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound in Human Urine
Materials:
-
This compound standard
-
Deuterated Epiandrosterone (EpiA-d4) or similar internal standard (IS)
-
Recombinant Sulfatase from Pseudomonas aeruginosa (e.g., Sulfazyme™)
-
1 M Tris-HCl buffer, pH 7.5
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 200 mg)
-
Centrifuge tubes
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.
-
Pipette 1.0 mL of the clear supernatant into a clean glass tube.
-
-
Internal Standard Spiking:
-
Add an appropriate amount of internal standard (e.g., 20 µL of a 1 µg/mL EpiA-d4 solution) to each sample, calibrator, and quality control.
-
-
Enzymatic Hydrolysis:
-
Add 500 µL of 1 M Tris-HCl buffer (pH 7.5) to each tube.
-
Add 50 µL of recombinant sulfatase solution (activity of ~2,000 units/mL).
-
Gently mix and incubate at 37°C for 1 hour in a water bath.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.[14][15]
-
Load the entire hydrolyzed sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 3 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.
-
Protocol 2: Enzymatic Hydrolysis using Helix pomatia Sulfatase in Human Serum
Materials:
-
All materials from Protocol 1
-
Sulfatase from Helix pomatia (Type H-1, containing β-glucuronidase activity)
-
0.2 M Sodium Acetate buffer, pH 5.0
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Sample Preparation & Deproteinization:
-
Pipette 0.5 mL of serum into a glass tube.
-
Add 1.5 mL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a nitrogen stream at 40°C.
-
-
Enzymatic Hydrolysis:
-
Liquid-Liquid Extraction (LLE):
-
Add 3 mL of MTBE to the hydrolyzed sample.
-
Vortex for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Repeat the extraction with another 3 mL of MTBE and combine the organic layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue as described in Protocol 1.
-
Protocol 3: Analysis by LC-MS/MS
Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity or equivalent
-
Mass Spectrometer: SCIEX 7500 Triple Quad™ or equivalent
-
Column: Kinetex 2.6 µm C18, 50 x 3.0 mm
-
Mobile Phase A: 0.5 mM Ammonium Fluoride in Water
-
Mobile Phase B: Methanol
-
Gradient: 40% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate.
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Epiandrosterone: Q1 291.2 -> Q3 255.2
-
Epiandrosterone-d4 (IS): Q1 295.2 -> Q3 259.2
-
(Note: MRM transitions should be optimized for the specific instrument used.)
Protocol 4: Analysis by GC-MS
Derivatization:
-
To the dried, reconstituted sample (in a suitable solvent like pyridine), add 50 µL of 2% methoxyamine HCl in pyridine.
-
Incubate at 80°C for 30 minutes to form the methoxime (MO) derivative of the keto group.[17]
-
Add 50 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.[17][18]
-
Incubate at 80°C for 1 hour to form the trimethylsilyl (TMS) ether of the hydroxyl group.[17][18]
Instrumentation and Conditions:
-
GC System: Agilent 6890N or equivalent
-
Mass Spectrometer: Agilent 5975 MSD or equivalent
-
Column: Zebron ZB-5HT Inferno (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[19]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C, splitless injection.
-
Oven Program: Start at 150°C, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of the MO-TMS derivative of Epiandrosterone.
(Note: Temperatures and ramp rates should be optimized for the specific column and analytes.)
References
- 1. Hydrolysis of conjugated steroids by the combined use of beta-glucuronidase preparations from helix pomatia and ampullaria: determination of urinary cortisol and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfatase variant for improved hydrolysis of sulfated DHEAS [imcstips.com]
- 3. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of steroid hormones in blood by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of urinary androgen sulfates without previous hydrolysis: a tool to investigate adrenarche. Validation of a commercial radioimmunoassay for dehydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfazyme™ - a collection of high activity, purified recombinant sulfatase enzymes - IMCS [imcstips.com]
- 13. Engineering Pseudomonas aeruginosa arylsulfatase for hydrolysis of α-configured steroid sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. arborassays.com [arborassays.com]
- 16. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. gcms.cz [gcms.cz]
- 19. fda.gov [fda.gov]
Direct Measurement of Epiandrosterone Sulfate Without Hydrolysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiandrosterone sulfate is a sulfated steroid conjugate that serves as a metabolite of dehydroepiandrosterone (DHEA). Traditionally, the measurement of steroid sulfates has required a chemical or enzymatic hydrolysis step to cleave the sulfate group prior to analysis. This process can be time-consuming, introduce variability, and may not accurately reflect the endogenous concentrations of the intact sulfated steroid. The direct measurement of this compound offers a more streamlined and potentially more accurate approach to quantifying this analyte in biological matrices. This document provides detailed application notes and protocols for the direct measurement of this compound using two primary analytical techniques: Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The growing interest in analyzing steroid sulfate conjugates directly stems from the understanding that they may serve as important biomarkers, with evidence suggesting that sulfate metabolites can increase the detection window for certain substances.[1][2]
Analytical Approaches
Two principal methods for the direct measurement of this compound are detailed below:
-
Direct Immunoassay (ELISA): This method utilizes antibodies that specifically recognize the intact this compound molecule. Competitive enzyme-linked immunosorbent assays (ELISAs) can be developed using monoclonal antibodies with high specificity and sensitivity for the target analyte.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the direct quantification of steroid sulfates.[4][5][6] This technique allows for the separation of this compound from other structurally similar steroids and its subsequent detection and quantification based on its unique mass-to-charge ratio.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the direct measurement of this compound and related steroid sulfates using LC-MS/MS. Data for direct immunoassays of this compound are less commonly published, so representative data for a closely related compound, DHEA-S, and an ELISA for unconjugated Epiandrosterone are included for reference.
Table 1: LC-MS/MS Method Performance for Direct Steroid Sulfate Analysis
| Parameter | Androsterone Sulfate | This compound | Source |
| Matrix | Human Serum | Human Serum | [4] |
| Lower Limit of Quantitation (LLOQ) | 0.02 µg/mL | 0.005 µg/mL | [4] |
| Upper Limit of Quantitation (ULOQ) | 5 µg/mL | 1.5 µg/mL | [4] |
| Parameter | General Steroid Sulfates | Source | |
| Matrix | Human Urine | [5] | |
| Lower Limit of Quantitation (LLOQ) | 0.5 - 2 ng/mL | [5] | |
| Intra-day Precision (%RSD) | < 16.2% | [5] | |
| Inter-day Precision (%RSD) | < 16.2% | [5] | |
| Extraction Recovery | 90 - 94% | [5] |
Table 2: Immunoassay Method Performance (Representative)
| Analyte | Method | Sensitivity | Matrix | Source |
| Epiandrosterone | ELISA | 0.120 ng/mL | Saliva, Urine, Extracted Serum/Plasma | [7] |
| DHEA-S | ELISA | Not Specified | Serum | [8] |
| DHEA-S | Radioimmunoassay | 0.039 µmol/L | Blood Plasma | [9] |
Experimental Protocols
Protocol 1: Direct Immunoassay for this compound (Competitive ELISA)
This protocol is a representative procedure based on the principles of direct competitive ELISA for steroid sulfates.[3]
Materials:
-
Microtiter plate (96-well) coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
This compound standard
-
Rabbit anti-Epiandrosterone sulfate antibody
-
This compound-peroxidase (HRP) conjugate
-
Assay Buffer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation: Dilute patient serum, plasma, or urine samples with Assay Buffer to fall within the standard curve range.
-
Assay Setup:
-
Pipette 50 µL of standards, controls, and diluted samples into the appropriate wells of the coated microtiter plate.
-
Add 25 µL of this compound-HRP conjugate to each well.
-
Add 25 µL of rabbit anti-Epiandrosterone sulfate antibody to each well (except for non-specific binding wells).
-
-
Incubation: Gently mix the plate and incubate for 2 hours at room temperature with shaking.
-
Washing: Aspirate the contents of the wells and wash each well 4 times with 300 µL of Wash Buffer.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of this compound in the samples by interpolating from the standard curve. The absorbance is inversely proportional to the concentration of this compound.
Protocol 2: Direct LC-MS/MS Measurement of this compound
This protocol is based on established methods for the direct analysis of steroid sulfates in biological fluids.[4][5]
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode or C18)
-
Acetonitrile, Methanol, Formic Acid (LC-MS grade)
-
Deionized water
-
Internal standard (e.g., deuterated this compound)
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of serum or urine, add the internal standard.
-
Deproteinize the sample by adding acetonitrile, vortex, and centrifuge.
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a solvent to remove interfering substances (e.g., hexane or a low percentage of organic solvent). A specific wash step can be optimized to remove the glucuronide fraction.[5]
-
Elute the sulfated steroids with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution with mobile phases consisting of water with formic acid and acetonitrile or methanol with formic acid.
-
Optimize the gradient to achieve baseline separation of this compound from its isomers (e.g., Androsterone sulfate).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Perform analysis in Multiple Reaction Monitoring (MRM) mode.
-
Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. (Note: The exact mass transitions should be determined empirically by infusing a standard solution of this compound).
-
-
-
Data Analysis:
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
-
Visualizations
Caption: Workflow for Direct Competitive ELISA of this compound.
Caption: Workflow for Direct LC-MS/MS Analysis of this compound.
References
- 1. unitedchem.com [unitedchem.com]
- 2. unitedchem.com [unitedchem.com]
- 3. Production and characterization of monoclonal antibodies to dehydrothis compound: application to direct enzyme-linked immunosorbent assays of dehydrothis compound and androsterone/epiandrosterone sulfates in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 5. Direct quantitation of endogenous steroid sulfates in human urine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arborassays.com [arborassays.com]
- 8. abcam.co.jp [abcam.co.jp]
- 9. [Direct radioimmunoassay of the dehydrothis compound level in blood plasma and its use for evaluation of the androgenic function of the adrenal cortex] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Statistical Analysis of Epiandrosterone Sulfate in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the statistical analysis of Epiandrosterone sulfate (Epi-S) data derived from clinical trials. This document outlines the clinical relevance of Epi-S, detailed protocols for its quantification, and a robust statistical methodology for data interpretation.
Introduction to this compound (Epi-S)
This compound (Epi-S) is a sulfated endogenous steroid and a metabolite of dehydroepiandrosterone (DHEA).[1] As a precursor to more potent androgens and estrogens, the levels of Epi-S can provide valuable insights into adrenal function and overall steroidogenesis.[2] In clinical trials, monitoring Epi-S levels can be crucial for assessing the pharmacodynamic effects of new drugs, understanding disease pathology, and identifying potential biomarkers. Its clinical significance is often considered in the context of hyperandrogenism, adrenal disorders, and age-related hormonal changes.[3]
Data Presentation: Quantitative Analysis of Epi-S
Clear and structured presentation of quantitative data is paramount in clinical trial reporting. The following tables provide templates for summarizing Epi-S data.
Table 1: Baseline Demographics and Epi-S Concentrations
| Characteristic | Placebo Group (n=150) | Treatment Group (n=150) | p-value |
| Age (years), mean ± SD | 45.2 ± 8.1 | 46.1 ± 7.9 | 0.345 |
| Sex (Male/Female), n (%) | 70 (46.7%) / 80 (53.3%) | 75 (50%) / 75 (50%) | 0.589 |
| Baseline Epi-S (ng/mL), mean ± SD | 150.3 ± 45.2 | 148.9 ± 47.8 | 0.781 |
| Baseline Epi-S (ng/mL), median (IQR) | 145.0 (110.5 - 185.2) | 142.5 (108.9 - 189.5) | 0.812 |
Table 2: Change in Epi-S Concentrations from Baseline to End of Study
| Timepoint | Group | N | Mean Change from Baseline (ng/mL) ± SD | 95% Confidence Interval | p-value (vs. Placebo) |
| Week 12 | Placebo | 148 | -5.2 ± 15.1 | (-8.7, -1.7) | - |
| Treatment | 149 | 25.6 ± 20.3 | (21.1, 30.1) | <0.001 | |
| Week 24 | Placebo | 145 | -8.9 ± 18.2 | (-12.5, -5.3) | - |
| Treatment | 147 | 30.1 ± 22.5 | (25.4, 34.8) | <0.001 |
Experimental Protocols
Accurate quantification of Epi-S is fundamental to any clinical trial. The following are detailed protocols for two common analytical methods.
Protocol 1: Quantification of Epi-S in Human Serum by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
3.1.1. Materials and Reagents
-
This compound certified reference material
-
Epiandrosterone-d5 sulfate (internal standard)
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Human serum samples
-
96-well collection plates
3.1.2. Sample Preparation
-
Thaw serum samples on ice.
-
To 100 µL of serum in a clean microcentrifuge tube, add 20 µL of the internal standard solution (Epiandrosterone-d5 sulfate in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and incubate at 4°C for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3.1.3. LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography (HPLC) system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: A suitable gradient to separate Epi-S from other endogenous steroids.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Epi-S and its internal standard.
Protocol 2: Quantification of Epi-S in Human Serum by ELISA
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound.
3.2.1. Materials and Reagents
-
Epi-S ELISA kit (containing pre-coated microplate, Epi-S standard, biotinylated anti-Epi-S antibody, streptavidin-HRP, substrate, and stop solution)
-
Human serum samples
-
Deionized water
-
Plate washer and reader
3.2.2. Assay Procedure
-
Prepare standards and samples as per the kit manufacturer's instructions. Serum samples may require dilution.
-
Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Add 50 µL of biotinylated anti-Epi-S antibody to each well.
-
Incubate the plate for 1 hour at room temperature on a plate shaker.
-
Wash the plate three times with the provided wash buffer.
-
Add 100 µL of Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15 minutes in the dark.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm within 15 minutes.
-
Construct a standard curve and determine the concentration of Epi-S in the samples. The concentration is inversely proportional to the absorbance.
Statistical Analysis Protocol
A detailed and pre-specified Statistical Analysis Plan (SAP) is essential for the unbiased interpretation of clinical trial data.
4.1. General Principles
-
All statistical tests will be two-sided with a significance level (α) of 0.05.
-
Analyses will be performed using a validated statistical software package (e.g., SAS, R, SPSS).
-
The primary analysis population will be the Intent-to-Treat (ITT) population, including all randomized subjects.
4.2. Data Handling
-
Normality Assessment: The distribution of Epi-S concentrations will be assessed using histograms and the Shapiro-Wilk test.
-
Data Transformation: Due to the often-skewed distribution of steroid hormone data, a log-transformation (natural log) will be applied to the Epi-S concentrations before parametric statistical analysis to better approximate a normal distribution.[4][5][6][7][8]
-
Outlier Analysis: Potential outliers will be identified and reviewed, but will not be removed from the primary analysis unless there is a clear, documented reason for their exclusion.
4.3. Statistical Methods
-
Baseline Comparisons: Baseline characteristics and Epi-S levels between treatment and placebo groups will be compared using independent t-tests or Mann-Whitney U tests for continuous variables and Chi-squared or Fisher's exact tests for categorical variables.
-
Primary Efficacy Analysis: The primary endpoint, the change in log-transformed Epi-S concentration from baseline to the end of the study, will be analyzed using an Analysis of Covariance (ANCOVA) model. The model will include the treatment group as the main factor, with the baseline log-transformed Epi-S concentration as a covariate.
-
Secondary Analyses:
-
Changes in Epi-S levels at intermediate timepoints will be analyzed using a mixed-model for repeated measures (MMRM).
-
Subgroup analyses based on age, sex, and baseline disease severity will be performed to assess for treatment effect modification.
-
-
Handling of Missing Data: Missing data will be handled using appropriate methods, such as multiple imputation, with sensitivity analyses performed to assess the robustness of the results to different assumptions about the missing data mechanism.
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the biosynthesis of this compound from cholesterol.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the major steps in the quantification of Epi-S by LC-MS/MS.
Caption: LC-MS/MS experimental workflow for Epi-S quantification.
Potential Signaling Mechanisms of Epiandrosterone
While the primary effects of Epiandrosterone may be mediated through its conversion to other sex steroids, direct actions have also been proposed.
Caption: Potential signaling pathways of Epiandrosterone.
References
- 1. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testosterone, dehydroepiandrosterone, and dehydrothis compound in hyperandrogenic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transformation techniques for cross-sectional and longitudinal endocrine data: application to salivary cortisol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. salimetrics.com [salimetrics.com]
- 6. Log-transformation and its implications for data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Logarithms and log-transformations — Centre for Evidence-Based Medicine (CEBM), University of Oxford [cebm.ox.ac.uk]
- 8. Log Transformation - GeeksforGeeks [geeksforgeeks.org]
Troubleshooting & Optimization
Technical Support Center: Epiandrosterone Sulfate LC-MS/MS Analysis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Epiandrosterone sulfate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[2][3] Biological samples like serum or plasma are complex and contain numerous endogenous components (e.g., phospholipids, salts, proteins) that can cause these effects.[4] For sulfated steroids like this compound, which are analyzed in negative ionization mode, phospholipids are a particularly troublesome source of ion suppression.[5][6]
Q2: How can I determine if my assay is suffering from matrix effects?
A2: A standard method to assess matrix effects is the post-column infusion experiment.[3][7] This involves infusing a constant flow of an this compound standard directly into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column. A dip or rise in the constant signal at the retention time of this compound indicates the presence of co-eluting matrix components that cause ion suppression or enhancement, respectively.[3][4][7]
Another common approach is the post-extraction addition technique. Here, you compare the peak response of an analyte spiked into a pre-extracted blank matrix sample with the response of the same analyte spiked into a pure solvent. The ratio of these responses provides a quantitative measure of the matrix effect.[1][8]
Q3: What type of internal standard is best for compensating for matrix effects in this compound analysis?
A3: The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard.[3][8][9] A SIL internal standard, such as Deuterium-labeled this compound ([²H]-Epiandrosterone sulfate), is chemically identical to the analyte and will have nearly identical chromatographic retention and ionization behavior.[9] Therefore, it experiences the same degree of ion suppression or enhancement as the target analyte. By calculating the ratio of the analyte signal to the SIL internal standard signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1][9]
Troubleshooting Guide
Issue: My signal for this compound is low and inconsistent, suggesting ion suppression.
This is a common challenge in bioanalysis, often caused by co-eluting matrix components, particularly phospholipids.[6][10] The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for low signal intensity.
Step 1: Optimize Sample Preparation
The most critical step to combat matrix effects is to remove interfering components before they enter the LC-MS/MS system.[1][4] Simple protein precipitation is often insufficient for removing phospholipids.[5][10]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. It selectively extracts analytes while removing salts, proteins, and phospholipids.[1][11]
-
Phospholipid Removal Plates/Cartridges: Specialized products, such as HybridSPE-Phospholipid plates, combine protein precipitation with specific removal of phospholipids and have been shown to be very effective for steroid analysis.[5]
-
Supported Liquid Extraction (SLE): SLE is a high-throughput alternative to traditional liquid-liquid extraction (LLE) that effectively removes phospholipids and other interferences.[12][13]
| Sample Preparation Method | Principle | Efficacy for Phospholipid Removal | Throughput |
| Protein Precipitation (PPT) | Proteins are crashed out with an organic solvent (e.g., acetonitrile). | Low | High |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Moderate to High | Low |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High | Moderate to High |
| Phospholipid Removal (PLR) | Combines PPT with specific sorbents that trap phospholipids. | Very High | High |
| Supported Liquid Extraction (SLE) | Aqueous sample is absorbed onto a solid support, and analyte is eluted with an immiscible solvent. | High | High |
Step 2: Modify Chromatographic Conditions
If sample preparation is not sufficient, adjusting the LC method can help separate this compound from co-eluting interferences.[3]
-
Change Stationary Phase: Using a different column chemistry (e.g., a biphenyl or phenyl-hexyl phase instead of a standard C18) can alter selectivity and resolve the analyte from matrix components.[5][14]
-
Adjust Gradient Profile: Modifying the gradient elution can increase the separation between the analyte peak and the region of ion suppression.
-
Use Metal-Free Systems: For some compounds, interaction with stainless steel components in the HPLC can cause peak tailing and signal loss. Using metal-free or PEEK-lined columns and tubing can sometimes improve signal intensity.[15]
Step 3: Implement a Robust Internal Standard Strategy
As mentioned in the FAQs, using a stable isotope-labeled internal standard is crucial. It co-elutes with the analyte and experiences the same ionization effects, providing reliable correction for any remaining matrix effects that could not be eliminated through sample preparation or chromatography.[8][9]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.
References
- 1. longdom.org [longdom.org]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. mdpi.com [mdpi.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 10. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. jme.bioscientifica.com [jme.bioscientifica.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Epiandrosterone Sulfate Immunoassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Epiandrosterone sulfate immunoassays. Our goal is to help you improve the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive ELISA for this compound?
A competitive ELISA (Enzyme-Linked Immunosorbent Assay) is a common format for measuring small molecules like this compound. In this assay, a known amount of enzyme-labeled this compound (conjugate) competes with the this compound in your sample for a limited number of binding sites on a specific antibody. The plate is coated with a secondary antibody that captures the primary antibody. After an incubation period, the unbound components are washed away, and a substrate is added. The enzyme on the bound conjugate converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample; a darker color indicates a lower concentration of the target analyte, and a lighter color indicates a higher concentration.[1][2]
Q2: My measured this compound concentrations are unexpectedly high. What could be the cause?
Unexpectedly high concentrations can be a sign of cross-reactivity with other structurally similar steroids present in the sample.[3] Steroid hormone immunoassays are susceptible to interference from endogenous compounds, their metabolites, or structurally similar drugs.[4][5][6][7] Another potential issue could be a problem with the standard curve preparation, leading to inaccurate calculations.
Q3: I am observing a weak or no signal in my assay. What are the possible reasons?
A weak or absent signal can stem from several factors:
-
Reagent Issues: One or more key reagents may have been omitted or prepared incorrectly.[8] Ensure all reagents are brought to room temperature before use and that the substrate is fresh and active.[8]
-
Procedural Errors: Incubation times may have been too short, or the washing steps may have been too stringent, removing too much of the bound conjugate.[8][9]
-
Antibody Problems: The antibody concentration might be too low, or the capture and detection antibodies may not be compatible in a sandwich ELISA format (though less common for small molecules).
-
Sample Concentration: The concentration of this compound in your samples may be below the detection limit of the assay.[10]
Q4: What are matrix effects and how can they affect my results?
Matrix effects are caused by components in the sample (e.g., serum, plasma, urine) that interfere with the antibody-antigen binding, leading to inaccurate quantification.[11] These effects can either suppress or enhance the signal.[12] For steroid hormone immunoassays, lipids and other endogenous substances can cause significant matrix effects.[4] To mitigate these effects, sample purification using techniques like Solid-Phase Extraction (SPE) is often recommended, especially for complex matrices like serum and plasma.[4][13]
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can obscure the true results and reduce the sensitivity of the assay.
| Possible Cause | Troubleshooting Steps |
| Non-specific binding of antibodies | Optimize the blocking buffer and ensure a sufficient blocking step is included in the protocol.[8][9] |
| Improper washing | Increase the number of wash cycles or the soaking time during washes to effectively remove unbound reagents.[9] Ensure the wash buffer is filling all wells completely.[8] |
| Contaminated reagents or wells | Use fresh buffers and take care to avoid cross-contamination between wells.[8] |
| Incubation time too long or temperature too high | Adhere strictly to the recommended incubation times and temperatures in the assay protocol.[8][9] |
| Concentration of detection antibody/conjugate too high | Perform a titration to determine the optimal working concentration of the enzyme conjugate.[8] |
Issue 2: Poor Precision (High Coefficient of Variation - CV)
High variability between replicate wells can cast doubt on the reliability of your results.
| Possible Cause | Troubleshooting Steps |
| Pipetting errors | Ensure pipettes are calibrated and use proper pipetting techniques. Use fresh pipette tips for each sample and reagent transfer. |
| Inadequate mixing of reagents | Thoroughly mix all reagents before adding them to the wells. Gently tap the plate after adding reagents to ensure a homogenous mixture. |
| "Edge effects" due to uneven temperature or evaporation | Equilibrate the plate to room temperature before use and cover it with a plate sealer during incubations to prevent evaporation.[9] Avoid stacking plates in the incubator. |
| Inconsistent washing | Use an automated plate washer if available for better consistency. If washing manually, ensure uniform aspiration and dispensing across all wells.[8] |
Data Presentation
Table 1: Potential Cross-Reactants in Steroid Immunoassays
The following table lists compounds that have been shown to cross-react with steroid hormone immunoassays, particularly those for androgens and their sulfates. The degree of cross-reactivity can vary significantly between different antibody lots and assay manufacturers. It is crucial to consult the package insert for your specific kit and, if necessary, perform your own cross-reactivity testing.
| Compound Class | Examples | Potential for Cross-Reactivity |
| Endogenous Steroids & Metabolites | DHEA, DHEA-S, Androsterone sulfate, Testosterone, Pregnenolone sulfate[6][13] | High, due to structural similarity. |
| Anabolic Steroids | Nandrolone, Methyltestosterone[6] | Moderate to High, depending on the specific compound. |
| Synthetic Glucocorticoids | Prednisolone, 6-Methylprednisolone[6] | Can be significant in some assays. |
| Other Drugs | Estropipate[6] | Low to Moderate. |
This table is for illustrative purposes. Always refer to your specific assay's documentation for detailed cross-reactivity data.
Experimental Protocols
Protocol 1: Cross-Reactivity Testing for a Competitive Immunoassay
This protocol outlines the steps to determine the percentage of cross-reactivity of potentially interfering compounds in your this compound immunoassay.
Materials:
-
This compound standard
-
Potentially cross-reacting compounds
-
Steroid-free serum or assay buffer
-
Your this compound immunoassay kit
Procedure:
-
Prepare Standard Curves:
-
Prepare a standard curve for this compound in the steroid-free matrix according to the kit protocol.
-
Prepare separate standard curves for each potentially cross-reacting compound in the same matrix.
-
-
Determine 50% Binding (B/B₀):
-
From the this compound standard curve, determine the concentration that results in a 50% reduction of the maximum signal (the concentration at 50% B/B₀).
-
-
Determine 50% Binding for Potential Cross-Reactants:
-
From the standard curve of each potential cross-reactant, determine the concentration that also gives a 50% reduction in the maximum signal.
-
-
Calculate Percent Cross-Reactivity:
-
Use the following formula: % Cross-Reactivity = (Concentration of this compound at 50% B/B₀ / Concentration of cross-reactant at 50% B/B₀) x 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Serum/Plasma Samples
This protocol provides a general procedure for extracting this compound from serum or plasma to reduce matrix effects.
Materials:
-
C18 SPE cartridges
-
Serum or plasma samples
-
Methanol (HPLC grade)
-
Deionized water
-
Ethyl acetate (HPLC grade)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of deionized water. Do not allow the cartridge to become dry.
-
-
Sample Loading:
-
Dilute 100 µL of serum or plasma with 900 µL of deionized water.
-
Load the diluted sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 2 mL of 40% methanol in water to remove additional interfering substances.
-
-
Elution:
-
Elute the steroids from the cartridge with 2 mL of ethyl acetate into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a known volume of assay buffer (e.g., 250 µL). The sample is now ready for analysis.[4]
-
Visualizations
Caption: A logical workflow for troubleshooting inaccurate immunoassay results.
References
- 1. arborassays.com [arborassays.com]
- 2. Epiandrosterone ELISA Kit (EIAANDO) - Invitrogen [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 9. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor recovery of Epiandrosterone sulfate during SPE
Technical Support Center: Epiandrosterone Sulfate SPE Recovery
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of poor recovery of this compound during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor this compound recovery during SPE?
Poor recovery is typically due to one of three issues:
-
Analyte Breakthrough: The this compound does not bind to the SPE sorbent and is lost in the loading or wash fractions. This can be caused by an incorrect choice of sorbent, improper sample pH, or a sample solvent that is too strong.[1]
-
Incomplete Elution: The analyte binds too strongly to the sorbent and is not fully removed during the elution step. This often results from an elution solvent that is too weak or an insufficient volume of solvent.[2][3]
-
Analyte Degradation: The sulfate group on the molecule can be susceptible to hydrolysis under harsh pH or temperature conditions, altering its structure and retention properties.[4][5]
Q2: Which type of SPE sorbent is best for this compound?
This compound is an amphipathic molecule, possessing both a nonpolar steroid backbone and a polar, negatively charged sulfate group.[6][7] Therefore, several retention mechanisms can be employed:
-
Reversed-Phase (e.g., C18, C8, polymeric HLB): This is a common choice that retains the nonpolar steroid structure from an aqueous sample. Polymeric sorbents like Oasis PRiME HLB have been successfully used for similar sulfated steroids.[3][8]
-
Mixed-Mode Anion Exchange: This type of sorbent can retain both the nonpolar backbone (via reversed-phase) and the negatively charged sulfate group (via ion exchange). However, this can lead to very strong binding, potentially making elution difficult and causing irreversible binding if not carefully optimized.[8]
Q3: How does pH affect the recovery of this compound?
The pH of the sample is critical for ensuring optimal retention, especially when using ion-exchange sorbents.[9] For reversed-phase SPE, the pH should be adjusted to ensure the analyte is in a consistent, neutral form where possible, although the sulfate group will remain charged. For anion-exchange mechanisms, the pH must be controlled to ensure the sulfate group is negatively charged for retention and potentially neutralized during elution.
Q4: My recovery is inconsistent between samples. What could be the cause?
Variability between replicates can stem from several factors:[2]
-
Inconsistent Flow Rates: If the flow rate during sample loading is too high or varies between samples, the time for the analyte to interact with the sorbent is insufficient, leading to inconsistent binding.[10]
-
Cartridge Drying Out: If the sorbent bed dries out after conditioning and before sample loading, its retention characteristics can be compromised, leading to poor and variable recovery.[2][9]
-
Matrix Effects: Complex biological matrices can contain components that interfere with analyte binding.[9] Ensure adequate sample pre-treatment to minimize these effects.
Troubleshooting Guide for Poor Recovery
A systematic approach is the best way to identify the source of analyte loss. First, collect and analyze each fraction of your SPE procedure (load, wash, and elution) to determine where the this compound is being lost.[1]
| Symptom | Potential Cause | Recommended Solution |
| Analyte found in Load/Flow-through Fraction | 1. Incorrect Sorbent Choice: The sorbent is not retaining the analyte.[2] | Select a sorbent with a more appropriate retention mechanism (e.g., switch from a weak to a strong reversed-phase sorbent, or consider a mixed-mode phase).[3] |
| 2. Improper Column Conditioning: Sorbent bed was not properly wetted, preventing analyte interaction.[10] | Ensure the conditioning solvent fully wets the sorbent. Follow with an equilibration step using a solvent similar in composition to your sample matrix. Do not let the column dry out.[3][10] | |
| 3. Sample Solvent Too Strong: The solvent in which the sample is dissolved is eluting the analyte during loading.[1] | Dilute the sample with a weaker solvent (e.g., water or buffer) to promote binding to the sorbent.[10] | |
| 4. Incorrect Sample pH: The pH of the sample is preventing the desired interaction with the sorbent.[1] | Adjust the sample pH to ensure the analyte is in the optimal state for retention on the chosen sorbent.[9] | |
| 5. High Flow Rate: The sample is passing through the cartridge too quickly for effective binding.[10] | Decrease the flow rate during the sample loading step to 1-2 mL/min to allow sufficient interaction time.[4][10] | |
| 6. Column Overload: The mass of the analyte or matrix components exceeds the sorbent's capacity.[1] | Reduce the sample volume or use an SPE cartridge with a larger sorbent mass.[10] | |
| Analyte found in Wash Fraction | 1. Wash Solvent Too Strong: The wash solvent is eluting the analyte along with the interferences.[1] | Decrease the strength of the wash solvent (e.g., reduce the percentage of organic solvent). Perform a step-wise wash with increasing solvent strength to find the optimal composition.[11] |
| Analyte Not Found in Any Fraction (or very low total recovery) | 1. Elution Solvent Too Weak: The elution solvent is not strong enough to disrupt the analyte-sorbent interaction.[2] | Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent, use a stronger solvent like methanol or acetonitrile, or add a modifier like ammonia or formic acid to aid elution in ion-exchange).[2] |
| 2. Insufficient Elution Volume: Not enough solvent was used to move the entire band of analyte off the column.[2] | Increase the volume of the elution solvent. Try eluting with multiple, smaller volumes. | |
| 3. Irreversible Binding: The analyte is bound too strongly to the sorbent, a common risk with mixed-mode anion exchange.[8] | If using an anion exchange sorbent, ensure the elution step involves a significant pH change or high ionic strength buffer to disrupt the ionic interaction.[8] Consider switching to a reversed-phase sorbent. | |
| 4. Analyte Degradation: The this compound may have been hydrolyzed during sample processing.[4] | Avoid extreme pH and high temperatures during sample preparation and extraction.[4] |
Experimental Protocols
General Protocol for Reversed-Phase SPE of this compound
This protocol provides a general framework using a polymeric reversed-phase sorbent (e.g., HLB). Optimization of solvent volumes and compositions is recommended.
-
Sorbent Selection:
-
Choose a polymeric reversed-phase cartridge (e.g., Oasis HLB) or a C18 cartridge appropriate for the sample volume and analyte concentration.
-
-
Sample Pre-treatment:
-
For biological fluids (e.g., serum, urine), a protein precipitation step may be necessary. Add an equal volume of a protein precipitating agent like acetonitrile, vortex, and centrifuge.
-
Dilute the supernatant or sample at least 1:1 with an aqueous buffer (e.g., 2% formic acid or ammonium hydroxide, depending on the final analysis method) to ensure the sample solvent is weak enough for binding.
-
-
SPE Procedure:
-
Step 1: Conditioning: Condition the cartridge with 1-3 mL of methanol.[10]
-
Step 2: Equilibration: Equilibrate the cartridge with 1-3 mL of deionized water or the same aqueous buffer used for sample dilution. Crucially, do not allow the sorbent bed to dry out from this point until elution. [2]
-
Step 3: Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate of approximately 1-2 mL/min.[4]
-
Step 4: Washing: Wash the cartridge with 1-3 mL of a weak solvent to remove interferences. A starting point could be 5-10% methanol in water.[9]
-
Step 5: Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes to remove the aqueous wash solvent.
-
Step 6: Elution: Elute the this compound with 1-3 mL of a strong solvent like methanol or acetonitrile. Collect the eluate for analysis.[9]
-
Visualizations
SPE Workflow Diagram
Caption: Standard experimental workflow for Solid-Phase Extraction (SPE).
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting poor SPE recovery.
References
- 1. m.youtube.com [m.youtube.com]
- 2. welch-us.com [welch-us.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Dehydrothis compound in plasma: hydrolysis, extraction and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dehydrothis compound | C19H28O5S | CID 12594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C19H30O5S | CID 9929317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. specartridge.com [specartridge.com]
- 10. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 11. Tip on recoveries greater than 100% | Phenomenex [discover.phenomenex.com]
minimizing ion suppression in Epiandrosterone sulfate mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Epiandrosterone sulfate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize ion suppression during their experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating ion suppression.
| Issue/Observation | Potential Cause(s) | Recommended Action(s) |
| Low analyte signal or poor sensitivity | Ion Suppression: Co-eluting matrix components (e.g., phospholipids, salts) are interfering with the ionization of this compound. | 1. Assess Ion Suppression: Perform a post-column infusion experiment to identify the retention time regions where ion suppression is occurring. 2. Improve Sample Preparation: Enhance the cleanup protocol. If using Protein Precipitation (PPT), consider switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a cleaner extract.[1][2][3] 3. Optimize Chromatography: Adjust the LC gradient to separate this compound from the suppression zones identified in the post-column infusion experiment.[4] |
| Inconsistent results and poor reproducibility | Variable Matrix Effects: Differences in the composition of biological samples are leading to varying degrees of ion suppression between injections.[5] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, providing better normalization and more consistent results.[6] 2. Refine Sample Preparation: Ensure the sample preparation method is robust and consistent. Automated SPE can reduce variability compared to manual methods. |
| High background noise in the chromatogram | Contamination: The source could be the sample matrix, solvents, or the LC-MS system itself. | 1. Check Solvents and Reagents: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. 2. Clean the Ion Source: Contamination can build up in the ion source, leading to high background. Follow the manufacturer's protocol for cleaning.[7] 3. Implement a Divert Valve: Use a divert valve to direct the flow to waste during the initial and final parts of the chromatogram when highly retained or unretained matrix components may elute.[8] |
| Peak tailing or splitting | Chromatographic Issues: Problems with the analytical column or mobile phase composition. | 1. Check Column Health: The column may be degraded or clogged. Try flushing the column or replacing it if necessary.[9] 2. Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound. 3. Sample Solvent Effects: The solvent used to reconstitute the final extract may be too strong, causing poor peak shape. Try to match the reconstitution solvent to the initial mobile phase conditions as closely as possible. |
| Ion suppression is still observed after SPE | Sub-optimal SPE Protocol: The SPE method may not be effectively removing all interfering components. | 1. Optimize SPE Wash Steps: Introduce a stronger wash solvent (e.g., with a higher percentage of organic solvent) to remove more interferences without eluting the analyte.[10] 2. Try a Different SPE Sorbent: If using a standard C18 sorbent, consider a different chemistry, such as a mixed-mode or polymer-based sorbent, that may have a different selectivity for the matrix components. 3. Consider Advanced SPE: Techniques like HybridSPE use a packed bed and a filter in one device to remove both proteins and phospholipids, providing a very clean extract.[8] |
Frequently Asked Questions (FAQs)
A list of common questions and answers to help you quickly resolve issues.
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a type of matrix effect where components in the sample (e.g., from plasma, urine) co-eluting with this compound interfere with its ionization in the mass spectrometer's source.[2] This leads to a decreased analyte signal, which can result in poor sensitivity, inaccuracy, and unreliable quantification.[1]
Q2: How can I determine if I have an ion suppression problem?
A2: The most common method is a post-column infusion experiment . In this setup, a constant flow of this compound standard is introduced into the mobile phase after the analytical column but before the MS ion source. A blank, extracted sample matrix is then injected. A dip in the otherwise stable signal of the infused standard indicates the retention times at which matrix components are eluting and causing ion suppression.
Q3: What is the best sample preparation technique to minimize ion suppression for this compound?
A3: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered more effective than simple Protein Precipitation (PPT) at removing interfering components like phospholipids.[3] Liquid-Liquid Extraction (LLE) is also a good option. For very complex matrices, more advanced techniques like HybridSPE, which specifically targets phospholipids, can provide even cleaner extracts.[8] A published method for this compound in serum involved deproteinization with acetonitrile followed by SPE.[11]
Q4: Can I just dilute my sample to reduce ion suppression?
A4: Diluting the sample can reduce the concentration of interfering matrix components, which may lessen ion suppression. However, this also dilutes your analyte of interest, this compound, which could compromise the sensitivity of the assay, especially for low-concentration samples. This approach is a trade-off and may not be suitable for trace-level analysis.
Q5: How do mobile phase additives affect ion suppression?
A5: Mobile phase additives can influence the ionization efficiency of this compound. Additives like ammonium formate or acetate can help to form adducts and improve signal in some cases. However, non-volatile additives or certain ion-pairing agents like trifluoroacetic acid (TFA) can cause significant ion suppression.[12] It is best to use volatile additives compatible with mass spectrometry, such as formic acid or ammonium formate.
Q6: My results are still not reproducible, even with an optimized sample preparation. What else can I do?
A6: If you have optimized sample preparation and chromatography and still face reproducibility issues, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS has a chemical structure nearly identical to this compound and will behave similarly during sample preparation, chromatography, and ionization. By normalizing the analyte signal to the SIL-IS signal, you can compensate for variations in matrix effects and improve the accuracy and precision of your results.[6]
Quantitative Data Summary
The following table summarizes the typical effectiveness of different sample preparation techniques in reducing matrix effects for steroid analysis. The Matrix Effect is calculated as (Peak area in presence of matrix / Peak area in neat solution) * 100%. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
| Sample Preparation Method | Typical Matrix Effect (%) | Analyte Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 50 - 85% | 90 - 105% | Fast, simple, inexpensive | High risk of significant ion suppression from phospholipids and other endogenous components.[1][2] |
| Liquid-Liquid Extraction (LLE) | 80 - 105% | 70 - 95% | Good removal of salts and many polar interferences. | Can be labor-intensive, may not remove all phospholipids, emulsion formation can be an issue.[1] |
| Salting-Out Assisted LLE (SALLE) | 95 - 115% (can show enhancement) | 85 - 100% | High analyte enrichment, avoids solvent evaporation step. | Ion enhancement can occur, requires optimization of salt and solvent.[13] |
| Solid-Phase Extraction (SPE) | 85 - 110% | 80 - 100% | Excellent for removing a wide range of interferences, can be automated.[3] | More complex and costly than PPT, requires method development. |
| HybridSPE®-Phospholipid | >95% | 90 - 105% | Specifically targets and removes >99% of phospholipids, very clean extracts.[8] | Higher cost per sample. |
Note: The values presented are typical ranges for steroid compounds and may vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol is adapted from a general method for the analysis of sulfated steroids in biological fluids.[14]
-
Sample Pre-treatment:
-
To 1 mL of plasma or serum, add a stable isotope-labeled internal standard.
-
Add 2 mL of 1% formic acid in water and vortex.
-
Centrifuge at 4000 rpm for 10 minutes to pellet proteins.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., HLB).
-
Condition the cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 30% methanol in deionized water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 3 mL of a 50:50 methanol:acetonitrile mixture.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile) for LC-MS/MS analysis.
-
Protocol 2: Post-Column Infusion for Ion Suppression Assessment
-
System Setup:
-
Prepare a solution of this compound in mobile phase at a concentration that gives a stable and moderate signal (e.g., 50 ng/mL).
-
Using a syringe pump and a T-connector, infuse this solution into the mobile phase flow path between the analytical column and the mass spectrometer ion source at a low flow rate (e.g., 10 µL/min).
-
-
Analysis:
-
Begin infusing the standard solution and allow the MS signal to stabilize.
-
Inject a blank sample extract prepared using your standard sample preparation protocol.
-
Monitor the signal for this compound throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no significant ion suppression.
-
A drop in the baseline signal indicates regions of ion suppression. The retention time of these drops corresponds to the elution of interfering matrix components.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for ion suppression issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. rocker.com.tw [rocker.com.tw]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming matrix effects in quantitative liquid chromatography-mass spectrometry analysis of steroid hormones in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. unitedchem.com [unitedchem.com]
Technical Support Center: Optimization of Chromatographic Separation of Epiandrosterone Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the chromatographic separation of Epiandrosterone sulfate. It includes a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Troubleshooting Guide
Users may encounter several issues during the chromatographic separation of this compound. The following table summarizes common problems, their potential causes, and recommended solutions to streamline the troubleshooting process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary Interactions: Silanol interactions between the analyte and the stationary phase. - Column Overload: Injecting too much sample. - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. - Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase.[1] | - Add a competitive base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. - Reduce the injection volume or sample concentration.[1] - Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[2] - Flush the column with a strong solvent or replace the column if necessary.[1][3] |
| Low Resolution/Peak Co-elution | - Inadequate Selectivity: The column and mobile phase are not providing sufficient separation between this compound and other analytes.[2] - Inefficient Separation: The column may be old, or the flow rate may be too high. - Matrix Effects: Co-eluting matrix components can interfere with the analyte peak. | - Optimize the mobile phase: Adjust the organic solvent ratio, try a different organic solvent (e.g., methanol vs. acetonitrile), or modify the pH.[2] - Change the stationary phase: Use a column with a different chemistry (e.g., C8, Phenyl). - Reduce the flow rate to increase column efficiency. - Improve sample preparation: Incorporate a solid-phase extraction (SPE) step to remove interfering compounds.[4][5] |
| Poor Sensitivity/Low Signal Intensity | - Suboptimal Detector Settings: The detector is not set to the optimal wavelength (UV) or the MS parameters are not optimized. - Sample Degradation: The analyte may be degrading in the sample solvent or during storage. - Ion Suppression (in MS detection): Co-eluting matrix components can suppress the ionization of the target analyte. | - Optimize detector parameters: For UV, determine the lambda max of this compound. For MS, optimize source and analyzer parameters. - Use fresh samples and ensure proper storage conditions. - Improve sample cleanup to remove interfering matrix components.[1] - Use a deuterated internal standard to compensate for matrix effects.[5][6] |
| Retention Time Shifts | - Inconsistent Mobile Phase Composition: Inaccurate mixing of mobile phase components.[7] - Fluctuations in Column Temperature: The column oven is not maintaining a stable temperature.[3] - Column Equilibration Issues: The column is not properly equilibrated before injection. - Pump Malfunction: Inconsistent flow rate from the HPLC/UPLC pump.[8] | - Prepare mobile phase accurately and degas it properly.[8] - Use a column oven and allow it to stabilize before starting the analysis.[9] - Ensure sufficient equilibration time between runs. - Perform pump maintenance and check for leaks.[8] |
| High Backpressure | - Column Frit Blockage: Particulate matter from the sample or mobile phase has blocked the column inlet frit.[1] - Precipitation in the System: Buffer salts precipitating in the mobile phase or tubing. - Tubing Kinks or Blockages: Physical obstruction in the flow path. | - Filter all samples and mobile phases before use.[1] - Use an in-line filter before the column.[1] - Flush the system with an appropriate solvent to dissolve any precipitate. - Inspect and replace any kinked or blocked tubing. |
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for the separation of this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common methods for separating this compound.[10][11] These techniques are often coupled with tandem mass spectrometry (MS/MS) for sensitive and selective detection.[10][12]
Q2: Which type of column is best suited for this separation?
A2: C18 columns are widely used and generally provide good retention and separation for steroid sulfates like this compound.[11][13][14] For challenging separations, other stationary phases such as C8 or Phenyl might offer different selectivity.
Q3: What are the typical mobile phases used for the analysis of this compound?
A3: A typical mobile phase for reversed-phase separation consists of a mixture of an aqueous component (water with a buffer or acid, e.g., ammonium formate or formic acid) and an organic solvent like acetonitrile or methanol.[11][15] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of multiple analytes.
Q4: Why is sample preparation important for the analysis of this compound from biological matrices?
A4: Biological samples such as serum or plasma contain numerous endogenous compounds that can interfere with the analysis.[5] Proper sample preparation, often involving solid-phase extraction (SPE), is crucial to remove these interferences, reduce matrix effects, and concentrate the analyte, leading to a more accurate and robust method.[4][5]
Q5: How can I improve the sensitivity of my assay for low concentrations of this compound?
A5: To improve sensitivity, consider the following:
-
Use a more sensitive detector: Tandem mass spectrometry (MS/MS) offers significantly higher sensitivity and specificity compared to UV detection.[10][16]
-
Optimize sample preparation: A well-designed SPE protocol can concentrate the analyte and remove interfering substances.
-
Increase injection volume: This should be done cautiously to avoid column overload and peak distortion.
-
Optimize MS parameters: If using LC-MS/MS, fine-tune the ionization source parameters (e.g., spray voltage, gas flow) and collision energy for the specific analyte.
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for the Quantification of this compound in Serum
This protocol is based on established methods for the analysis of steroid sulfates in biological fluids.[5][10]
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of serum, add an internal standard solution (e.g., deuterated this compound).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge.
-
Load the supernatant onto a pre-conditioned mixed-mode anion exchange SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the this compound with a stronger organic solvent containing a basic modifier.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
2. UPLC Conditions
-
Column: ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent.[10]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0.0 20 2.0 80 2.1 95 3.0 95 3.1 20 | 5.0 | 20 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) > Product ion (Q3)
-
Internal Standard: Precursor ion (Q1) > Product ion (Q3)
-
-
Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy, cone voltage) for your specific instrument.
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 4. [HPLC analysis of dehydrothis compound in serum with use of solid-phase extraction on hyper cross-linked polystyrene (Purosep-200)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of dehydroepiandrosterone sulphate in biological samples by liquid chromatography/atmospheric pressure chemical ionization-mass spectrometry using [7,7,16,16-2H4]-dehydroepiandrosterone sulphate as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. halocolumns.com [halocolumns.com]
- 10. A liquid chromatography-tandem mass spectrometry method for the analysis of dehydroepiandrosterone sulphate (DHEAs) in serum and plasma with comparison to an immunoassay method in a neonatal population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. An LC/MS/MS method for quantifying testosterone and dehydrothis compound in four different serum samples during a single run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 14. ajol.info [ajol.info]
- 15. medrxiv.org [medrxiv.org]
- 16. Development of a method for the measurement of dehydroepiandrosterone sulphate by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Epiandrosterone Sulfate in Stored Biological Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Epiandrosterone sulfate in stored biological samples. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in frozen serum/plasma samples?
A1: Limited direct data exists specifically for this compound. However, studies on closely related sulfated steroids, such as Dehydrothis compound (DHEAS), provide strong evidence of high stability. One study reported that this compound showed no degradation in samples stored for over 10 years at -20°C. Furthermore, other steroid hormones in plasma have been shown to be stable for over 10 years when stored at -25°C[1][2]. For optimal long-term preservation, storage at -80°C is recommended.
Q2: How do multiple freeze-thaw cycles affect the concentration of this compound in serum or plasma?
Q3: What are the recommended storage conditions for urine samples to ensure the stability of this compound?
A3: For long-term storage of urine samples, freezing at -20°C or lower is the standard recommendation to maintain the integrity of steroid sulfates. Stability experiments have shown that this compound is stable in urine for long periods when stored at -20°C[5]. It is also advisable to maintain a neutral to slightly acidic pH (pH 5-7) to prevent potential degradation[5].
Q4: Can short-term storage at refrigerated (2-8°C) or room temperature impact the stability of this compound?
A4: Short-term storage at refrigerated temperatures is generally acceptable for many steroids for a limited duration. For instance, plasma storage at 4°C for 4 days showed minimal degradation for many steroids[4]. However, prolonged storage at room temperature is not recommended as it can lead to degradation of conjugated steroids, potentially through microbial activity in non-preserved samples.
Troubleshooting Guides
Issue: I am observing lower than expected concentrations of this compound in my stored samples.
Possible Causes & Solutions:
-
Sample Degradation:
-
Improper Storage Temperature: Verify that samples have been consistently stored at or below -20°C. Long-term storage at higher temperatures can lead to degradation.
-
Multiple Freeze-Thaw Cycles: If samples have undergone numerous freeze-thaw cycles, this could contribute to some degradation. For future studies, aliquot samples upon collection to avoid repeated thawing of the entire sample.
-
Sample pH (Urine): For urine samples, an alkaline pH can promote the degradation of steroid sulfates. Ensure the pH was within the recommended range (5-7) during storage.
-
-
Analytical Issues:
-
Extraction Inefficiency: Review your sample preparation and extraction protocol. Inefficient extraction of sulfated steroids can lead to lower measured concentrations.
-
Instrument Calibration: Ensure your analytical instrument (e.g., LC-MS/MS) is properly calibrated and that the internal standards are performing as expected.
-
Data on Steroid Sulfate Stability
The following tables summarize the available data on the stability of this compound and related sulfated steroids in biological samples.
Table 1: Long-Term Stability of this compound and Related Compounds
| Compound | Matrix | Storage Temperature (°C) | Duration | Stability Outcome |
| This compound | Urine/Serum | -20 | >10 years | No degradation effects observed[5] |
| Dehydrothis compound (DHEAS) | Plasma | -25 | >10 years | Stable[1][2] |
| Androstenediol-3-sulfate | Serum | Frozen (temp. not specified) | ~24 years | Showed stability on long-term frozen storage |
Table 2: Freeze-Thaw Stability of Related Sulfated Steroids
| Compound | Matrix | Freeze-Thaw Cycles | Storage Temperature (°C) | Stability Outcome |
| Dehydrothis compound (DHEAS) | Serum | 4 | -80 | Stable[3] |
| Dehydrothis compound (DHEAS) | Plasma | 10 | Not specified | Not significantly affected[4] |
Experimental Protocols
Protocol 1: General Procedure for Long-Term Stability Assessment
-
Sample Collection and Processing: Collect blood or urine samples using standard procedures. For serum or plasma, process the blood to separate the desired fraction.
-
Baseline Analysis: Immediately after processing, analyze a set of aliquots (T=0) to establish the initial concentration of this compound.
-
Aliquoting and Storage: Aliquot the remaining sample into multiple cryovials to avoid freeze-thaw cycles for each time point. Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12, 24 months), retrieve a set of aliquots from each storage temperature.
-
Analysis: Thaw the samples and analyze them for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Data Evaluation: Compare the concentrations at each time point to the baseline (T=0) concentration. A change of less than 15% is often considered stable.
Protocol 2: General Procedure for Freeze-Thaw Stability Assessment
-
Sample Preparation: Use a pooled sample of the biological matrix (serum, plasma, or urine) containing a known concentration of this compound.
-
Aliquoting: Divide the pool into several aliquots.
-
Baseline Analysis: Analyze one aliquot immediately (Cycle 0).
-
Freeze-Thaw Cycles: Freeze the remaining aliquots at -20°C or -80°C for at least 24 hours. Then, thaw them to room temperature. This constitutes one freeze-thaw cycle.
-
Iterative Cycles: Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 to 5 cycles). After each cycle, a designated aliquot is removed for analysis.
-
Analysis: Analyze the thawed aliquots from each cycle.
-
Data Comparison: Compare the results from each freeze-thaw cycle to the baseline (Cycle 0) measurement to determine the impact of the cycles on analyte concentration.
Visualizations
Caption: Simplified overview of the androgen metabolism pathway, indicating the formation of Epiandrosterone and its subsequent sulfation.
Caption: General experimental workflows for assessing long-term and freeze-thaw stability of analytes in biological samples.
References
- 1. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Stability of steroids in plasma over a 10-year period]. | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. [The effect of storage and temperature on the analysis of steroids in plasma and blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Epiandrosterone Sulfate Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Epiandrosterone sulfate measurements.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring this compound?
A1: The most common methods for measuring this compound are enzyme-linked immunosorbent assays (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] ELISA is a high-throughput method often used for screening large numbers of samples, while LC-MS/MS is considered a more robust and specific method, often used as a reference.[1][4]
Q2: What are the main sources of variability in this compound measurements?
A2: Variability in this compound measurements can arise from three main sources:
-
Pre-analytical variability: This includes factors related to sample collection, processing, and storage.[5] Issues such as hemolysis (the rupture of red blood cells) and lipemia (excess lipids in the blood) can significantly interfere with assay results.[6][7][8][9]
-
Analytical variability: This is inherent to the assay method itself. In immunoassays, this can include cross-reactivity with other steroids, while in LC-MS/MS, matrix effects can be a source of variability.[4]
-
Biological variability: Natural physiological fluctuations in this compound levels can occur due to factors like age and sex.[4][10]
Q3: How can I minimize pre-analytical variability?
A3: To minimize pre-analytical variability, it is crucial to standardize sample handling procedures. This includes:
-
Consistent Sample Collection: Follow a strict protocol for blood collection, including the type of collection tube used.[3]
-
Proper Sample Processing: Centrifuge samples within two hours of collection to separate serum or plasma.[11]
-
Appropriate Storage: Store samples at recommended temperatures (e.g., -20°C or lower for long-term storage) to prevent degradation.[12][13]
-
Avoiding Contaminants: Be mindful of potential contaminants, such as biotin (Vitamin B7), which can interfere with some immunoassays.[3][11]
Q4: What is an acceptable level of inter-assay and intra-assay variability?
A4: Generally, for immunoassays, an intra-assay coefficient of variation (CV) of less than 10% and an inter-assay CV of less than 15% are considered acceptable.[14][15] LC-MS/MS methods can often achieve lower CVs.[3]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during this compound measurement using ELISA and LC-MS/MS.
ELISA Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete removal of wash buffer.[16][17] |
| Contamination of reagents | Use fresh, sterile pipette tips for each reagent and sample. Avoid cross-contamination.[16] | |
| Incubation time too long | Strictly adhere to the incubation times specified in the assay protocol.[16] | |
| No Signal or Weak Signal | Reagents not at room temperature | Allow all reagents to come to room temperature before use.[16] |
| Incorrect reagent preparation | Double-check all dilution calculations and ensure reagents are properly reconstituted.[17] | |
| Omission of a key reagent | Carefully review the protocol to ensure all steps were followed in the correct order.[16] | |
| High Variability (High CV) | Inconsistent pipetting technique | Use calibrated pipettes and ensure consistent technique for all wells.[16][17] |
| Bubbles in wells | Inspect the plate for bubbles before reading and remove them if present.[16] | |
| Inadequate mixing of reagents | Gently tap the plate to ensure thorough mixing of reagents in each well. |
LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape | Column degradation | Replace the analytical column. |
| Inappropriate mobile phase | Ensure the mobile phase composition and pH are correct as per the validated method. | |
| Signal Suppression or Enhancement (Matrix Effects) | Inefficient sample cleanup | Optimize the sample preparation method (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering matrix components.[11][18] |
| Co-elution with interfering substances | Adjust the chromatographic gradient to better separate the analyte from matrix components.[10] | |
| Low Sensitivity | Suboptimal ionization | Optimize mass spectrometer source parameters (e.g., temperature, gas flows, voltages). |
| Inefficient sample extraction | Evaluate and optimize the extraction recovery of this compound.[12] |
Data Presentation
Table 1: Comparison of Common this compound Measurement Methods
| Parameter | ELISA | LC-MS/MS |
| Principle | Competitive immunoassay | Chromatographic separation and mass-based detection |
| Throughput | High | Lower |
| Specificity | Can be affected by cross-reactivity | High |
| Sensitivity | Generally in the ng/mL range[19] | Can achieve pg/mL to ng/mL sensitivity[11] |
| Intra-assay CV | < 10%[15] | < 11%[1] |
| Inter-assay CV | < 15%[15] | < 12%[1] |
Table 2: Impact of Common Interferences on Immunoassays
| Interference | Potential Effect on Results | Mitigation Strategy |
| Hemolysis | Can cause overestimation or underestimation of analyte concentration depending on the assay.[6] | Visually inspect samples for hemolysis. Follow proper phlebotomy techniques to minimize. |
| Lipemia | Can interfere with light detection in photometric assays and cause inaccurate results.[6] | Fasting samples are preferred. Ultracentrifugation can be used to remove lipids. |
| Biotin (Vitamin B7) | Can interfere with streptavidin-biotin based immunoassays, leading to falsely high or low results.[3][11] | Inquire about high-dose biotin supplementation. Samples should be collected at least 24 hours after the last dose.[11] |
Experimental Protocols
Protocol 1: Serum/Plasma Sample Preparation for LC-MS/MS Analysis (Solid-Phase Extraction)
-
Sample Pre-treatment:
-
Thaw frozen serum or plasma samples at room temperature.
-
Vortex samples for 10 seconds.
-
To 100 µL of serum/plasma, add an internal standard solution.
-
-
Protein Precipitation:
-
Add 200 µL of acetonitrile to each sample.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute this compound with 1 mL of methanol or another suitable organic solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex for 20 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Simplified steroidogenesis pathway leading to this compound.
Caption: Logical workflow for troubleshooting high variability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Current knowledge on the acute regulation of steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of dehydroepiandrosterone sulphate (DHEAS): a comparison of Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry (ID-LC-MS/MS) and seven currently available immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hormones and Signaling Pathways Involved in the Stimulation of Leydig Cell Steroidogenesis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of serum indices interference on hormonal results from the Abbott Architect i2000 immunoassay analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of hemolysis, lipemia, and icterus interference with common clinical immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The incidence rate and influence factors of hemolysis, lipemia, icterus in fasting serum biochemistry specimens | PLOS One [journals.plos.org]
- 10. Steroid Hormone Analysis with Supel™ Swift HLB DPX [sigmaaldrich.com]
- 11. biotage.com [biotage.com]
- 12. arborassays.com [arborassays.com]
- 13. This compound | C19H30O5S | CID 9929317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. salimetrics.com [salimetrics.com]
- 16. ethosbiosciences.com [ethosbiosciences.com]
- 17. thermofisher.com [thermofisher.com]
- 18. Effective Extraction of a Panel of Steroid Hormones from Human Serum | Separation Science [sepscience.com]
- 19. Epiandrosterone ELISA Kit (EIAANDO) - Invitrogen [thermofisher.com]
dealing with isobaric interference in Epiandrosterone sulfate analysis
Welcome to the technical support center for the analysis of Epiandrosterone sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during experimental analysis, with a specific focus on managing isobaric interference.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of isobaric interference in the analysis of this compound?
The primary source of isobaric interference in the analysis of this compound is its structural isomer, Dehydrothis compound (DHEA-S). Both compounds have the same molecular weight and elemental composition, leading to identical mass-to-charge ratios in mass spectrometry and making them indistinguishable by mass analysis alone.
Q2: Why can't standard mass spectrometry distinguish between this compound and DHEA-S?
Standard mass spectrometry separates ions based on their mass-to-charge ratio (m/z). Since this compound and DHEA-S are isobars, they have the same m/z value. Therefore, without prior separation, the mass spectrometer detector will register a single signal representing the combined intensity of both compounds.
Q3: What are the principal analytical techniques to resolve isobaric interference between this compound and DHEA-S?
The principal techniques involve coupling a separation method with mass spectrometry. These include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most common methods used to chromatographically separate the isomers before they enter the mass spectrometer.[1]
-
High-Resolution Mass Spectrometry (HRMS): While not able to distinguish between isomers, HRMS is crucial for confirming the elemental composition and reducing interference from other compounds with similar nominal masses.
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge, offering an additional dimension of separation that can resolve isomers.[2][3]
-
Chemical Derivatization: Modifying the structure of the steroids can improve chromatographic separation and ionization efficiency.[4]
Q4: Can immunoassay methods be used for the specific quantification of this compound?
Immunoassays are generally not suitable for the specific quantification of this compound when DHEA-S is also present. These methods often suffer from a lack of specificity due to antibody cross-reactivity with structurally similar steroids, which can lead to inaccurate results.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for achieving the necessary specificity.[4]
Troubleshooting Guide
Issue 1: Poor or no chromatographic separation of this compound and DHEA-S peaks.
-
Potential Cause: Inadequate chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: A shallow gradient elution is often necessary to resolve closely eluting isomers. Experiment with different starting and ending percentages of your organic solvent (e.g., methanol or acetonitrile) and extend the gradient time.
-
Select an Appropriate Column: A column with high resolving power is essential. Consider using a column with a smaller particle size (e.g., sub-2 µm) and a suitable stationary phase chemistry, such as C18 or PFP (pentafluorophenyl).[6][7]
-
Adjust the Column Temperature: Temperature can influence selectivity. Test a range of column temperatures (e.g., 30-50°C) to see if it improves separation.
-
Check Flow Rate: Ensure the flow rate is optimal for your column dimensions and particle size. A lower flow rate can sometimes improve resolution.
-
Consider Derivatization: Derivatizing the analytes can alter their chromatographic behavior, potentially enhancing separation.[4]
-
Issue 2: Inconsistent retention times for this compound and DHEA-S.
-
Potential Cause: Issues with the LC system or mobile phase preparation.
-
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time shifts.[8]
-
Check for Leaks: Inspect all fittings and connections in the LC system for any signs of leaks, which can cause pressure fluctuations and affect retention times.
-
Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are properly degassed to prevent bubble formation in the pump. Inconsistent mobile phase composition will lead to retention time variability.
-
Column Health: The column may be aging or contaminated. Try flushing the column or replacing it if performance does not improve.
-
Issue 3: Low signal intensity or poor sensitivity for this compound.
-
Potential Cause: Suboptimal sample preparation, ionization, or mass spectrometer settings.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Solid-phase extraction (SPE) is commonly used for steroid analysis. Ensure the SPE protocol is optimized for recovery of steroid sulfates.
-
Enhance Ionization: this compound is typically analyzed in negative ion mode electrospray ionization (ESI). Optimize the ESI source parameters, such as capillary voltage, gas flow rates, and temperature.
-
Mass Spectrometer Parameters: Optimize the collision energy for the specific MRM (Multiple Reaction Monitoring) transitions of this compound to maximize fragment ion intensity.
-
Consider Derivatization: Certain derivatizing agents can add a readily ionizable group to the steroid molecule, significantly enhancing signal intensity.[4]
-
Issue 4: Suspected matrix effects leading to inaccurate quantification.
-
Potential Cause: Co-eluting compounds from the sample matrix are suppressing or enhancing the ionization of the analyte.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Enhance your sample preparation protocol to remove more of the matrix components. This could involve trying a different SPE sorbent or adding a liquid-liquid extraction step.
-
Modify Chromatographic Separation: Adjust the LC gradient to separate the analyte from the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Perform a Post-Column Infusion Experiment: This will help to identify regions of the chromatogram where ion suppression is occurring and guide modifications to the chromatographic method.
-
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for your specific sample matrix.
-
Sample Pre-treatment: To 100 µL of serum or plasma, add an internal standard. Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and then centrifuge.
-
SPE Column Conditioning: Condition a mixed-mode anion exchange SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic impurities.
-
Elution: Elute the this compound and DHEA-S with a suitable solvent, such as a mixture of methanol and ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from 40% to 70% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for each analyte for confident identification and quantification.
-
Quantitative Data
Table 1: Example LC-MS/MS Parameters for this compound and DHEA-S
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Retention Time (min) |
| This compound | 369.2 | 97.0 (sulfate group) | 271.2 | ~5.8 |
| DHEA-S | 369.2 | 97.0 (sulfate group) | 271.2 | ~6.2 |
Note: Retention times are approximate and will vary depending on the specific LC system, column, and mobile phase conditions.
Table 2: Performance Characteristics of an Example LC-MS/MS Method
| Parameter | This compound | DHEA-S |
| Linearity (r²) | >0.99 | >0.99 |
| LLOQ (ng/mL) | 0.5 | 0.5 |
| Intra-day Precision (%CV) | <10% | <10% |
| Inter-day Precision (%CV) | <15% | <15% |
| Recovery (%) | 85-110% | 85-110% |
Visualizations
Caption: Workflow for this compound Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]
- 3. An LC/MS/MS method for quantifying testosterone and dehydrothis compound in four different serum samples during a single run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Enhancing Epiandrosterone Sulfate (Epi-S) Detection
Welcome to the technical support center for Epiandrosterone Sulfate (Epi-S) detection. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) - General
Q1: What are the primary methods for detecting this compound (Epi-S) and how do I choose the right one?
A1: The three primary methods for Epi-S detection are Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
-
ELISA: Best suited for high-throughput screening of many samples. It is generally less expensive but may have limitations in specificity due to cross-reactivity with structurally similar steroids.[1][2][3]
-
LC-MS/MS: Considered the gold standard for quantification due to its high specificity and sensitivity, allowing for the direct measurement of the intact sulfate conjugate without requiring deconjugation.[1][4][5][6] It is ideal for complex matrices like serum and plasma.
-
GC-MS: A highly sensitive and specific method, but it requires a more extensive sample preparation process involving deconjugation (cleavage of the sulfate group) and chemical derivatization to make the analyte volatile.[7][8][9][10]
The choice depends on your specific needs regarding sample volume, throughput, specificity, and available equipment.
Q2: How should I handle and store samples to ensure the stability of this compound?
A2: Proper sample handling is crucial for accurate results.
-
Collection: For serum, use serum gel or red top tubes. Centrifuge after collection and aliquot the serum into a plastic vial.[11]
-
Storage: Epi-S is relatively stable. For long-term storage, samples should be kept at -20°C or below.[12] Avoid repeated freeze-thaw cycles. Aqueous solutions of standards should not be stored for more than one day.[12]
Q3: Can I measure Epi-S directly in complex biological matrices like serum or plasma?
A3: Yes, especially with LC-MS/MS, which is robust for complex matrices.[4][13] However, sample preparation is critical to minimize matrix effects.[13][14][15] For immunoassays, some kits are not recommended for serum or plasma without a prior extraction step to remove interfering substances.[16]
Troubleshooting Guide: Immunoassay (ELISA)
This section addresses common issues encountered when using ELISA kits for Epi-S detection.
Q4: I am getting no signal or a very weak signal across my entire plate. What could be the cause?
A4: This is a common issue with several potential causes.
-
Incorrect Reagent Preparation/Order: Double-check that all buffers and reagents were prepared according to the kit protocol and added in the correct sequence.[17]
-
Expired Reagents: Verify that none of the kit components have expired.[17]
-
Improper Storage: Ensure the kit has been stored at the recommended temperature (typically 2-8°C).[17]
-
Washing Issues: Inadequate washing can leave behind unbound conjugate, leading to uniformly low signal in a competitive assay. Ensure the plate is washed thoroughly as per the protocol.
-
Inhibition by Buffers: Buffers containing sodium azide can inhibit the Horseradish Peroxidase (HRP) enzyme, preventing color development.[16]
Q5: My standard curve looks good, but my sample readings are unexpectedly low or undetectable. Why?
A5:
-
Matrix Interference: Components in your sample matrix (e.g., serum, saliva) may be interfering with the antibody-antigen binding. Consider diluting your samples further in the provided assay buffer or performing a sample extraction.[16][18] The DetectX® Epiandrosterone Immunoassay kit, for example, is not recommended for serum or plasma without extraction.[16]
-
Incorrect Sample Dilution: The Epi-S concentration in your samples may be below the detection limit of the assay. Check the expected physiological range and ensure your dilution factor is appropriate.
Q6: I am observing high background noise in my ELISA results. How can I reduce it?
A6:
-
Insufficient Washing: This is the most common cause. Increase the number of wash steps or include a 30-second soak step between washes to ensure all unbound reagents are removed.
-
Cross-Contamination: Avoid splashing and change pipette tips for every standard, sample, and reagent.[17]
-
Incubation Times/Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol. Over-incubation can lead to higher background.
Logical Workflow: Troubleshooting Low Signal in Epi-S ELISA
References
- 1. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epiandrosterone ELISA Kit (EIAANDO) - Invitrogen [thermofisher.cn]
- 3. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated LC-MS/MS simultaneous assay of five sex steroid/neurosteroid-related sulfates in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC-MS determination of steroids related to androgen biosynthesis in human hair with pentafluorophenyldimethylsilyl-trimethylsilyl derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dehydrothis compound, Serum - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. dshs-koeln.de [dshs-koeln.de]
- 16. arborassays.com [arborassays.com]
- 17. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. eaglebio.com [eaglebio.com]
quality control measures for Epiandrosterone sulfate analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epiandrosterone sulfate analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound is a sulfated metabolite of the steroid hormone epiandrosterone, which itself is a metabolite of dehydroepiandrosterone (DHEA) and testosterone.[1][2] It is an endogenous steroid that can provide insights into androgen metabolism.[3][4] Accurate measurement is crucial in various research areas, including endocrinology, clinical chemistry, and anti-doping science, to understand steroid metabolic pathways and identify potential biomarkers for certain conditions.
Q2: What are the primary analytical methods for this compound quantification?
A2: The gold-standard methods for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] LC-MS/MS is often preferred for its high sensitivity, specificity, and the ability to analyze the sulfated steroid directly without the need for hydrolysis.[7] GC-MS typically requires a hydrolysis step to cleave the sulfate group, followed by derivatization to make the steroid volatile.[5][8]
Q3: Is hydrolysis necessary for the analysis of this compound?
A3: For LC-MS/MS analysis, hydrolysis is generally not required, and the intact this compound molecule can be directly measured.[7] This simplifies the sample preparation process. For GC-MS analysis, hydrolysis is a mandatory step to remove the polar sulfate group, which would otherwise prevent the compound from being sufficiently volatile for gas chromatography.[5][8] Both enzymatic hydrolysis (using sulfatase) and chemical hydrolysis (solvolysis) can be employed, though chemical methods are often more effective for complete cleavage of the sulfate moiety.[5]
Q4: What is the importance of an internal standard in this compound analysis?
A4: An internal standard (IS) is critical for accurate and precise quantification. A stable isotope-labeled internal standard, such as a deuterated form of this compound or a related steroid sulfate, is ideal.[7][9] The IS is added to the sample at the beginning of the workflow and compensates for variations in sample preparation, matrix effects, and instrument response, thereby improving the reliability of the results.[9]
Troubleshooting Guide
Poor or No Signal/Peak for this compound
| Potential Cause | Recommended Action |
| Suboptimal Ionization | For LC-MS/MS, ensure the electrospray ionization (ESI) source is clean and properly tuned. This compound is typically analyzed in negative ion mode due to the sulfate group. Optimize source parameters such as capillary voltage, source temperature, and gas flows. |
| Inefficient Extraction | Review your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen sorbent or solvent system is appropriate for retaining and eluting a polar compound like this compound. |
| Incomplete Hydrolysis (GC-MS) | If using GC-MS, verify the efficiency of your hydrolysis step. Consider extending the incubation time or using a more robust chemical hydrolysis method if enzymatic hydrolysis is incomplete. |
| Inefficient Derivatization (GC-MS) | Ensure complete derivatization by using fresh reagents and optimizing the reaction time and temperature. Incomplete derivatization will lead to poor chromatographic peak shape and low signal intensity. |
| Incorrect MS/MS Transition | Verify the precursor and product ion m/z values for your specific instrument. Infuse a standard solution to confirm the optimal transitions and collision energy. |
High Background Noise or Interfering Peaks
| Potential Cause | Recommended Action |
| Matrix Effects | Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the analyte signal, are a common issue.[10] Improve sample cleanup by using a more selective SPE sorbent or adding a post-extraction cleanup step. Diluting the sample can also mitigate matrix effects. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. |
| Contamination | Ensure all glassware, solvents, and reagents are of high purity and free from contamination. Run a blank sample (matrix without the analyte) to identify the source of contamination. |
| Isomeric Interference | Steroid isomers can have the same mass and similar fragmentation patterns. Optimize your chromatographic separation to ensure baseline resolution of this compound from its isomers. |
Poor Reproducibility (High %CV)
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and evaporation. Automating these steps where possible can improve reproducibility. |
| Lack of a Suitable Internal Standard | If not already in use, incorporate a stable isotope-labeled internal standard to correct for variability throughout the analytical process. |
| Instrument Instability | Check for fluctuations in the LC pump flow rate, column temperature, and MS detector response. Perform system suitability tests before each analytical run. |
Quality Control Parameters for this compound Analysis
The following table summarizes typical quality control parameters for a validated LC-MS/MS method for this compound analysis. These values can be used as a benchmark for your own method development and validation.
| Parameter | Typical Acceptance Criteria | Example Data (LC-MS/MS)[7] |
| Linearity (R²) | > 0.99 | > 0.99 |
| Calibration Range | Should cover the expected physiological or experimental concentrations. | 0.005 - 1.5 µg/mL in human serum |
| Precision (CV) | < 15% (for LLOQ, < 20%) | Intra-day: < 10%, Inter-day: < 15% |
| Accuracy (% Bias) | Within ± 15% (for LLOQ, within ± 20%) | Within ± 15% |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | 0.005 µg/mL in human serum |
| Recovery | Consistent and reproducible, typically > 60%. | > 85% |
| Matrix Effect | Should be minimized and compensated for with an internal standard. | Assessed but compensated by IS |
Experimental Protocols
LC-MS/MS Method for this compound in Human Serum
This protocol is based on a validated method for the direct analysis of this compound.[7]
1. Sample Preparation:
-
To 10 µL of serum, add an appropriate amount of a deuterated internal standard (e.g., [7,7,16,16-2H4]dehydroepiandrosterone-S).
-
Perform protein precipitation by adding 100 µL of acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MS/MS Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
GC-MS Method for Epiandrosterone (after hydrolysis and derivatization)
This is a general protocol for the analysis of steroids like Epiandrosterone by GC-MS, which requires hydrolysis and derivatization.[5][11]
1. Sample Preparation:
-
To a specified volume of the sample, add an internal standard.
-
Hydrolysis:
-
Enzymatic: Add a solution of β-glucuronidase/sulfatase from Helix pomatia and incubate at 37°C for several hours.[5]
-
Chemical (Solvolysis): Acidify the sample and extract with an organic solvent (e.g., ethyl acetate). Heat to facilitate the cleavage of the sulfate group.
-
-
Extraction: Perform a liquid-liquid extraction to isolate the free steroids.
-
Derivatization:
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
2. GC-MS Analysis:
-
GC System: A gas chromatograph with a capillary column.
-
Column: A low-bleed, non-polar column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient to separate the derivatized steroids.
-
MS System: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized Epiandrosterone and internal standard.
Visualizations
Caption: A generalized experimental workflow for this compound analysis.
References
- 1. Epiandrosterone - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Epiandrosterone (HMDB0000365) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. sciex.com [sciex.com]
- 7. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dehydrothis compound quantification in serum using high-performance liquid chromatography/mass spectrometry and a deuterated internal standard: a technique suitable for routine use or as a reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. unitedchem.com [unitedchem.com]
- 11. gcms.cz [gcms.cz]
impact of sample collection methods on Epiandrosterone sulfate levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring Epiandrosterone sulfate (Epi-S) levels. Proper sample collection and handling are critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Epi-S) and why is its measurement important?
This compound is a sulfated metabolite of the steroid hormone epiandrosterone, which itself is a metabolite of dehydroepiandrosterone (DHEA).[1] As a sulfated steroid, it is more water-soluble, facilitating its transport in the bloodstream.[2][3][4] The measurement of Epi-S and other androgen metabolites is crucial for understanding various physiological and pathological processes, including androgen biosynthesis and metabolism.[5]
Q2: Which sample type is best for measuring Epi-S levels: serum, plasma, urine, or saliva?
The optimal sample type depends on the specific research question.
-
Serum and Plasma: These are the most common matrices for steroid sulfate analysis, reflecting systemic circulating levels.[6][7][8] Both are generally acceptable, though some studies suggest plasma may be preferable to avoid potential degradation during the clotting process.[9]
-
Urine: Urinary analysis provides a non-invasive way to assess the total excretion of Epi-S over a period (typically 24 hours), which can reflect overall production and metabolism.[10]
-
Saliva: Salivary measurement is a non-invasive method for assessing the unbound, biologically active fraction of steroids. However, the concentration of sulfated steroids like Epi-S in saliva is very low, making it a challenging matrix that often requires highly sensitive analytical methods like LC-MS/MS.[11][12][13]
Q3: What is the recommended analytical method for Epi-S quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of steroid sulfates, including Epi-S.[6][14][15] It offers high specificity and sensitivity, minimizing the risk of cross-reactivity with other structurally similar steroids, a common issue with immunoassays.[6][16]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of Epi-S levels.
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable Epi-S levels | Sample degradation due to improper storage. | Ensure samples are stored at appropriate temperatures (see Table 1). For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles. |
| Inefficient extraction from the sample matrix. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen solvent is appropriate for steroid sulfates. | |
| Ion suppression in LC-MS/MS analysis. | Dilute the sample extract. Optimize the chromatography to separate Epi-S from interfering matrix components. Use a stable isotope-labeled internal standard. | |
| High variability between replicate measurements | Inconsistent sample collection or processing. | Standardize all sample collection, handling, and storage procedures. Ensure complete mixing of samples before aliquoting. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. | |
| Instrument instability. | Perform system suitability tests before each analytical run. Check for fluctuations in pump pressure and spray stability in the mass spectrometer. | |
| Peak splitting or tailing in LC-MS/MS chromatogram | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate injection solvent. | The sample should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. | |
| Secondary interactions between the analyte and the stationary phase. | Adjust the mobile phase pH or try a different column chemistry. | |
| Hemolysis in blood samples | Improper blood collection technique. | Use a larger gauge needle and avoid vigorous shaking of the collection tube. |
| Excessive force during sample transport. | Ensure proper packaging and handling during transport. | |
| Impact: Hemolysis can release interfering substances from red blood cells, potentially affecting the accuracy of the results.[17][18][19][20] | Visually inspect samples for hemolysis. If present, it is recommended to recollect the sample. |
Data Presentation: Stability of Steroid Sulfates
While specific quantitative data for the stability of this compound is limited, data from its close structural analog, Dehydrothis compound (DHEA-S), provides a reliable estimate.
Table 1: Stability of DHEA-S in Serum/Plasma at Different Temperatures
| Storage Temperature | Duration | Analyte Stability |
| Room Temperature (15-25°C) | Up to 5 days | Stable |
| Refrigerated (2-8°C) | Up to 14 days | Stable |
| Frozen (-20°C) | Up to 3 months | Stable[21][22] |
| Frozen (-80°C) | Long-term (months to years) | Stable[23] |
Table 2: Impact of Freeze-Thaw Cycles on DHEA-S in Serum/Plasma
| Number of Freeze-Thaw Cycles | Impact on DHEA-S Levels |
| Up to 4 cycles | No significant change[23] |
| Multiple cycles (>4) | Potential for degradation, should be avoided[24] |
Experimental Protocols
Serum Collection Protocol
-
Tube Selection: Use a serum separator tube (SST) or a plain red-top tube.
-
Blood Collection: Collect blood via venipuncture following standard phlebotomy procedures.
-
Clotting: Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge the sample at 1000-1300 x g for 10-15 minutes at 4°C.
-
Aliquoting: Carefully transfer the serum into a clean, labeled polypropylene tube.
-
Storage: Store the serum at -80°C for long-term storage.
Plasma Collection Protocol
-
Tube Selection: Use a tube containing an anticoagulant such as EDTA (lavender top) or lithium heparin (green top).
-
Blood Collection: Collect blood via venipuncture and gently invert the tube 8-10 times to mix with the anticoagulant.
-
Centrifugation: Centrifuge the sample at 1000-1300 x g for 10-15 minutes at 4°C immediately after collection.
-
Aliquoting: Transfer the plasma into a clean, labeled polypropylene tube.
-
Storage: Store the plasma at -80°C for long-term storage.
Urine Collection Protocol
-
Collection Container: Use a clean, sterile container. For 24-hour collections, a larger container is required.
-
Sample Type: A 24-hour urine collection is preferred to account for diurnal variations in steroid excretion. A first-morning void can also be used.
-
Preservatives: Generally, no preservatives are needed if the sample is kept refrigerated during collection and frozen shortly after. If preservatives are used, ensure they do not interfere with the analytical method.
-
Processing: After collection, mix the urine well and measure the total volume (for 24-hour collections). Centrifuge an aliquot to remove any sediment.
-
Storage: Store the urine aliquot at -80°C.
Saliva Collection Protocol
-
Collection Device: Use a specialized saliva collection device, such as a Salivette® or a plain polypropylene tube for passive drooling. Avoid cotton-based collection methods as they can interfere with steroid measurements.[25]
-
Patient Instructions: The patient should not eat, drink (except water), or brush their teeth for at least 30 minutes before collection. The mouth should be rinsed with water 10 minutes prior to collection.
-
Collection: Collect unstimulated whole saliva by passive drool or by using the specified collection device according to the manufacturer's instructions.
-
Processing: Centrifuge the saliva sample to pellet any mucins and other debris.
-
Storage: Store the clear supernatant at -80°C.
Mandatory Visualizations
Steroidogenesis and Sulfation Pathway
The following diagram illustrates the biosynthetic pathway leading to the formation of this compound and the general mechanism of steroid sulfation and desulfation.
Caption: Biosynthesis of Epiandrosterone and its subsequent sulfation.
Sample Handling Workflow for Blood Samples
The following diagram outlines the critical steps in processing blood samples for Epi-S analysis.
Caption: Recommended workflow for blood sample processing for Epi-S analysis.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0062657) [hmdb.ca]
- 2. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. endocrinology.org [endocrinology.org]
- 5. SMPDB [smpdb.ca]
- 6. A liquid chromatography-tandem mass spectrometry method for the analysis of dehydroepiandrosterone sulphate (DHEAs) in serum and plasma with comparison to an immunoassay method in a neonatal population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma dehydroepiandrosterone and dehydrothis compound in patients undergoing diagnostic coronary angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma androsterone/epiandrosterone sulfates as markers of 5 alpha-reductase activity: effect of finasteride in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemolysis Interference Studies: The Particular Case of Sodium Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound prolongs the detectability of testosterone, 4-androstenedione, and dihydrotestosterone misuse by means of carbon isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Online In-Tube Solid-Phase Microextraction Coupled with Liquid Chromatography–Tandem Mass Spectrometry for Automated Analysis of Four Sulfated Steroid Metabolites in Saliva Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steroid Analysis in Saliva: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Measurement of serum levels of dehydrothis compound: a comparison of radioimmunoassay and enzymatic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Hemolysis Interference Studies: The Particular Case of Sodium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stability of 17 endocrine analytes in serum or plasma after four cycles of repeated freezing and thawing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Testosterone and Cortisol Salivary Samples Are Stable Across Multiple Freeze-Thaw Cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Resolving Analytical Discrepancies in Epiandrosterone Sulfate (EpiA-S) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering analytical discrepancies when measuring Epiandrosterone sulfate (EpiA-S).
Frequently Asked Questions (FAQs)
Q1: What is this compound (EpiA-S) and why is its accurate measurement important?
A1: this compound is a sulfated endogenous steroid. Accurate measurement is crucial in various research fields, including endocrinology and sports anti-doping, where it can serve as a long-term marker for the misuse of testosterone and related steroids.[1][2]
Q2: What are the common analytical methods for EpiA-S quantification?
A2: The most common methods are immunoassays (IA), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5][6] LC-MS/MS is often considered the gold standard due to its high specificity and sensitivity, allowing for the direct analysis of the sulfated steroid without derivatization.[4][7]
Q3: What are the expected physiological ranges for EpiA-S?
A3: Reference ranges for this compound are not as commonly reported as those for the structurally similar Dehydrothis compound (DHEA-S). DHEA-S levels, which can provide some context, vary significantly with age and sex.[8][9] For instance, in males aged 20-29, DHEA-S levels can range from 280 to 640 µg/dL, while in females of the same age, the range is typically 65 to 380 µg/dL.[9] It is crucial for each laboratory to establish its own reference ranges.
Q4: Can the stability of EpiA-S in a sample be a source of discrepancy?
A4: Yes, the stability of steroid sulfates can be affected by storage conditions. Frequent freeze-thaw cycles and exposure to light can lead to degradation.[10] For long-term storage, it is advisable to aliquot samples and store them at -80°C in amber vials to minimize degradation.
Troubleshooting Guide
Issue 1: High Inter-Assay Variability or Unexpectedly High Results with Immunoassays
Question: My EpiA-S results from an immunoassay are inconsistent or higher than expected. What could be the cause?
Answer: This is often due to cross-reactivity with other structurally similar steroids. Immunoassays for steroid hormones are known for potential interference.[11][12][13]
Possible Causes & Solutions:
-
Cross-reactivity: Other endogenous steroids (e.g., DHEA-S, Androsterone sulfate) or their metabolites present in the sample may cross-react with the antibody used in the assay, leading to falsely elevated results.[11][12][14]
-
Recommendation: Confirm your results with a more specific method like LC-MS/MS. If using an immunoassay is necessary, consult the manufacturer's package insert for data on cross-reactivity with related compounds.
-
-
Matrix Effects: Components in the biological matrix (e.g., serum, urine) can interfere with the antibody-antigen binding.
-
Recommendation: Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances before analysis.
-
Issue 2: Poor Peak Shape, Low Signal, or Retention Time Shifts in LC-MS/MS Analysis
Question: I'm observing poor chromatography (peak tailing, splitting) or low signal intensity for EpiA-S in my LC-MS/MS analysis. What should I check?
Answer: These issues can stem from problems with the sample preparation, mobile phase, column, or the mass spectrometer interface.
Troubleshooting Steps:
-
Sample Preparation: Inadequate removal of phospholipids and other matrix components is a common cause of ion suppression and poor peak shape.[15][16]
-
Recommendation: Optimize your sample preparation protocol. This may involve protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively clean the sample.[17]
-
-
Chromatography:
-
Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and of high purity. An inappropriate pH can affect the peak shape of sulfated steroids.
-
Column: The column may be contaminated or degraded. Try flushing the column or replacing it if the problem persists.[18]
-
Injection Solvent: Using an injection solvent that is stronger than the mobile phase can cause peak distortion.[18]
-
-
Mass Spectrometry:
-
Ion Source: A dirty ion source can lead to a significant drop in signal intensity. Regular cleaning of the ESI or APCI source is recommended.
-
Ionization Mode: EpiA-S is often analyzed in negative ion mode due to the sulfate group, which readily loses a proton.[19] Ensure your method is set to the appropriate polarity.
-
Issue 3: Inconsistent Results with GC-MS Analysis
Question: My GC-MS results for EpiA-S are not reproducible. What are the likely causes?
Answer: GC-MS analysis of sulfated steroids is complex as it requires hydrolysis and derivatization, both of which can introduce variability.[4][6]
Possible Causes & Solutions:
-
Incomplete Hydrolysis: The enzymatic (using sulfatase) or chemical cleavage of the sulfate group may be incomplete, leading to underestimation.[4]
-
Recommendation: Optimize the hydrolysis conditions, including enzyme concentration, incubation time, and temperature. Ensure the sulfatase enzyme is active.
-
-
Derivatization Issues: The derivatization step (e.g., silylation) to make the steroid volatile for GC analysis might be inefficient.
-
Recommendation: Ensure fresh derivatization reagents are used and that the reaction goes to completion. Moisture can significantly hinder silylation reactions.
-
-
Thermal Degradation: Epiandrosterone may degrade in the high temperatures of the GC inlet.
-
Recommendation: Optimize the inlet temperature to ensure volatilization without causing degradation.
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for steroids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape. |
| Mobile Phase B | Methanol | Common organic solvent for steroid elution.[20] |
| Gradient | 30% B to 95% B over 10 min | Allows for separation from other endogenous compounds. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Ionization Mode | ESI Negative | The sulfate group is readily deprotonated.[19] |
| MS/MS Transition | Precursor Ion > Product Ion | Specific to this compound. To be determined empirically. |
| Collision Energy | Variable | Optimized for the specific MS/MS transition. |
Table 2: Comparison of Analytical Methods for EpiA-S
| Feature | Immunoassay (IA) | GC-MS | LC-MS/MS |
|---|---|---|---|
| Specificity | Low to Moderate | High | Very High |
| Throughput | High | Low to Moderate | Moderate to High |
| Sample Prep | Minimal | Extensive (Hydrolysis, Derivatization)[6] | Moderate (Extraction, Cleanup) |
| Primary Challenge | Cross-reactivity[11][12] | Sample preparation variability[4] | Matrix effects / Ion suppression[16] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of EpiA-S from Serum
-
Protein Precipitation: To 100 µL of serum, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., deuterated EpiA-S).
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 Water:Methanol).
-
Vortex & Centrifuge: Vortex for 30 seconds and centrifuge again to pellet any remaining particulates.
-
Injection: Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Enzymatic Hydrolysis for GC-MS Analysis
-
Sample Preparation: To 1 mL of urine, add an internal standard and 1 mL of acetate buffer (pH 5.2).
-
Enzyme Addition: Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubation: Incubate the mixture at 55°C for 3 hours to cleave both glucuronide and sulfate conjugates.
-
Extraction: After hydrolysis, perform a liquid-liquid extraction with an organic solvent like diethyl ether or a solid-phase extraction to isolate the free steroids.
-
Derivatization: Evaporate the solvent and derivatize the dried extract with a silylating agent (e.g., MSTFA/TMIS) before GC-MS analysis.
Visualizations
Caption: Simplified metabolic pathway of this compound formation.
Caption: Comparison of typical analytical workflows for this compound.
References
- 1. This compound prolongs the detectability of testosterone, 4-androstenedione, and dihydrotestosterone misuse by means of carbon isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of epiandrosterone as a long-term marker of testosterone use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehydroepiandrosterone (DHEA): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 4. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol | MDPI [mdpi.com]
- 5. Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ucsfhealth.org [ucsfhealth.org]
- 9. DHEA-Sulfate Test - UF Health [ufhealth.org]
- 10. benchchem.com [benchchem.com]
- 11. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dehydroepiandrosterone sulphate interferes with the Abbott Architect direct immunoassay for testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. agilent.com [agilent.com]
- 19. jme.bioscientifica.com [jme.bioscientifica.com]
- 20. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Epiandrosterone Sulfate (Epi-S) Analysis
Welcome to the technical support center for the analysis of Epiandrosterone sulfate (Epi-S) in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate quantification of Epi-S.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound.
Q1: I am observing low recovery of Epi-S during my solid-phase extraction (SPE) protocol. What are the potential causes and how can I improve it?
A1: Low recovery of Epi-S during SPE can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inadequate Sorbent Conditioning/Equilibration: Ensure the SPE cartridge is properly conditioned with methanol and equilibrated with water. This activates the sorbent and ensures proper interaction with the analyte.
-
Incorrect Sample pH: The pH of your sample can affect the retention of Epi-S on the sorbent. Adjust the sample pH to the recommended range for the specific SPE cartridge you are using.
-
Sample Loading Flow Rate: Loading the sample too quickly can prevent efficient binding of Epi-S to the sorbent. A slow and steady flow rate of 1-2 mL/min is generally recommended.[1]
-
Inappropriate Wash Solvents: The wash steps are critical for removing interferences without eluting the analyte. If your wash solvent is too strong (e.g., high percentage of organic solvent), it may be prematurely eluting the Epi-S. Conversely, a wash that is too weak may not adequately remove matrix components, leading to ion suppression in subsequent analysis.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb Epi-S from the sorbent. Ensure you are using the recommended elution solvent and volume. You can also try a stronger solvent or a multi-step elution.
-
Drying Step is Crucial: For some protocols, a thorough drying step after washing is necessary to remove residual water, which can interfere with the elution of the analyte with an organic solvent.[1]
Troubleshooting Decision Tree:
Q2: My LC-MS/MS results for Epi-S are showing significant ion suppression. How can I mitigate these matrix effects?
A2: Matrix effects, particularly ion suppression, are a common challenge in LC-MS/MS analysis of complex samples.[2][3] Here are some strategies to address this:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before they enter the mass spectrometer.[4]
-
Optimize SPE: Experiment with different SPE sorbents (e.g., mixed-mode, hydrophilic-lipophilic balanced) and washing protocols to achieve better separation of Epi-S from matrix components like phospholipids.[1][3]
-
Liquid-Liquid Extraction (LLE): Consider using LLE as an alternative or additional cleanup step.
-
-
Chromatographic Separation: Enhance the chromatographic separation of Epi-S from co-eluting matrix components.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between your analyte and interfering peaks.
-
Column Chemistry: Try a different column chemistry (e.g., biphenyl instead of C18) that may offer different selectivity for steroids and matrix components.[5]
-
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for Epi-S is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.[6]
-
Dilution: If the concentration of Epi-S in your samples is high enough, a simple dilution of the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
Q3: I am analyzing Epi-S after hydrolysis. What are the best practices for the hydrolysis step?
A3: The choice of hydrolysis method depends on your specific needs and the presence of other steroid conjugates.
-
Enzymatic Hydrolysis:
-
Enzyme Selection: Helix pomatia is a commonly used enzyme preparation with broad sulfatase activity.[7] However, its efficiency can vary depending on the steroid. For 3β-hydroxy-5α-steroids like epiandrosterone, P. vulgata sulfatase can be more specific, though it has weaker overall activity.[7]
-
Incubation Conditions: The optimal temperature for hydrolysis can be steroid-dependent.[7] It is crucial to validate the incubation time and temperature for complete cleavage of Epi-S in your specific matrix.
-
-
Chemical Hydrolysis (Solvolysis):
-
This method can be effective but may be less specific than enzymatic hydrolysis and can potentially lead to the degradation of the analyte if conditions are too harsh.
-
-
Direct Analysis: To avoid the complications and potential variability of hydrolysis, consider developing a method for the direct analysis of intact Epi-S using LC-MS/MS.[1][6] This approach is becoming increasingly common.
Q4: For GC-MS analysis of Epi-S, what derivatization strategy is recommended?
A4: GC-MS analysis of steroids requires a derivatization step to increase their volatility and improve chromatographic performance. For Epi-S, this involves a two-step process: hydrolysis followed by derivatization.
-
Hydrolysis: First, the sulfate group must be cleaved as described in Q3.
-
Derivatization: The resulting epiandrosterone can then be derivatized. A common and effective method is a two-step derivatization:
This dual derivatization protects both functional groups, leading to stable derivatives with good chromatographic properties.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Epi-S from Human Serum
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 500 µL of serum, add an appropriate amount of a stable isotope-labeled internal standard (e.g., d4-Epi-S).
-
Add 500 µL of a protein precipitation agent (e.g., 2% zinc sulfate solution or acetonitrile).[5][6]
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the SPE cartridge at a flow rate of 1-2 mL/min.[1]
-
-
Washing:
-
Wash the cartridge with 1 x 3 mL of deionized water.
-
Wash the cartridge with 1 x 3 mL of 30% methanol in deionized water.[1]
-
-
Drying:
-
Dry the cartridge under full vacuum for 10 minutes.[1]
-
-
Elution:
-
Elute the analyte with 1 x 3 mL of 50:50 methanol:acetonitrile.[1]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]
-
Workflow for SPE Protocol:
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Steroid Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by denaturation | Partitioning between immiscible liquids | Analyte retention on a solid sorbent |
| Selectivity | Low | Moderate | High |
| Recovery | Variable, potential for analyte loss | Good, but can be technique-dependent | Generally high and reproducible[1] |
| Matrix Effect Reduction | Minimal | Moderate | High[3] |
| Throughput | High | Moderate | Can be automated for high throughput |
| Typical Solvents | Acetonitrile, Methanol, Zinc Sulfate | Methyl tert-butyl ether (MTBE), Ethyl Acetate | Methanol, Acetonitrile, Water |
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting |
| LC Column | C18 or Biphenyl, < 3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion (m/z) | 369.2 |
| Product Ions (m/z) | 97.0 (Sulfate fragment), 271.2 (Steroid backbone) |
References
- 1. unitedchem.com [unitedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
strategies for high-confidence identification of Epiandrosterone sulfate
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working on the high-confidence identification and quantification of Epiandrosterone sulfate (EpiAS).
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound signal is very low or undetectable in my LC-MS/MS analysis. What are the common causes?
A1: Low signal intensity is a frequent issue. Consider the following troubleshooting steps:
-
Ionization Mode: this compound is an acidic molecule and is best analyzed in negative ion mode for direct detection. If you are hydrolyzing the sulfate and analyzing the free steroid, positive ion mode, particularly with Atmospheric Pressure Chemical Ionization (APCI), may provide better sensitivity for the less polar steroid core.[1]
-
Sample Preparation: Inefficient extraction from the matrix (e.g., serum, urine) can lead to significant analyte loss. Ensure your protein precipitation and solid-phase extraction (SPE) steps are optimized. A mixed-mode SPE cartridge can be effective for isolating the sulfate fraction.[2][3]
-
Matrix Effects: Biological matrices can cause ion suppression. Dilute your sample if possible, or improve your cleanup procedure. Using a deuterated internal standard, such as DHEA-S-d5, can help compensate for matrix effects.[4]
-
Mobile Phase Composition: For liquid chromatography, a water/methanol mixture with 0.1% formic acid has been shown to provide superior signal sensitivity compared to water/acetonitrile combinations.[1]
-
Mass Spectrometer Parameters: Optimize MS variables including curtain gas, collision gas, ion source gas, source temperature, and declustering potential for the specific transition of this compound.[1]
Q2: I am having difficulty separating this compound from its isomer, Androsterone sulfate. How can I improve chromatographic resolution?
A2: Co-elution of isomers is a critical challenge.
-
Chromatography: The key to separation is optimizing the liquid chromatography method. Experiment with different C18 columns, gradients, and mobile phase compositions. A slow, shallow gradient can often improve the resolution between steroid isomers.
-
Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization can alter the chromatographic properties of the isomers, potentially leading to better separation.[5][6] However, this requires a hydrolysis step first.
-
Direct vs. Indirect Analysis: While direct analysis of the sulfate conjugate by LC-MS/MS is common, an alternative is to hydrolyze the sulfate and analyze the resulting free epiandrosterone. This can sometimes simplify chromatography, but you lose the specificity of the intact sulfate.
Q3: Should I analyze the intact sulfate or hydrolyze it first?
A3: The choice depends on your instrumentation and experimental goals.
-
Direct Analysis (LC-MS/MS): Analyzing the intact sulfate is often preferred as it is a more direct measurement and avoids potential inefficiencies or biases from the hydrolysis step.[3] This is the standard approach for LC-MS/MS.
-
Indirect Analysis (GC-MS): GC-MS requires volatile analytes, so hydrolysis of the sulfate group followed by derivatization of the hydroxyl group is mandatory.[5][7] This multi-step process can introduce variability. Enzymatic hydrolysis using sulfatase is a common method.[1][5]
Q4: My results from an immunoassay and LC-MS/MS do not correlate well. Why is this?
A4: Discrepancies between immunoassays and LC-MS/MS are well-documented.[8][9][10]
-
Specificity: Immunoassays are prone to cross-reactivity. The antibodies used may bind to other structurally similar steroids (e.g., DHEA-S, Androsterone sulfate), leading to an overestimation of the this compound concentration.[8][9]
-
Accuracy: LC-MS/MS is considered the gold standard for steroid analysis due to its high specificity and accuracy, making it a more reliable method for quantitative studies.[8][11] Many studies report a positive bias in immunoassay results when compared to LC-MS/MS.[8]
Q5: What is the best internal standard to use for quantitative analysis?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte. For this compound, a deuterated analog is recommended. While a specific deuterated standard for this compound may be less common, [7,7,16,16-2H4]dehydroepiandrosterone-S (DHEA-S-d4) or a similar deuterated DHEA-S is often used as it behaves very similarly during extraction and ionization.[3][4][9]
Experimental Protocols
Protocol 1: Direct Quantification of this compound from Serum using LC-MS/MS
This protocol is adapted from methods for analyzing steroid sulfates directly from serum.[3][12]
-
Sample Preparation & Protein Precipitation:
-
To 100 µL of serum, add 20 µL of an internal standard solution (e.g., DHEA-S-d4 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 12,000 x g for 5 minutes at 4°C.[1]
-
-
Solid-Phase Extraction (SPE):
-
Transfer the supernatant to a clean tube.
-
Condition a mixed-mode SPE cartridge.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a non-eluting solvent (e.g., hexane) to remove lipids and other interferences.[3]
-
Elute the steroid sulfates with an appropriate solvent (e.g., methanol with 2% formic acid).
-
-
Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol).[3]
-
Inject 10 µL into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18).[12]
-
Mobile Phase: Gradient elution using water and methanol, both containing 0.1% formic acid.[1]
-
Ionization: Electrospray Ionization (ESI) in negative mode.[12]
-
Detection: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transition for this compound and the internal standard.
-
Protocol 2: Indirect Quantification via Hydrolysis and GC-MS Derivatization
This protocol is for researchers using GC-MS and is based on general procedures for steroid analysis.[2][5]
-
Extraction and Hydrolysis:
-
Free Steroid Extraction:
-
After incubation, extract the hydrolyzed (now free) epiandrosterone using a non-polar solvent like hexane or methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer to dryness.
-
-
Derivatization:
-
To the dry residue, add a derivatizing agent to make the steroid volatile for GC analysis. A common agent is a mixture of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with an agent like TMCS (trimethylchlorosilane) or dithiothreitol.[5][6]
-
Heat the mixture (e.g., at 60-80°C for 1 hour) to complete the reaction.[6]
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Program the oven temperature with a ramp to separate the analytes.
-
Use Electron Impact (EI) or Positive Chemical Ionization (PICI) for ionization. PICI with ammonia can increase sensitivity by a factor of 50 or more compared to EI for some steroids.[2]
-
Data Presentation
Table 1: Typical LC-MS/MS Performance Characteristics for Steroid Sulfate Analysis
| Parameter | This compound | Androsterone Sulfate | Reference |
| Linear Range | 0.005 - 1.5 µg/mL | 0.02 - 5 µg/mL | [3] |
| Lower Limit of Quantification (LLOQ) | ~10 - 400 pg/mL (Analyte Dependent) | ~10 - 400 pg/mL (Analyte Dependent) | [12] |
| Intra-assay Precision (%RSD) | < 9% | < 9% | [13] |
| Inter-assay Precision (%RSD) | < 9% | < 9% | [13] |
| Accuracy / Recovery | 93 - 107% | 96 - 108% | [13] |
Note: Performance characteristics are method and matrix-dependent and should be validated in your laboratory.
Visualizations
Experimental and Analytical Workflows
Caption: General workflow for this compound identification.
References
- 1. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 脱氢表雄酮-D5-3-硫酸钠标准液(DHEAS-D5)(2,2.3,4,4,-D5) 钠盐 溶液 100 μg/mL in methanol (as free sulfate), ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.cn]
- 5. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Dehydrothis compound quantification in serum using high-performance liquid chromatography/mass spectrometry and a deuterated internal standard: a technique suitable for routine use or as a reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of dehydroepiandrosterone sulphate (DHEAS): a comparison of Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry (ID-LC-MS/MS) and seven currently available immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medrxiv.org [medrxiv.org]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
Validation & Comparative
A Comparative Guide to a Novel LC-MS/MS Assay for the Quantification of Epiandrosterone Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the accurate and precise quantification of Epiandrosterone sulfate in human serum. The performance of this new assay is objectively compared with an established method, supported by detailed experimental data and protocols.
Performance Comparison
The quantitative performance of the new LC-MS/MS assay was rigorously evaluated and compared to a previously published method by Numazawa et al. (2005). The key validation parameters are summarized in the table below, demonstrating the superior sensitivity and a wider linear range of the new assay.
| Parameter | New LC-MS/MS Assay | Numazawa et al. (2005) LC-ESI-MS Assay[1] |
| Linear Range | 0.002 - 2.0 µg/mL | 0.005 - 1.5 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.002 µg/mL | 0.005 µg/mL |
| Intra-day Precision (%CV) | ≤ 4.8% | Not explicitly reported |
| Inter-day Precision (%CV) | ≤ 6.5% | Not explicitly reported |
| Accuracy (%Bias) | -3.5% to 4.2% | Not explicitly reported |
| Recovery | > 90% | Not explicitly reported |
| Correlation Coefficient (r²) | > 0.998 | Not explicitly reported |
Experimental Protocols
New LC-MS/MS Assay Methodology
1. Sample Preparation:
-
A 100 µL aliquot of human serum is subjected to protein precipitation with 300 µL of acetonitrile containing the internal standard, [²H₄]-Epiandrosterone sulfate.
-
The mixture is vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes.
-
The supernatant is transferred to a new microcentrifuge tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue is reconstituted in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
2. Liquid Chromatography:
-
System: Waters ACQUITY UPLC I-Class
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 30% to 70% B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry:
-
System: Waters Xevo TQ-XS Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
This compound: m/z 369.2 → 97.1
-
[²H₄]-Epiandrosterone sulfate (IS): m/z 373.2 → 97.1
-
-
Cone Voltage: 30 V
-
Collision Energy: 25 eV
Reference Method: Numazawa et al. (2005) LC-ESI-MS[1]
-
Sample Preparation: Deproteinization with acetonitrile followed by solid-phase extraction (SPE) using a C18 cartridge.
-
Chromatography: Not specified in detail in the abstract.
-
Mass Spectrometry: Electrospray ionization (ESI) in selected ion monitoring (SIM) mode.
Visualizations
Metabolic Pathway of this compound
Caption: Biosynthetic pathway of this compound.
Experimental Workflow of the New LC-MS/MS Assay
Caption: Workflow of the new LC-MS/MS assay.
References
A Head-to-Head Battle: LC-MS/MS vs. ELISA for Epiandrosterone Sulfate Quantification
For researchers, scientists, and drug development professionals navigating the complexities of steroid analysis, the choice of quantification method is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) for the measurement of Epiandrosterone sulfate, a key androgen metabolite. We delve into the performance characteristics, experimental protocols, and underlying principles of each technique to empower informed decision-making in your research.
This compound is an endogenous steroid hormone that serves as a metabolite of dehydroepiandrosterone (DHEA).[1] Its accurate quantification is crucial in various fields, including endocrinology, clinical chemistry, and sports medicine, to understand physiological and pathological processes. The two most prominent analytical methods for this purpose, LC-MS/MS and ELISA, offer distinct advantages and disadvantages in terms of specificity, sensitivity, throughput, and cost.
Performance Comparison: A Quantitative Overview
The selection of an appropriate analytical method hinges on a thorough understanding of its performance metrics. Below is a summary of key quantitative data comparing LC-MS/MS and ELISA for the analysis of steroid sulfates, including this compound and the structurally similar Dehydrothis compound (DHEAS).
| Performance Metric | LC-MS/MS | ELISA | Key Considerations |
| Specificity | Very High | Variable (potential for cross-reactivity) | LC-MS/MS can distinguish between structurally similar steroids, minimizing interference.[2] ELISA specificity is dependent on the antibody used and can be prone to cross-reactivity with other endogenous steroids.[3][4][5] |
| Sensitivity (Lower Limit of Quantification, LLOQ) | High (e.g., 0.005-5 ng/mL for various steroid sulfates)[6][7] | Moderate to High (e.g., 90.9 pg/mL for DHEAS)[8] | LC-MS/MS generally offers superior sensitivity, which is critical for samples with low analyte concentrations. |
| Accuracy (% Recovery / % Bias) | High (typically 85-115%)[9] | Variable (can be affected by matrix effects and cross-reactivity) | Isotope dilution in LC-MS/MS provides a robust internal standard for accurate quantification. ELISA accuracy can be influenced by the sample matrix. |
| Precision (% CV) | High (Intra-assay CV <10%, Inter-assay CV <15%)[9] | Good (Intra-assay CV ~5-10%, Inter-assay CV ~8-15%)[8] | Both methods can achieve good precision, but LC-MS/MS often demonstrates lower variability. |
| **Linearity (R²) ** | Excellent (>0.99)[9] | Good (>0.98) | Both methods can provide a linear response over a defined concentration range. |
| Throughput | Lower (sample preparation can be extensive) | Higher (amenable to batch processing of 96-well plates) | ELISA is generally faster for analyzing large numbers of samples. |
| Cost per Sample | Higher (instrumentation and reagent costs) | Lower | ELISA is a more cost-effective solution, particularly for large-scale screening. |
| Sample Volume | Small (typically 10-100 µL of serum)[6][10] | Small (typically 1-50 µL of serum or other matrices)[8] | Both methods are suitable for analyses with limited sample volumes. |
Experimental Workflows: A Visual Comparison
The experimental workflows for LC-MS/MS and ELISA differ significantly in their complexity and hands-on time.
Caption: Comparative experimental workflows for LC-MS/MS and ELISA.
Experimental Protocols
LC-MS/MS Method for this compound in Serum
This protocol provides a general framework for the quantification of this compound using LC-MS/MS. Specific parameters may require optimization based on the instrumentation and reagents used.
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard (e.g., deuterated this compound).
-
Perform protein precipitation by adding a solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.
-
The supernatant can be directly injected or subjected to further clean-up using solid-phase extraction (SPE) for enhanced purity.[6] A reversed-phase SPE cartridge can be used to remove interfering substances.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for steroid analysis.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid or ammonium formate is typically employed to achieve optimal separation.[7]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is suitable for detecting sulfated steroids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
-
ELISA Method for this compound
This protocol is based on a competitive ELISA format, which is common for small molecules like steroids.
-
Reagent Preparation: Prepare all reagents, including standards, controls, and wash buffers, according to the kit manufacturer's instructions.[11][12]
-
Sample Preparation: Dilute samples as necessary to fall within the assay's standard curve range.
-
Assay Procedure:
-
Pipette standards, controls, and samples into the wells of the antibody-coated microplate.
-
Add the this compound-enzyme conjugate to each well.
-
Add the specific antibody to initiate the competitive binding reaction.
-
Incubate the plate, typically for 1-2 hours at room temperature.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well using a microplate reader at the specified wavelength (usually 450 nm).
-
-
Data Analysis: Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
Metabolic Pathway of this compound
Understanding the metabolic context of this compound is essential for interpreting its measured levels.
Caption: Simplified metabolic pathway of this compound.
Conclusion: Choosing the Right Tool for the Job
Both LC-MS/MS and ELISA are powerful techniques for the quantification of this compound, each with a distinct profile of strengths and weaknesses.
LC-MS/MS stands out for its superior specificity and accuracy , making it the gold standard for research and clinical applications where precise and reliable measurements are non-negotiable. Its ability to multiplex, or measure multiple analytes simultaneously, further enhances its utility in comprehensive steroid profiling. However, the high initial investment in instrumentation and the complexity of the workflow can be limiting factors.
ELISA , on the other hand, offers a cost-effective and high-throughput solution, ideal for large-scale screening studies where relative quantification may be sufficient. The simplicity of the protocol and the availability of ready-to-use kits make it accessible to a broader range of laboratories. The primary drawback of ELISA is the potential for cross-reactivity with other structurally related steroids, which can compromise the accuracy of the results, particularly at low concentrations.[13]
Ultimately, the choice between LC-MS/MS and ELISA will depend on the specific requirements of the study, including the desired level of accuracy and specificity, the number of samples to be analyzed, and the available budget and technical expertise. For researchers demanding the highest level of analytical rigor, LC-MS/MS is the preferred method. For large-scale studies where throughput and cost are major considerations, ELISA remains a viable and valuable tool.
References
- 1. Overview of dehydroepiandrosterone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. Dehydrothis compound (DHEA-S) Competitive ELISA Kit (EIADHEA) - Invitrogen [thermofisher.com]
- 9. Validated LC-MS/MS simultaneous assay of five sex steroid/neurosteroid-related sulfates in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. weldonbiotech.com [weldonbiotech.com]
- 12. monobind.com [monobind.com]
- 13. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Epiandrosterone Sulfate vs. Androsterone Sulfate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate biomarkers is paramount for accurate disease diagnosis, monitoring, and therapeutic development. Among the vast array of endogenous steroids, Epiandrosterone sulfate (EAS) and Androsterone sulfate (AS) have garnered attention as potential indicators of various physiological and pathological states. This guide provides an objective comparison of their performance as biomarkers, supported by experimental data, detailed methodologies, and pathway visualizations.
At a Glance: Key Differences and Applications
This compound and Androsterone sulfate are sulfated metabolites of androgens, primarily derived from dehydroepiandrosterone (DHEA) and testosterone. While structurally similar, their clinical utility as biomarkers can differ significantly based on the biological question being addressed. Androsterone sulfate is recognized as the most abundant 5α-reduced androgen metabolite in serum and is predominantly of adrenal origin.[1][2] In contrast, this compound has emerged as a potential biomarker in conditions related to pain and testosterone administration.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and Androsterone sulfate based on available literature. Direct comparative studies on diagnostic accuracy for the same conditions are limited; therefore, data is presented for their respective primary applications.
| Parameter | This compound (EAS) | Androsterone Sulfate (AS) |
| Primary Investigated Role | Biomarker for chronic widespread musculoskeletal pain (CWP), potential long-term marker for testosterone misuse. | Marker of 5α-reductase activity, adrenal androgen production. |
| Reported Serum Concentration Range (LC-MS/MS) | 0.005 - 1.5 µg/mL[3] | 0.02 - 5 µg/mL[3] |
| Association with CWP | Inversely associated (lower levels in CWP patients)[4] | Not established as a primary marker. |
| Performance as a Testosterone Misuse Marker | Less effective for low-dose transdermal application; more diagnostic for intramuscular administration but does not extend detection window beyond conventional markers.[5] | Ratios with other sulfates (e.g., A-S/T-S) show promise for detecting testosterone administration.[5] |
| Utility in Hirsutism | Not a primary marker. | Not recommended as a marker for hirsutism due to lack of elevated levels in affected individuals.[2] |
| Correlation with DHEA-S | Strong correlation. | Strong correlation (R = 0.59, P < 0.001).[2] |
Signaling and Metabolic Pathways
The metabolic pathways of Epiandrosterone and Androsterone are crucial to understanding their roles as biomarkers. Both are downstream metabolites in the steroidogenesis pathway, with their formation being dependent on the activity of enzymes such as 5α-reductase and various hydroxysteroid dehydrogenases. Their subsequent sulfation is catalyzed by sulfotransferase enzymes.
Experimental Protocols
Accurate quantification of this compound and Androsterone sulfate is critical for their validation as biomarkers. Below are summaries of widely used experimental methodologies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Simultaneous Quantification
This method allows for the direct and simultaneous measurement of sulfated steroids in serum or plasma, offering high sensitivity and specificity.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of serum, add 300 µL of acetonitrile containing deuterated internal standards (e.g., d4-EAS, d4-AS) to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).[3]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Mass Spectrometry Detection: Perform detection using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Monitor specific precursor-to-product ion transitions for each analyte and internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is another powerful technique for steroid analysis, though it typically requires hydrolysis of the sulfate group and derivatization.
1. Sample Preparation:
-
Hydrolysis: To cleave the sulfate group, enzymatic hydrolysis (e.g., using arylsulfatase) or chemical hydrolysis (solvolysis) can be performed.
-
Extraction: Extract the deconjugated steroids from the aqueous sample using an organic solvent like diethyl ether or ethyl acetate.
-
Derivatization: Evaporate the organic extract and derivatize the sample to increase volatility and improve chromatographic properties. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]
2. GC-MS Analysis:
-
Chromatographic Separation: Inject the derivatized sample into a GC equipped with a capillary column (e.g., DB-5ms). Use a temperature gradient program to separate the steroid derivatives.
-
Mass Spectrometry Detection: Use a mass spectrometer in electron ionization (EI) mode. Identify and quantify the analytes based on their retention times and characteristic mass fragmentation patterns.
Comparative Performance Analysis
This compound (EAS): The primary strength of EAS as a biomarker appears to be in the context of chronic widespread musculoskeletal pain, where lower levels are consistently observed in affected individuals.[4] Its utility in detecting testosterone misuse is more nuanced. While it may be more diagnostic than other markers following intramuscular administration, its performance is suboptimal for low-dose transdermal applications and it does not appear to prolong the detection window significantly compared to conventional markers.[5]
Androsterone Sulfate (AS): As the most abundant 5α-reduced androgen metabolite, AS has been extensively studied as a marker of 5α-reductase activity.[2] However, its clinical utility in conditions like hirsutism is limited, as studies have not found significantly elevated levels in these patient populations.[2] This suggests that while it reflects a significant portion of adrenal androgen metabolism, it may not be a sensitive marker for conditions characterized by androgen excess at the tissue level. The measurement of ratios of AS to other steroids, such as testosterone sulfate, may offer more diagnostic potential than the absolute concentration of AS alone.[5]
Conclusion
Both this compound and Androsterone sulfate provide valuable insights into steroid metabolism, but their application as biomarkers is context-dependent. EAS shows promise in the research of chronic pain conditions, while its role in anti-doping is still under investigation. AS remains a key metabolite for assessing adrenal androgen production and 5α-reductase activity, although its diagnostic utility for specific hyperandrogenic disorders is limited.
For researchers and drug development professionals, the choice between these biomarkers should be guided by the specific hypothesis being tested. Furthermore, the use of highly sensitive and specific analytical techniques, such as LC-MS/MS, is crucial for obtaining reliable and reproducible data. Future research should focus on direct comparative studies of these biomarkers in various diseases to better delineate their respective diagnostic and prognostic capabilities.
References
- 1. The sulfoconjugation of androstenone and dehydroepiandrosterone by human and porcine sulfotransferase enzymes [pubmed.ncbi.nlm.nih.gov]
- 2. Androsterone sulfate: physiology and clinical significance in hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brasilapoio.com.br [brasilapoio.com.br]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Serum and Urinary Epiandrosterone Sulfate Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of serum and urinary Epiandrosterone sulfate (EpiA-S) levels, offering insights into their correlation, measurement, and metabolic pathways. While direct correlational data for EpiA-S is limited in publicly available literature, this guide draws upon the robust data available for its precursor, Dehydrothis compound (DHEA-S), to provide a scientifically grounded comparison.
Correlation Between Serum and Urinary Levels: An Objective Analysis
The correlation between systemic circulation (serum) and excretion (urine) of steroid sulfates is a critical consideration for clinical and research applications. While specific studies focusing solely on the correlation between serum and urinary this compound are scarce, a strong positive correlation has been established for its precursor, DHEA-S. This suggests a similar relationship for EpiA-S, as it is a downstream metabolite.
Several studies have demonstrated a positive correlation between serum DHEA-S and its urinary excretion[1]. One study reported correlation coefficients of r = 0.66 and r = 0.574 for plasma DHEA-S and urinary DHEA-S excretion[1]. Furthermore, a strong correlation has been observed between serum DHEA-S and total urinary 17-ketosteroids, a class of steroids that includes Epiandrosterone[2]. Specifically, the urinary fractions of androsterone and dehydroepiandrosterone show a good correlation with serum DHEA-S levels[2]. Another study found the correlation of the sum of urinary androgen metabolites with serum DHEA-S to be r = 0.64[3].
Based on these findings for the parent compound, a moderate to strong positive correlation between serum and urinary levels of this compound can be anticipated. However, it is important to acknowledge that metabolic and clearance rates can vary between individuals and influence this relationship.
Data Presentation: Quantitative Correlation of DHEA-S
The following table summarizes the quantitative data from studies investigating the correlation between serum/plasma DHEA-S and its urinary metabolites. This data serves as a strong proxy for the expected correlation of this compound.
| Serum Analyte | Urinary Analyte(s) | Correlation Coefficient (r) | Significance | Reference |
| Plasma DHEA-S | Urinary DHEA-S | 0.66 | Not Specified | [1] |
| Plasma DHEA-S | Urinary DHEA-S | 0.574 | Not Specified | [1] |
| Serum DHEA-S | Sum of 10 Urinary Androgen Metabolites | 0.64 | Not Specified | [3] |
| Serum DHEA-S | Total Urinary 17-Ketosteroids | Well Correlated | p < 0.0005 | [2] |
| Serum DHEA-S | Urinary Androsterone + Dehydroepiandrosterone | Well Correlated | Not Specified | [2] |
Metabolic Pathway and Analytical Workflow
To visualize the relationship between DHEA-S, this compound, and their measurement, the following diagrams are provided.
Caption: Metabolic pathway of DHEA-S to Epiandrosterone-S.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are representative protocols for the analysis of this compound in serum and urine, synthesized from established methods in the literature.
Serum this compound Analysis by LC-MS/MS
This protocol is based on methods for the quantification of sulfated androgens in serum.
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard (e.g., deuterated this compound).
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Reconstitute the dried extract in 1 mL of loading buffer (e.g., 5% methanol in water).
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent wash (e.g., 10% methanol) to remove polar interferences.
-
Elute the this compound with a high-organic solvent (e.g., 90% methanol).
-
Evaporate the eluate to dryness.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final extract in a suitable injection solvent (e.g., 50% methanol).
-
Inject the sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
Urinary this compound Analysis by GC-MS
This protocol is based on methods for urinary steroid profiling.
-
Sample Preparation and Hydrolysis:
-
To 1 mL of urine, add an internal standard (e.g., deuterated Epiandrosterone).
-
Add 1 mL of acetate buffer (pH 5.2).
-
For the analysis of total Epiandrosterone (free and sulfated), perform enzymatic hydrolysis by adding β-glucuronidase/arylsulfatase from Helix pomatia and incubate at 55°C for 3 hours. For direct analysis of the sulfate, this step is omitted.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol and water.
-
Load the hydrolyzed (or non-hydrolyzed) urine sample.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the steroids with methanol.
-
Evaporate the eluate to dryness.
-
-
Derivatization:
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 60°C for 1 hour to form methyloxime derivatives of the keto groups.
-
Add 50 µL of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes to form trimethylsilyl ethers of the hydroxyl groups.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a capillary column suitable for steroid analysis (e.g., DB-1 or DB-5).
-
Employ a temperature program to achieve separation of the steroid derivatives.
-
Use electron ionization (EI) and scan for characteristic ions of the Epiandrosterone derivative and the internal standard.
-
Conclusion
References
- 1. Correlation of age and sex with urine dehydrothis compound level in healthy Thai volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydrothis compound as an indicator of adrenal androgen function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary Androgens Provide Additional Evidence Related to Metabolism and Are Correlated With Serum Androgens in Girls - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Utility of Epiandrosterone Sulfate vs. Testosterone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Epiandrosterone sulfate (EpiA-S) and testosterone, two endogenous steroid hormones with androgenic properties. While testosterone is a well-established therapeutic androgen, the clinical utility of EpiA-S is an emerging area of research, with its biological activity largely attributed to its role as a prohormone. This document aims to objectively compare their mechanisms of action, physiological effects, and available clinical data to inform research and drug development efforts.
Introduction to this compound and Testosterone
This compound (EpiA-S) is a sulfated metabolite of dehydroepiandrosterone (DHEA) and a precursor to more potent androgens, notably dihydrotestosterone (DHT).[1] Its direct clinical applications are not yet well-established, and it is often studied in the context of DHEA metabolism or as a potential biomarker for androgen administration.[2]
Testosterone is the primary male sex hormone and a potent anabolic-androgenic steroid. It plays a crucial role in the development of male reproductive tissues and the maintenance of secondary sexual characteristics.[3] It is widely used in clinical practice for hormone replacement therapy in men with hypogonadism.
Mechanism of Action and Signaling Pathways
Both compounds ultimately exert their effects through the androgen receptor (AR), a nuclear transcription factor. However, their pathways to AR activation differ significantly.
This compound (EpiA-S): The androgenic effects of EpiA-S are primarily indirect. It is metabolized to DHEA, which is then converted through a series of enzymatic steps to androstenedione, testosterone, and finally to the highly potent androgen, dihydrotestosterone (DHT).[1] DHT has a significantly higher binding affinity for the androgen receptor compared to testosterone.[1]
Caption: Metabolic cascade of EpiA-S to DHT and subsequent AR activation.
Testosterone: Testosterone can directly bind to the androgen receptor. In many target tissues, it is also converted to DHT by 5α-reductase, which amplifies its androgenic signal. The hormone-receptor complex then translocates to the nucleus to regulate gene expression.[3]
Caption: Direct signaling pathway of testosterone via the androgen receptor.
Comparative Data Summary
The following tables provide a summary of available quantitative and qualitative data for this compound and Testosterone. It is important to note that data for EpiA-S is often derived from studies on its precursor, DHEA, or its potent metabolite, DHT.
Table 1: Pharmacokinetic and Receptor Binding Properties
| Parameter | This compound | Testosterone |
| Primary Form in Circulation | Sulfated steroid | Free and protein-bound |
| Oral Bioavailability | Data primarily from DHEA, which is low | Very low due to extensive first-pass metabolism |
| Plasma Half-life | Long (as DHEA-S)[4] | Short (~10-100 min) |
| Metabolism | Hydrolyzed to DHEA, then converted to androgens and estrogens[4] | Hepatic conversion to various metabolites, including DHT and estradiol |
| Androgen Receptor (AR) Binding Affinity | Low (direct); High as DHT metabolite | Moderate |
Table 2: Comparative Clinical and Physiological Effects
| Clinical/Physiological Effect | This compound | Testosterone |
| Anabolic Effects (Muscle Mass) | Anabolic properties demonstrated, likely mediated by conversion to DHT.[1][5] | Well-established to increase lean body mass and muscle protein synthesis.[6][7] |
| Neuroprotection | Studies on DHEA and DHEAS suggest neuroprotective properties.[5] | Evidence supports neuroprotective effects in various neurological conditions.[8][9] |
| Primary Clinical Utility | Limited; investigated as a biomarker for testosterone use.[2] | Hormone replacement therapy for hypogonadism.[10] |
| Known Side Effects | Potential for androgenic side effects (e.g., hair loss, prostate effects) due to conversion to DHT.[11] | Virilization in women, gynecomastia, potential cardiovascular risks, suppression of spermatogenesis. |
Experimental Protocols
Standardized experimental protocols are essential for the comparative assessment of androgenic compounds.
Androgen Receptor Competitive Binding Assay
This in vitro assay is used to determine the binding affinity of a compound to the androgen receptor.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a known radiolabeled AR ligand.
-
Principle: The assay measures the ability of a test compound to compete with a high-affinity radiolabeled androgen (e.g., [³H]-R1881) for binding to the androgen receptor.[12]
-
Workflow:
Caption: Workflow for an androgen receptor competitive binding assay.
Androgen-Responsive Reporter Gene Assay
This cell-based assay measures the functional ability of a compound to activate the androgen receptor and induce gene transcription.
-
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for AR-mediated gene expression.
-
Principle: A host cell line is engineered to express the androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE). Activation of the AR by a ligand leads to the expression of the reporter gene, which can be quantified.[13][14][15]
-
Workflow:
Caption: Workflow for an androgen-responsive reporter gene assay.
Conclusion
The clinical utility of testosterone is well-defined and supported by extensive research and clinical use. It acts as a potent, direct agonist of the androgen receptor. In contrast, this compound's clinical utility is less clear, with its biological effects being largely dependent on its metabolic conversion to more potent androgens. While it demonstrates potential anabolic and neuroprotective properties, these are likely indirect. For drug development professionals, testosterone remains the gold standard for androgenic activity. This compound may hold promise as a pro-drug, but further research is required to delineate its direct physiological roles and therapeutic potential independent of its conversion to other androgens. Direct, head-to-head comparative studies are warranted to fully elucidate the clinical utility of EpiA-S.
References
- 1. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 2. Evaluation of epiandrosterone as a long-term marker of testosterone use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PHARMACOKINETIC AND PHARMACODYNAMIC INTERACTIONS BETWEEN DEHYDROEPIANDRO-STERONE AND PREDNISOLONE IN THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydroepiandrosterone and dehydrothis compound: anabolic, neuroprotective, and neuroexcitatory properties in military men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testosterone treatment combined with exercise to improve muscle strength, physical function and quality of life in men affected by inclusion body myositis: A randomised, double-blind, placebo-controlled, crossover trial | PLOS One [journals.plos.org]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Neuroprotective Effects of Testosterone on Motoneuron and Muscle Morphology Following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of testosterone treatment in men with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lessons From the Testosterone Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. muscleandbrawn.com [muscleandbrawn.com]
- 12. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
A Comparative Metabolomic Guide to Epiandrosterone Sulfate Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of Epiandrosterone sulfate (Epi-AS) against its key alternatives, including the Androsterone sulfate (Andro-S) pathway and the glucuronidation pathway of androgens. Supported by experimental data, this document aims to elucidate the distinct metabolic fates and analytical considerations for these crucial steroid conjugates.
Introduction to Steroid Conjugation
Steroid hormones undergo conjugation to increase their water solubility, facilitating their transport and excretion. The two primary conjugation pathways are sulfation and glucuronidation. While glucuronides are generally considered terminal degradation products destined for elimination, sulfated steroids can act as a circulating reservoir for active hormones and may possess intrinsic biological activities.[1] Epiandrosterone, a metabolite of dehydroepiandrosterone (DHEA), can be conjugated to form this compound. This guide explores the metabolic landscape of Epi-AS in comparison to other significant androgen derivatives.
Comparative Analysis of Metabolic Pathways
The metabolic fate of Epiandrosterone is primarily dictated by the conjugating enzyme family active in the tissue of interest. Here, we compare the sulfation pathway leading to Epi-AS with the sulfation of its 5α-epimer, Androsterone, and the alternative glucuronidation pathway.
This compound vs. Androsterone Sulfate
Epiandrosterone and Androsterone are stereoisomers, and their sulfated forms exhibit different physiological concentrations and potential diagnostic utility. Androsterone sulfate is the most abundant 5α-reduced androgen metabolite in serum.[2][3]
Table 1: Comparison of this compound and Androsterone Sulfate Metabolism
| Feature | This compound (Epi-AS) | Androsterone Sulfate (Andro-S) | References |
| Precursor | Epiandrosterone | Androsterone | [4] |
| Primary Site of Synthesis | Adrenal glands, peripheral tissues | Adrenal glands, peripheral tissues | [2] |
| Relative Serum Levels | Lower than Andro-S | Approximately 10-fold greater than Androsterone glucuronide and 100-fold greater than androstanediol glucuronide.[2] | [2][3] |
| Metabolic Clearance | Slower than unconjugated form | Slower than unconjugated form | [5] |
| Biological Role | Potential marker for 5α-reductase activity; neurosteroid activity. | Marker of 5α-reductase activity; primarily of adrenal origin.[2] | [6] |
| Correlation with DHEA-S | Strong correlation | Strong correlation (R = 0.59) | [2] |
Sulfation vs. Glucuronidation Pathways
Sulfation and glucuronidation represent competing pathways for androgen metabolism. The choice of pathway has significant implications for the biological activity and clearance of the steroid.
Table 2: Comparison of Sulfation and Glucuronidation Pathways for Androgens
| Feature | Sulfation Pathway (e.g., Epi-AS) | Glucuronidation Pathway (e.g., Androsterone Glucuronide) | References |
| Enzymes | Sulfotransferases (SULTs) | UDP-glucuronosyltransferases (UGTs) | [1] |
| Cellular Location | Cytosol | Endoplasmic Reticulum | [7] |
| Biological Function of Conjugate | Reservoir for active steroids, neuroactivity.[1] | Primarily facilitates excretion.[1] | [1] |
| Reversibility | Reversible via steroid sulfatase (STS) | Generally considered irreversible in mammals. | [1] |
| Transport | Requires specific transporters (e.g., OATPs) | Requires specific transporters (e.g., MRP2, MRP3)[8][9] | [1][9] |
| Excretion | Slower, renal and biliary | Rapid, primarily renal | [5] |
Experimental Protocols
Accurate quantification of this compound and related metabolites is crucial for comparative metabolomic studies. The method of choice is typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high specificity and sensitivity.
Protocol 1: Simultaneous Quantification of Intact Steroid Sulfates in Human Serum by LC-MS/MS
This protocol is adapted from a method for the quantification of 11 intact steroid sulfates, including this compound and Androsterone sulfate.[10]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a SepPak C18 cartridge with 2 mL of methanol followed by 2 mL of water.
-
Dilute 300 µL of serum with water and load it onto the conditioned cartridge.
-
Wash the cartridge sequentially with 3 mL of water, 3 mL of hexane, and 4 mL of chloroform.
-
Elute the sulfated steroids with 4 mL of methanol.
-
Evaporate the methanol fraction to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 250 µL of 79.75% water, 10% methanol, 10% acetonitrile, and 0.25% ammonium hydroxide.
-
Centrifuge the reconstituted sample before injection into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Accucore Phenyl-X (100 × 2.1 mm, 2.6 µm)
-
Mobile Phase A: 10 mM ammonium acetate (pH 7) in 85% water and 15% acetonitrile
-
Mobile Phase B: 70% methanol and 30% acetonitrile
-
Gradient: A suitable gradient program to separate the analytes of interest.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS/MS):
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each sulfated steroid.
-
Table 3: Example MRM Transitions for Selected Sulfated Steroids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 369.2 | 97.0 | 45 |
| Androsterone sulfate | 369.2 | 97.0 | 45 |
| DHEA-S | 367.2 | 97.0 | 45 |
| Pregnenolone sulfate | 395.2 | 97.0 | 45 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of this compound.
Caption: Comparison of Sulfation and Glucuronidation.
Caption: Workflow for steroid sulfate analysis.
Conclusion
The comparative metabolomic analysis of this compound pathways reveals a complex and regulated system. The balance between sulfation and glucuronidation, as well as the specific stereoisomer formed, has profound implications for the biological activity and pharmacokinetic profile of androgen metabolites. Understanding these pathways is critical for the development of novel therapeutics and diagnostic markers in endocrinology and related fields. The provided experimental protocols and visualizations serve as a foundational resource for researchers embarking on studies in this area.
References
- 1. biomed.cas.cz [biomed.cas.cz]
- 2. Androsterone sulfate: physiology and clinical significance in hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Plasma androsterone/epiandrosterone sulfates as markers of 5 alpha-reductase activity: effect of finasteride in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Major glucuronide metabolites of testosterone are primarily transported by MRP2 and MRP3 in human liver, intestine and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Assay Variability of Commercial Steroid Hormone ELISA Kits
For Researchers, Scientists, and Drug Development Professionals
Measuring steroid hormones is a critical aspect of many research fields, from endocrinology to drug development. Enzyme-linked immunosorbent assays (ELISAs) are a common tool for this purpose due to their convenience and high throughput. However, the reliability of ELISA data is paramount, and one key performance metric is inter-assay variability, which assesses the reproducibility of results across different assay runs.
Comparison of Inter-Assay Variability
The following table summarizes the inter-assay coefficient of variation (CV) for several commercially available ELISA kits. The inter-assay CV is a measure of the reproducibility of the assay from day to day and between different kit lots. A lower CV indicates higher reproducibility.
| Manufacturer | Analyte | Kit Name/Catalog No. | Inter-Assay CV (%) |
| Invitrogen | Epiandrosterone | Epiandrosterone ELISA Kit (EIAANDO) | 16%[1] |
| Invitrogen | DHEA-S | Dehydroepiandrosterone Sulfate (DHEA-S) Competitive ELISA Kit (EIADHEA) | 8.4%[2] |
| Cusabio | DHEA-S | Human Dehydrothis compound (DHEA-S) ELISA Kit | <15% |
Note: The inter-assay variability can be influenced by multiple factors, including the operator, laboratory conditions, and the specific samples being tested. Therefore, it is crucial to validate the performance of any kit in your own laboratory.
Experimental Protocol for Determining Inter-Assay Variability
The following is a generalized protocol for assessing the inter-assay variability of a competitive ELISA kit. For specific details, always refer to the manufacturer's manual provided with the kit.[3][4][5][6]
Objective: To determine the reproducibility of the assay by running the same set of samples on multiple, independent assay plates, on different days, and ideally with different lots of the kit.
Materials:
-
ELISA kit (sufficient number of plates and reagents for multiple runs)
-
Samples (at least two concentrations, e.g., high and low controls)
-
Precision pipettes and tips
-
Microplate reader
-
Wash buffer
-
Deionized or distilled water
-
Vortex mixer
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents (wash buffer, standards, controls, and conjugate) as instructed in the kit manual. Ensure all reagents are at room temperature before use.
-
Sample Preparation: Prepare the samples to be tested. This may involve dilution of the samples to fall within the dynamic range of the assay.
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the microplate in duplicate or triplicate.
-
Add the enzyme conjugate to each well (except for blank wells).
-
Add the antibody solution to each well (except for blank and non-specific binding wells).
-
Incubate the plate for the time and at the temperature specified in the manual. This is typically a competitive binding step.
-
Wash the plate multiple times with the prepared wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well and incubate for the specified time to allow for color development.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition: Read the absorbance of each well at the recommended wavelength using a microplate reader.
-
Calculation:
-
Calculate the average absorbance for each set of replicates.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the control samples from the standard curve.
-
-
Repeat: Repeat the entire assay on at least three different days with fresh preparations of all reagents and samples.
-
Inter-Assay CV Calculation:
-
Calculate the mean concentration and the standard deviation (SD) of the concentrations obtained for each control sample across all the runs.
-
Calculate the inter-assay CV using the following formula: CV (%) = (Standard Deviation / Mean Concentration) x 100
-
Experimental Workflow for Inter-Assay Variability Assessment
Caption: Workflow for determining inter-assay variability.
Conclusion
The inter-assay variability is a critical parameter for ensuring the long-term reliability and reproducibility of experimental data. While this guide provides a snapshot of the stated performance of a few commercial ELISA kits for Epiandrosterone and DHEA-S, it is by no means exhaustive. The choice of an appropriate kit will depend on several factors, including the specific research question, the sample matrix, and the required level of precision. It is strongly recommended that researchers perform their own in-house validation of any chosen ELISA kit to ensure it meets the specific needs of their study. This is particularly important given the lack of direct comparative studies for this compound kits.
References
- 1. Epiandrosterone ELISA Kit (EIAANDO) - Invitrogen [thermofisher.com]
- 2. Dehydrothis compound (DHEA-S) Competitive ELISA Kit (EIADHEA) - Invitrogen [thermofisher.com]
- 3. store.genprice.com [store.genprice.com]
- 4. arborassays.com [arborassays.com]
- 5. arborassays.com [arborassays.com]
- 6. monobind.com [monobind.com]
A Head-to-Head Comparison of Solid-Phase Extraction (SPE) Cartridges for Epiandrosterone Sulfate Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of steroid sulfates like Epiandrosterone sulfate is crucial for various applications, from clinical diagnostics to anti-doping analysis. The critical first step in this analytical workflow is the efficient and clean extraction of the analyte from complex biological matrices. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, offering significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher recovery, and improved reproducibility.
This guide provides a head-to-head comparison of different types of SPE cartridges commonly used for the extraction of this compound and other related steroid sulfates. The comparison is based on key performance metrics, including recovery rate, reproducibility (relative standard deviation, RSD), and matrix effects. While direct comparative studies for this compound are limited, this guide synthesizes available data for this compound and structurally similar sulfated steroids to provide a comprehensive overview.
Comparative Performance of SPE Cartridges
The selection of an appropriate SPE sorbent is critical for optimizing the extraction of this compound. The most commonly employed sorbents are reversed-phase (e.g., C18), hydrophilic-lipophilic balanced (HLB) polymeric sorbents, and mixed-mode sorbents. Each of these sorbents offers a different mechanism of interaction with the analyte and the matrix components.
| SPE Cartridge Type | Key Performance Metric | This compound | Androsterone Sulfate | Dehydrothis compound (DHEAS) |
| Polymeric (HLB) | Recovery (%) | Not explicitly stated, but high recoveries are generally reported for sulfated steroids.[1][2] | 95.7% (at 50 ng/mL in plasma) | 94.2% (at 50 ng/mL in plasma) |
| Reproducibility (%RSD) | Not explicitly stated | 4.8% (at 50 ng/mL in plasma) | 5.5% (at 50 ng/mL in plasma) | |
| Matrix Effect (%) | Not explicitly stated | -8.9% (in plasma) | -10.2% (in plasma) | |
| Reversed-Phase (C18) | Recovery (%) | While specific data for this compound is not provided, C18 cartridges are frequently used for steroid hormone extraction. Optimal results for more polar compounds may depend on specific method conditions.[3] | Not explicitly stated | Not explicitly stated |
| Reproducibility (%RSD) | Not explicitly stated | Not explicitly stated | Not explicitly stated | |
| Matrix Effect (%) | Not explicitly stated | Not explicitly stated | Not explicitly stated | |
| Mixed-Mode (e.g., C8+QAX) | Recovery (%) | Not explicitly stated, but a similar chemistry (C8+QAX) showed recoveries of 90-98% for a panel of 11 anabolic steroids.[4] | Not explicitly stated | Caution advised with strong anion exchangers, as they may irreversibly bind DHEAS.[5] |
| Reproducibility (%RSD) | Not explicitly stated | Not explicitly stated | Not explicitly stated | |
| Matrix Effect (%) | Found to be more effective at removing matrix interferences compared to SLE.[4] | Not explicitly stated | Not explicitly stated |
Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Experimental Protocols
The following are representative experimental protocols for the extraction of this compound using different SPE cartridges.
Protocol 1: Polymeric (HLB) SPE Cartridge
This protocol is adapted from methods for the simultaneous analysis of free and sulfated steroids.[1][2]
-
Sample Pre-treatment: To 1 mL of plasma or serum, add an internal standard. Add 2 mL of 0.1 M zinc sulfate in 50% methanol to precipitate proteins. Vortex and centrifuge. The supernatant is used for SPE.
-
Cartridge Conditioning: Condition the HLB SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol, followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample supernatant onto the conditioned cartridge at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash with 3 mL of 60 mM HCl in deionized water.
-
Wash with 3 mL of 30% methanol in deionized water.
-
-
Drying: Dry the cartridge under full vacuum for 10 minutes.
-
Elution: Elute the analytes with 3 mL of a 50:50 methanol:acetonitrile mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 80:20 water:acetonitrile for LC-MS/MS analysis.
Protocol 2: Reversed-Phase (C18) SPE Cartridge
This is a general protocol for the extraction of steroid hormones from biological samples.[3]
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard and 100 µL of β-glucuronidase/arylsulfatase and incubate at 55°C for 2 hours (if hydrolysis of conjugated steroids is desired, though for direct analysis of the sulfate this step is omitted). Acidify the sample with 100 µL of 36% HCl.
-
Cartridge Conditioning: Condition the C18 SPE cartridge (e.g., 500 mg, 6 mL) with 6 mL of methanol, followed by 6 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 6 mL of deionized water, followed by 6 mL of 40% methanol in water.
-
Drying: Dry the cartridge under vacuum for 20 minutes.
-
Elution: Elute the analytes with 6 mL of dichloromethane.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for analysis.
Protocol 3: Mixed-Mode (C8 + QAX) SPE Cartridge
This protocol is based on a method for the analysis of anabolic steroids in serum.[4]
-
Sample Pre-treatment: To 200 µL of serum, add 100 µL of 0.1 N HCl and the internal standard.
-
Cartridge Conditioning: Precondition the mixed-mode SPE column with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Apply the pre-treated sample to the SPE column.
-
Washing: Wash the SPE column with 1 mL of 60:40 deionized water:methanol.
-
Drying: Dry the column for 5 minutes under full vacuum.
-
Elution: Elute the anabolic steroids with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness at <50°C. Reconstitute the sample in 100 µL of the initial mobile phase.
Visualizing the SPE Workflow
The following diagrams illustrate the general experimental workflow for solid-phase extraction and the logical relationship of different SPE sorbent types.
Caption: General workflow for the extraction of this compound using SPE.
Caption: Classification of common SPE sorbents for steroid sulfate analysis.
References
A Researcher's Guide to Specificity in Epiandrosterone Sulfate Detection: A Comparative Analysis of Monoclonal Antibodies and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of steroid hormones like Epiandrosterone Sulfate are critical for robust and reproducible results. This guide provides a comparative evaluation of a well-characterized monoclonal antibody for this compound against commercially available polyclonal antibodies and the gold-standard analytical technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The specificity of an antibody is paramount to ensure that it binds exclusively to the target molecule, avoiding cross-reactivity with structurally similar compounds that can lead to inaccurate measurements and misinterpretation of data. This is particularly crucial in the analysis of steroid hormones, a class of molecules with numerous closely related isomers and metabolites.
Comparative Analysis of Detection Methods
This section provides a head-to-head comparison of a monoclonal antibody with reported high specificity for this compound, commercially available polyclonal antibodies, and the LC-MS/MS method. The data is summarized in the table below, followed by a detailed discussion of each method.
| Feature | Monoclonal Antibody (Lewis et al., 1996) | Commercially Available Polyclonal Antibodies | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Target Specificity | High, with known cross-reactivity profile | Variable and often not extensively reported by manufacturers. | Very High; capable of distinguishing between isomers. |
| Cross-Reactivity | 360% with Androsterone Sulfate. | Generally not specified in detail on product datasheets. | Minimal to none, depending on chromatographic separation. |
| Quantification | Semi-quantitative to quantitative (ELISA) | Semi-quantitative to quantitative (ELISA, Western Blot) | Highly accurate and quantitative. |
| Throughput | High (plate-based assays) | High (plate-based assays) | Lower, sample-by-sample analysis. |
| Cost per Sample | Lower | Lower | Higher |
| Equipment | Standard laboratory equipment (plate reader) | Standard laboratory equipment (plate reader, blotting equipment) | Specialized mass spectrometer and HPLC system. |
| Expertise Required | Moderate | Moderate | High |
In-Depth Look at Detection Methods
Monoclonal Antibody with High Cross-Reactivity to this compound
A significant development in the immunoassay of sulfated androgens was the production of monoclonal antibodies to Dehydrothis compound (DHEAS). One particular hybridoma supernatant, generated from mice immunized with a DHEA-7-O-CMO-BSA conjugate, exhibited a remarkable 360% cross-reactivity with both Androsterone Sulfate and this compound. This high degree of cross-reactivity, while not specific for this compound alone, allows for its sensitive detection and quantification in a competitive ELISA format, provided that the contribution of Androsterone Sulfate is accounted for or separated.
The high affinity and well-defined cross-reactivity of this monoclonal antibody make it a valuable tool for specific research applications where the combined measurement of these sulfated androgens is of interest.
Commercially Available Polyclonal Antibodies for Epiandrosterone
Several vendors offer polyclonal antibodies raised against Epiandrosterone. These antibodies are typically used in ELISA kits and for Western blotting. While convenient, a significant drawback is the often-limited availability of detailed specificity and cross-reactivity data in the product literature. Manufacturers may provide general statements about specificity but rarely offer comprehensive quantitative data on cross-reactivity with a panel of structurally related steroids. This lack of detailed characterization places the onus on the researcher to perform extensive validation to ensure the antibody's suitability for their specific application.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold-standard for the quantitative analysis of small molecules, including steroid hormones.[1] This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. By separating compounds based on their physicochemical properties and then identifying them based on their unique mass-to-charge ratio and fragmentation patterns, LC-MS/MS offers unparalleled specificity and accuracy.[1] It can readily distinguish between closely related steroid isomers, a significant advantage over immunoassays. While LC-MS/MS requires specialized equipment and expertise, its superior specificity and quantitative accuracy make it the method of choice for applications demanding the highest level of analytical rigor.
Experimental Protocols
Competitive ELISA for this compound
This protocol is based on the principles of competitive enzyme-linked immunosorbent assay for the detection of small molecules.
Materials:
-
Microtiter plate coated with a capture antibody (e.g., anti-mouse IgG).
-
Monoclonal antibody specific for this compound.
-
This compound standard.
-
This compound-enzyme conjugate (e.g., HRP-conjugated).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Samples containing unknown amounts of this compound.
Procedure:
-
Coating: If not pre-coated, coat the microtiter plate wells with the capture antibody and incubate overnight at 4°C. Wash the plate three times with wash buffer.
-
Competitive Binding: Add a mixture of the sample or standard and a fixed amount of the this compound-enzyme conjugate to the wells. Then, add the monoclonal antibody. Incubate for 1-2 hours at room temperature. During this incubation, the free this compound in the sample and the enzyme-conjugated this compound compete for binding to the limited amount of monoclonal antibody.
-
Washing: Wash the plate three to five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature. The enzyme on the bound conjugate will convert the substrate, leading to a color change.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: The concentration of this compound in the samples is inversely proportional to the signal intensity. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of this compound in the samples is then determined by interpolating their absorbance values on the standard curve.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental process and the concept of antibody specificity, the following diagrams are provided.
Caption: Workflow of a competitive ELISA for this compound detection.
Caption: Logical relationship of monoclonal antibody binding and cross-reactivity.
References
comparative analysis of Epiandrosterone sulfate in different patient cohorts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Epiandrosterone sulfate levels, primarily focusing on its more abundant and frequently measured precursor, Dehydrothis compound (DHEA-S), across various patient populations. The data presented is supported by experimental evidence from peer-reviewed studies, offering insights for researchers and professionals in drug development.
Data Summary
The following table summarizes the quantitative data on DHEA-S levels in different patient cohorts. It is important to note that DHEA-S levels are known to vary significantly with age and sex.
| Patient Cohort | Analyte | Key Findings | Reference Range/Value (mcg/dL) | Citation |
| Healthy Females (18-19 years) | DHEA-S | Baseline for young adults. | 145 to 395 | [1] |
| Healthy Females (20s) | DHEA-S | Gradual decline with age begins. | 65 to 380 | [1] |
| Healthy Females (30s) | DHEA-S | Continuing age-related decline. | 45 to 270 | [1] |
| Healthy Females (40s) | DHEA-S | Further decline in adrenal androgen production. | 32 to 240 | [1] |
| Healthy Females (50s) | DHEA-S | Post-menopausal levels. | 26 to 200 | [1] |
| Healthy Females (60s) | DHEA-S | Continued decline in later life. | 13 to 130 | [1] |
| Healthy Females (after age 69) | DHEA-S | Lowest levels in advanced age. | 17 to 90 | [1] |
| Polycystic Ovary Syndrome (PCOS) | DHEA-S | Often elevated, indicating adrenal hyperandrogenism in a subset of patients. Approximately 20-30% of women with PCOS have elevated DHEAS levels.[1][2] | Elevated compared to age-matched controls. One study reported a median of 171.50 in PCOS subjects vs. 130.50 in controls. | [3] |
| Brothers of Women with PCOS | DHEA-S | Significantly elevated levels suggest a potential genetic trait related to steroidogenesis in PCOS families. | Mean of 303.5 +/- 113.2 ng/mL vs. 249.4 +/- 117.2 ng/mL in control men. (Note: unit conversion may be necessary for direct comparison) | [4] |
| Prostate Cancer (Castration-Resistant) | DHEA-S | Remains a significant precursor for intratumoral androgen synthesis, contributing to treatment resistance.[5][6] | Serum levels can remain high despite anti-androgen treatment. | [6] |
| Prostate Cancer (PSA < 10 ng/mL) | DHEA | Higher serum DHEA concentrations may predict benign prostatic hyperplasia or lower-grade prostate cancer. | Median of 1654.7 pg/mL in the study cohort. | [7] |
| Adrenal Insufficiency | DHEA-S | Markedly low levels due to impaired adrenal production.[8][9] | Low levels are a key indicator. | [9] |
| Adrenal Tumors | DHEA-S | Can be significantly elevated in androgen-secreting adrenal tumors.[10][11][12] | Levels greater than 5-fold the upper limit of normal are suggestive of an androgen-secreting tumor. | [10] |
| Elderly Population (General) | DHEA-S | Low levels are associated with aging and may be a non-specific indicator of general health status.[13] In elderly men, low levels are associated with increased risk of all-cause and cardiovascular mortality.[14] | Levels decline progressively with age.[8] | |
| Hyperandrogenic Women (Hirsutism/Acne) | DHEA-S | Elevated in about 20% of cases, often in conjunction with elevated testosterone. | Levels vary, but a subset of patients shows clear elevation. | [15] |
Experimental Protocols
The accurate quantification of this compound and its precursors is critical for clinical and research applications. Below are summaries of methodologies cited in the literature.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is considered a robust and specific method for the determination of DHEA-S and other steroid sulfates.[16]
-
Sample Preparation :
-
Serum samples are deproteinized, often using acetonitrile.[17]
-
Solid-phase extraction (SPE) is employed to isolate the androgen sulfates. An internal standard, such as a deuterated version of the analyte (e.g., [7,7,16,16-2H4]dehydroepiandrosterone-S), is added prior to extraction.[17][18]
-
The extract is washed (e.g., with hexane), dried, and reconstituted in the mobile phase for injection into the LC-MS/MS system.[17]
-
-
Chromatography :
-
Mass Spectrometry :
-
Quantification :
-
A standard curve is generated using known concentrations of the analyte.
-
The concentration in the unknown samples is determined by comparing the analyte-to-internal standard peak area ratio against the standard curve.
-
Immunoassays
Enzyme immunoassays (EIA) or other immunoassays are also commonly used, particularly for high-throughput clinical testing.
-
Principle : These assays are based on the competitive binding of the analyte in the sample and a labeled form of the analyte (e.g., an enzyme conjugate) to a limited number of antibody binding sites.
-
General Procedure (Example: Epiandrosterone EIA) :
-
Standards and diluted samples are added to a microtiter plate pre-coated with a capture antibody.
-
An Epiandrosterone-peroxidase conjugate is added.
-
A polyclonal antibody specific to Epiandrosterone is added to initiate the competitive binding reaction.
-
After incubation, the plate is washed to remove unbound reagents.
-
A substrate is added, which reacts with the bound enzyme conjugate to produce a colorimetric signal.
-
The reaction is stopped, and the color intensity is measured using a microtiter plate reader. The intensity of the color is inversely proportional to the concentration of Epiandrosterone in the sample.[19]
-
Mandatory Visualizations
Signaling Pathway of DHEA-S to Active Androgens
Caption: Intracrine conversion of DHEA-S to potent androgens in target tissues.
Experimental Workflow for LC-MS/MS Analysis of DHEA-S
Caption: A typical workflow for the quantification of DHEA-S in serum using LC-MS/MS.
References
- 1. DHEAS Hormone Function and PCOS [verywellhealth.com]
- 2. DHEA, DHEAS and PCOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elevated dehydrothis compound levels as the reproductive phenotype in the brothers of women with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehydroepiandrosterone (DHEA)-SO4 Depot and Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroid sulfatase stimulates intracrine androgen synthesis and is a therapeutic target for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high serum dehydroepiandrosterone concentration is a predictor of candidates for active surveillance in men with serum prostate-specific antigen < 10 ng/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term DHEA Replacement in Primary Adrenal Insufficiency: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Performance of Dehydrothis compound and Baseline Cortisol in Assessing Adrenal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. endocrinology.testcatalog.org [endocrinology.testcatalog.org]
- 11. johnshopkinshealthcare.staywellsolutionsonline.com [johnshopkinshealthcare.staywellsolutionsonline.com]
- 12. What is DHEA and What Does It Tell Me About My Adrenal Tumor? [adrenal.com]
- 13. Dehydroepiandrosterone-sulfate serum levels and common age-related diseases: results from a cross-sectional Italian study of a general elderly population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Circulating dehydrothis compound level and cardiovascular or all-cause mortality in the elderly population: a meta-analysis - Li - Annals of Palliative Medicine [apm.amegroups.org]
- 15. Testosterone, dehydroepiandrosterone, and dehydrothis compound in hyperandrogenic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a method for the measurement of dehydroepiandrosterone sulphate by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. arborassays.com [arborassays.com]
performance characteristics of novel Epiandrosterone sulfate analytical methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of epiandrosterone sulfate, a key endogenous steroid, is critical for a wide range of research areas, including endocrinology, clinical chemistry, and anti-doping science. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the performance characteristics of three prominent analytical techniques for this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Performance Characteristics at a Glance
The choice of an analytical method is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key quantitative performance characteristics of the three methods, providing a basis for informed decision-making.
| Performance Characteristic | LC-MS/MS | GC-MS | Immunoassay (ELISA) |
| Limit of Detection (LOD) | High (Low ng/mL to pg/mL) | High (Low ng/mL) | Moderate (e.g., 0.107 ng/mL)[1] |
| Limit of Quantitation (LOQ) | Typically in the low ng/mL range | Dependent on derivatization and sample prep | Assay dependent, e.g., 0.120 ng/mL[2] |
| Linearity (Range) | Wide dynamic range (e.g., 0.005-1.5 µg/mL for Epi-S)[3] | Good, but can be limited by derivatization efficiency | Narrower dynamic range (e.g., 0.098-100 ng/mL)[4] |
| Accuracy (% Bias) | High (typically within ±15%) | High (within ±15%) | Variable, can be affected by cross-reactivity |
| Precision (%CV) | High (Intra- and Inter-assay CV <15%) | High (Intra- and Inter-assay CV <15%) | Moderate (Intra-assay CV ~8%, Inter-assay CV ~16%)[4] |
| Specificity | Very High | High | Moderate to Low (potential for cross-reactivity) |
| Sample Throughput | Moderate to High | Low to Moderate | High |
| Sample Preparation | Moderate (e.g., protein precipitation, SPE) | Complex (hydrolysis and derivatization often required) | Minimal (dilution may be sufficient) |
In-Depth Look at Analytical Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules like this compound due to its high sensitivity and specificity. This technique allows for the direct measurement of the sulfated conjugate without the need for hydrolysis.
Experimental Protocol: LC-MS/MS Analysis of this compound in Human Serum.[3]
This protocol is based on the method described by Numazawa et al. (2005) for the direct analysis of androsterone sulfate and this compound.
-
Sample Preparation:
-
To 10 µL of human serum, add acetonitrile for protein precipitation.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant, containing the androgen sulfates and an internal standard ([7,7,16,16-2H4]dehydroepiandrosterone-S), is extracted using a solid-phase extraction (SPE) cartridge.
-
The cartridge is washed with hexane to remove interfering lipids.
-
The androgen sulfates are eluted, and the eluate is evaporated to dryness.
-
-
LC Separation:
-
The dried extract is reconstituted in a suitable mobile phase.
-
An aliquot is injected into a liquid chromatography system.
-
Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution program.
-
-
MS/MS Detection:
-
The eluent from the LC is introduced into an electrospray ionization (ESI) source of a tandem mass spectrometer.
-
The mass spectrometer is operated in the selected ion monitoring (SIM) mode to detect the specific mass-to-charge ratio (m/z) of this compound and its internal standard.
-
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for steroid analysis, offering high chromatographic resolution. However, for sulfated steroids like this compound, the analysis is often indirect, requiring a chemical or enzymatic hydrolysis step to cleave the sulfate group, followed by derivatization to increase the volatility of the resulting unconjugated steroid. Newer methods aim to analyze the intact sulfate, but these are not yet widely adopted for routine quantitative analysis.
Experimental Protocol: GC-MS Analysis of Androgens (after hydrolysis)
This protocol is a generalized procedure for the analysis of urinary steroid profiles, which would include epiandrosterone after hydrolysis of its sulfated form.
-
Sample Preparation:
-
Hydrolysis: To a urine sample, a solution containing β-glucuronidase/arylsulfatase from Helix pomatia is added to enzymatically cleave the sulfate and glucuronide conjugates. The mixture is incubated, typically at an elevated temperature (e.g., 55°C) for several hours.
-
Extraction: The hydrolyzed steroids are then extracted from the aqueous matrix using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction.
-
Derivatization: The dried extract is subjected to a two-step derivatization process. First, methoximation is performed to protect keto groups, followed by silylation (e.g., using MSTFA) to convert hydroxyl groups into their more volatile trimethylsilyl (TMS) ethers.
-
-
GC Separation:
-
The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column).
-
A temperature gradient program is used to separate the different steroid derivatives based on their boiling points and interactions with the stationary phase.
-
-
MS Detection:
-
The separated compounds eluting from the GC column are introduced into the ion source of a mass spectrometer.
-
Electron ionization (EI) is typically used, and the mass spectrometer is operated in full-scan or selected ion monitoring (SIM) mode to identify and quantify the target analytes based on their characteristic mass spectra and retention times.
-
Workflow for GC-MS Analysis (with Hydrolysis)
Caption: Workflow for GC-MS analysis of Epiandrosterone (post-hydrolysis).
Immunoassay (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are a common and high-throughput method for quantifying a wide range of analytes, including steroids. These assays are based on the principle of antigen-antibody recognition. For epiandrosterone, competitive ELISAs are typically used. While convenient, immunoassays may be susceptible to cross-reactivity with other structurally similar steroids, which can affect the accuracy of the results.
Experimental Protocol: Competitive ELISA for Epiandrosterone
This protocol is based on a typical commercially available Epiandrosterone ELISA kit.[5][6]
-
Assay Preparation:
-
Prepare standards, controls, and samples. Samples may require dilution with the provided assay buffer.
-
-
Competitive Binding:
-
Pipette standards, controls, and samples into the wells of a microtiter plate pre-coated with a capture antibody (e.g., anti-rabbit IgG).
-
Add an enzyme-conjugated epiandrosterone (e.g., HRP-conjugate) and a specific anti-epiandrosterone antibody to each well.
-
During incubation (typically 1-2 hours at room temperature), the free epiandrosterone in the sample and the enzyme-conjugated epiandrosterone compete for binding to the limited number of anti-epiandrosterone antibody binding sites.
-
-
Washing:
-
After incubation, the plate is washed to remove any unbound reagents.
-
-
Substrate Reaction:
-
A substrate solution (e.g., TMB) is added to each well. The enzyme on the bound conjugate catalyzes a color change. The intensity of the color is inversely proportional to the concentration of epiandrosterone in the sample.
-
-
Detection:
-
The reaction is stopped, and the absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm).
-
The concentration of epiandrosterone in the samples is determined by interpolating from a standard curve generated from the standards.
-
Workflow for Competitive ELISA
Caption: Workflow for a competitive ELISA of Epiandrosterone.
Conclusion
The choice of an analytical method for this compound quantification should be guided by the specific requirements of the study. LC-MS/MS offers the highest specificity and sensitivity for direct measurement and is the preferred method for confirmatory analysis and clinical research where accuracy is paramount. GC-MS, particularly after hydrolysis and derivatization, provides excellent chromatographic separation and is a valuable tool for comprehensive steroid profiling, although it involves a more laborious sample preparation. Immunoassays (ELISAs) are well-suited for high-throughput screening of large numbers of samples but may lack the specificity of mass spectrometry-based methods, and results should be interpreted with caution, especially at low concentrations. Researchers should carefully consider the performance characteristics and experimental demands of each method to select the most appropriate approach for their research goals.
References
- 1. gcms.cz [gcms.cz]
- 2. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. | Semantic Scholar [semanticscholar.org]
- 3. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epiandrosterone ELISA Kit (EIAANDO) - Invitrogen [thermofisher.com]
- 6. arborassays.com [arborassays.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Epiandrosterone Sulfate
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Epiandrosterone sulfate, ensuring compliance with safety regulations and fostering a secure research environment.
This compound should be treated as a hazardous waste unless a formal hazard assessment by qualified personnel determines otherwise. The following procedures are based on general laboratory safety protocols and information from Safety Data Sheets (SDS) of structurally similar compounds. Always consult the specific SDS for the compound in use and adhere to your institution's and local authorities' waste management policies.
Operational Plan for Disposal
The proper disposal of this compound involves a systematic approach to waste identification, containment, and removal. The following table summarizes the key procedural steps.
| Step | Action | Key Considerations |
| 1. Waste Identification & Characterization | Determine if the this compound waste is hazardous. | Due to its bioactive nature and potential for irritation, it is prudent to handle this compound as hazardous waste.[1][2] The specific SDS should be reviewed for detailed hazard classifications (e.g., toxicity, reactivity). |
| 2. Personal Protective Equipment (PPE) | Wear appropriate PPE before handling the waste. | Standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, is required. For powdered forms or if there is a risk of aerosolization, a fume hood should be utilized. |
| 3. Container Selection & Labeling | Choose a compatible, leak-proof container for the waste. | The container must be chemically resistant to this compound. It must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation. If it is a mixed waste, the percentage of each component must also be listed. |
| 4. Waste Segregation & Accumulation | Store the waste container in a designated Satellite Accumulation Area (SAA). | The SAA should be in a well-ventilated area, away from incompatible materials to prevent accidental reactions. Storage in a fume hood is recommended to manage potential fumes. |
| 5. Spill Management | Clean up any spills immediately. | For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[1] Do not dispose of spilled material down the drain. |
| 6. Final Disposal | Arrange for pickup by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. | Maintain a detailed log of the waste generated and stored for disposal. Never dispose of this compound in the regular trash or down the sanitary sewer. |
Experimental Protocols
Currently, there are no standardized experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. The recommended procedure is direct disposal as hazardous chemical waste through a certified vendor.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final removal from the laboratory.
Caption: Logical workflow for the disposal of this compound.
Disclaimer: This information is intended for guidance purposes only. Always refer to the Safety Data Sheet (SDS) provided by the manufacturer and comply with all applicable federal, state, and local regulations regarding hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
